Product packaging for 2-Amino-6-chloro-4-pyrimidinol(Cat. No.:CAS No. 1194-21-4)

2-Amino-6-chloro-4-pyrimidinol

Cat. No.: B049442
CAS No.: 1194-21-4
M. Wt: 145.55 g/mol
InChI Key: VBWACOJLJYUFKJ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-pyrimidinol is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a multifunctional pyrimidine core, where the 2-amino group, the 6-chloro substituent, and the 4-pyrimidinol tautomer (which can exist as the 4-pyrimidinone) offer distinct sites for further chemical elaboration. Its primary research application lies in the synthesis of complex molecular scaffolds, particularly as a precursor to a wide range of purine analogs, fused pyrimidine systems, and nucleoside derivatives. Researchers utilize this compound to develop potential pharmaceutical candidates, especially kinase inhibitors, antiviral agents, and anticancer compounds, due to its structural similarity to essential biological purines. The electron-rich system and the ability to participate in hydrogen bonding make it a valuable scaffold for studying biomolecular interactions. As a key synthetic intermediate, it enables the exploration of structure-activity relationships (SAR) by facilitating substitutions at the chloro group and modifications of the amino and hydroxyl groups. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3O B049442 2-Amino-6-chloro-4-pyrimidinol CAS No. 1194-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VBWACOJLJYUFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10152443
Record name 4-Pyrimidinol, 2-amino-6-chloro-
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Molecular Weight

145.55 g/mol
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CAS No.

1194-21-4
Record name 2-Amino-6-chloro-4(1H)-pyrimidinone
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Record name 2-amino-6-chloropyrimidin-4-ol hydrate
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Foundational & Exploratory

2-Amino-6-chloro-4-pyrimidinol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyrimidine that serves as a crucial heterocyclic building block in organic synthesis, particularly within the realm of medicinal chemistry. Pyrimidine derivatives are of significant interest due to their presence in the core structure of nucleobases and a wide array of pharmacologically active compounds, including antivirals and antiretrovirals[1]. The strategic placement of amino, chloro, and hydroxyl/oxo functional groups on the pyrimidine ring imparts a versatile reactivity profile, making it a valuable intermediate for the construction of more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its fundamental chemical identity, physicochemical properties, a plausible synthetic pathway, spectroscopic signature, key applications, and essential safety protocols. A central focus is placed on the compound's inherent tautomerism, a critical feature influencing its structure, reactivity, and characterization.

Section 1: Core Chemical Identity

Accurate identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below.

IdentifierValue
CAS Number 1194-21-4[1][2][3]
Molecular Formula C₄H₄ClN₃O[1][2]
Molecular Weight 145.55 g/mol [1][2][3]
Common Synonyms 2-Amino-4-chloro-6-hydroxypyrimidine; 2-Amino-6-chloro-4(1H)-pyrimidinone[2]
InChI Key VBWACOJLJYUFKJ-UHFFFAOYSA-N[3][4]
Nomenclature and Tautomerism

A critical aspect of this compound is its existence as a mixture of tautomers, which are structural isomers that readily interconvert[5]. This phenomenon, known as prototropic tautomerism, arises from the migration of a proton[6]. For this compound, the equilibrium exists primarily between the aromatic alcohol (enol) form, This compound , and the non-aromatic ketone (keto) form, 2-amino-6-chloro-4(1H)-pyrimidinone . The pyrimidinone tautomer is generally more stable and thus the predominant form in most conditions, a common feature for hydroxypyrimidines[7][8]. This equilibrium is crucial as it dictates the compound's reactivity and spectroscopic properties. For instance, the presence of both N-H and O-H protons (in the respective tautomers) and different hybridization states of ring atoms will be reflected in NMR spectra.

Tautomers cluster_enol This compound (Enol Form) cluster_keto 2-Amino-6-chloro-4(1H)-pyrimidinone (Keto Form) enol Structure A keto Structure B enol->keto Tautomerization caption Keto-enol tautomerism of the title compound.

Caption: Keto-enol tautomerism of the title compound.

Section 2: Physicochemical Properties

The physical properties of a compound are essential for designing experimental conditions, including reaction setups, purification, and formulation.

PropertyValue / Description
Appearance White to off-white solid or crystalline powder.[4][9]
Melting Point 252 °C[4] to 265-267 °C[3]. The variance may be due to purity or the specific tautomeric ratio in the solid state.
Boiling Point 259.1 °C at 760 mmHg (Predicted)[4]
Solubility While specific data is limited, analogous structures suggest it is likely poorly soluble in water[10] and soluble in polar organic solvents like acetic acid[11], ethanol, and methanol[12].

The high melting point is indicative of a stable crystal lattice structure, likely reinforced by intermolecular hydrogen bonding involving the amino group and the pyrimidinone oxygen/hydroxyl group. When planning experiments, solubility trials are recommended, starting with polar aprotic solvents (e.g., DMSO, DMF) where many heterocyclic compounds show good solubility.

Section 3: Synthesis and Reactivity

Proposed Synthesis Workflow

This compound is typically synthesized via chlorination of its corresponding hydroxyl precursor. The most common and industrially scalable method involves the use of phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group of a pyrimidinone to a chloro group. A plausible starting material is the commercially available 2-aminopyrimidine-4,6-diol.

The causality behind choosing POCl₃ is its high reactivity and efficacy in converting C-OH bonds on electron-deficient heterocyclic rings (like pyrimidines) to C-Cl bonds. The reaction proceeds through the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

Synthesis Start 2-Aminopyrimidine-4,6-diol (Starting Material) Reaction Reflux Reaction Start->Reaction Reagent POCl₃ (Chlorinating Agent) Reagent->Reaction Workup Quench with Ice Water & Neutralize (e.g., with NH₄OH) Reaction->Workup Product This compound (Final Product) Workup->Product caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for analogous pyrimidine chlorinations[10][13][14].

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-aminopyrimidine-4,6-diol (1 equivalent) to the flask.

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the starting material.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The mixture should become a homogenous solution.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker. This step is highly exothermic and must be done with caution.

  • Neutralization: Adjust the pH of the aqueous solution to ~7-8 using a base such as ammonium hydroxide or sodium hydroxide solution. This will precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.

Key Reactivity

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) at this position, serving as a key step in building molecular diversity. The amino group can also be functionalized, for example, through acylation or alkylation, providing another handle for structural modification.

Section 4: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following table outlines the expected data from standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the C5-H proton of the pyrimidine ring. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[15] - A potential broad signal for the N1-H or O-H proton of the tautomeric forms.
¹³C NMR - Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached heteroatoms (N, O, Cl).
IR Spectroscopy - N-H stretching vibrations (asymmetric and symmetric) for the primary amine group (~3100-3400 cm⁻¹). - A strong C=O stretching band (~1650-1700 cm⁻¹) from the predominant pyrimidinone tautomer. - C=N and C=C ring stretching vibrations (~1500-1650 cm⁻¹).[16] - C-Cl stretching vibration (~600-800 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺). - A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is the definitive isotopic signature of a single chlorine atom.[17]

Section 5: Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its use as a scaffold for generating libraries of pyrimidine-based compounds for biological screening. The chloro-substituent is a key functional handle for introducing diversity via nucleophilic substitution reactions.

  • Drug Discovery: Substituted 2-aminopyrimidines are core structures in many therapeutic agents. By modifying the 6-position, researchers can fine-tune a compound's steric and electronic properties to optimize binding to biological targets such as kinases, polymerases, or other enzymes.

  • Chemical Biology: The compound can be used to synthesize molecular probes, including fluorescently labeled or biotinylated derivatives, to study the function and localization of biological targets.

  • Agrochemicals: Similar to pharmaceuticals, the pyrimidine core is also found in various herbicides and pesticides[12]. This intermediate can be a starting point for the synthesis of new crop protection agents.

Section 6: Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as hazardous.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [3][4][18]
Hazard Statements H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[4][18] H319: Causes serious eye irritation.[4][18] H335: May cause respiratory irritation.[4]
Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.[18][19][20]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[18][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] A recommended storage temperature is 4°C[4].

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[18][21]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][21]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[18][21]

References

2-Amino-6-chloro-4-pyrimidinol CAS number 1194-21-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol (CAS 1194-21-4) for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will move beyond basic data to explore its synthesis, reactivity, and strategic application in drug development, with a focus on the underlying chemical principles that drive its utility.

Introduction: The Strategic Value of the Aminochloropyrimidinol Scaffold

The pyrimidine core is a cornerstone of therapeutic drug design, found in numerous FDA-approved agents for oncology, infectious diseases, and neurological disorders.[1][2] Its prevalence stems from its ability to engage in multiple, specific hydrogen bonding patterns, mimicking the interactions of endogenous purines and pyrimidines.[2] Within this privileged class, this compound (CAS 1194-21-4) emerges as a particularly valuable intermediate. Its trifunctional nature—an amino group, a reactive chloro substituent, and a pyrimidinol system—offers synthetic chemists a versatile platform for building molecular complexity and fine-tuning pharmacological activity. This guide will dissect the properties and reactivity of this compound to empower researchers in its effective application.

Physicochemical & Structural Characteristics

Understanding the fundamental properties of this compound is the first step toward its rational use in a synthetic strategy. The compound exists as a solid, typically a white to pale yellow powder or crystalline material.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1194-21-4[5]
Molecular Formula C₄H₄ClN₃O[5][6]
Molecular Weight 145.55 g/mol [5][6]
Physical Form Solid, Crystal/Powder[3][4][6]
pKa 7.49 ± 0.50 (Predicted)[3]
Topological Polar Surface Area (TPSA) 77.95 Ų[5]
H-Bond Donors 2[5]
H-Bond Acceptors 2[5]
Solubility Sparingly soluble in DMSO[3]
Storage Room temperature, sealed in dry, dark place[4]

A critical, yet often overlooked, feature of this molecule is its potential for tautomerism. The "-ol" suffix in the common name suggests a hydroxyl group, but the molecule exists in a keto-enol equilibrium, strongly favoring the 2-Amino-6-chloropyrimidin-4(3H)-one (keto) form in most conditions.[7][8] This is crucial as the reactivity and hydrogen bonding potential of the keto tautomer differ significantly from the enol form.

Caption: Figure 1. Keto-enol tautomerism of the title compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via the selective chlorination of a dihydroxy precursor. While direct synthesis protocols for this specific molecule are not abundant in literature, the conversion is analogous to well-established procedures for similar pyrimidines.[9][10][11] The most common and industrially relevant method involves the treatment of 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).

The causality behind this choice is the high reactivity of POCl₃ towards hydroxyl groups on electron-deficient rings, converting them into chlorines, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

synthesis_workflow start Start: 2-Amino-4,6- dihydroxypyrimidine condition Heat / Reflux (e.g., 90-110 °C) start->condition reactant Phosphorus Oxychloride (POCl₃) (Chlorinating Agent & Solvent) reactant->condition quench Quench Reaction (Careful addition to ice water) condition->quench Reaction completion neutralize Neutralization (e.g., NaOH or NH₄OH to pH 7-8) quench->neutralize filter Filter Precipitate neutralize->filter wash Wash Solid (Water, Ethanol/Water) filter->wash dry Dry Under Vacuum wash->dry product Product: 2-Amino-6-chloro- 4-pyrimidinol dry->product

Caption: Figure 2. General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[9][10][11][12]

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which often serves as both the reagent and solvent.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain until the reaction is complete, as monitored by TLC or HPLC (typically several hours). The mixture should become a homogenous solution.[9][11]

  • Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution.

  • Neutralization: Adjust the pH of the acidic aqueous solution to approximately 7-8 using a base such as concentrated sodium hydroxide or ammonium hydroxide solution, while maintaining cooling in an ice bath. The product will precipitate out of the solution.[9]

  • Isolation: Isolate the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold water and then a cold ethanol/water mixture to remove residual salts and impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Chemical Reactivity: A Platform for Diversification

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via Nucleophilic Aromatic Substitution (SNAr).

The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C6 position electrophilic and thus susceptible to attack by a wide range of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines (aliphatic or aromatic) is a common strategy to introduce diverse side chains, crucial for building structure-activity relationships (SAR).[13][14]

  • Alkoxides/Thiolates: Introduction of ether or thioether linkages via reaction with alkoxides (e.g., sodium methoxide) or thiolates.[15][16]

  • Organometallic Reagents: Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form C-C or C-N bonds, although this may require derivatization to the more reactive 2-amino-4,6-dichloropyrimidine.

The amino group at C2 is less reactive as a nucleophile but can be acylated, alkylated, or used as a key hydrogen bond donor in receptor binding.

reactivity cluster_reactions Key Reactions at C6 Position (SNAr) main This compound amines R₁R₂NH (Amines) main->amines Nucleophilic Substitution alkoxides R-O⁻ (Alkoxides) main->alkoxides thiols R-S⁻ (Thiolates) main->thiols prod_amine 2-Amino-6-(dialkylamino)- 4-pyrimidinol amines->prod_amine prod_alkoxy 2-Amino-6-alkoxy- 4-pyrimidinol alkoxides->prod_alkoxy prod_thio 2-Amino-6-(alkylthio)- 4-pyrimidinol thiols->prod_thio

Caption: Figure 3. Key nucleophilic substitution reactions of this compound.

Applications in Drug Discovery: The Kinase Inhibitor Paradigm

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[2] Kinases are a critical class of drug targets, and many inhibitors function by competing with ATP for the enzyme's binding site. The 2-aminopyrimidine core is adept at forming two or three key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the enzyme.

This compound serves as an ideal starting point for such inhibitors.

  • The 2-amino group acts as the primary hydrogen bond donor to the kinase hinge.

  • One of the ring nitrogens acts as a hydrogen bond acceptor.

  • The chloro group at C6 is a synthetic handle used to introduce a larger substituent that occupies the solvent-exposed region, allowing for modulation of potency and selectivity. This is exemplified in the development of numerous potent kinase inhibitors, including those targeting Aurora kinases and Src family kinases.[2][17][18]

Beyond kinases, derivatives have shown activity as dopamine receptor inhibitors and have been explored for various therapeutic areas.[19]

kinase_binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region Backbone (e.g., ...NH-CO...) solvent Solvent-Exposed Region inhibitor_core 2-Aminopyrimidine Core inhibitor_core->hinge H-Bonds substituent R-Group (from Cl) inhibitor_core->substituent Linker substituent->solvent Occupies Pocket

Caption: Figure 4. Conceptual diagram of a 2-aminopyrimidine scaffold binding to a kinase hinge.

Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

Table 2: Common Analytical Methods

MethodPurposeExpected Observations
HPLC Purity assessment and reaction monitoringA single major peak for the pure compound, with retention time dependent on the column and mobile phase.[3]
¹H NMR Structural elucidationSignals corresponding to the pyrimidine ring proton and exchangeable protons of the amino and pyrimidinol/amide groups.[20][21]
¹³C NMR Structural confirmationResonances for the four distinct carbon atoms of the pyrimidine ring.[20]
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak (M+) and a characteristic M+2 peak with ~1/3 the intensity, confirming the presence of a single chlorine atom.[13][21]
FT-IR Functional group identificationCharacteristic stretches for N-H (amine), C=O (amide/keto form), and C=C/C=N bonds of the aromatic ring.[14]

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds like 2-amino-4-chloro-6-methylpyrimidine and other chlorinated amino heterocycles provide a strong basis for safe handling procedures.[22][23][24][25]

  • Hazard Classification: May cause skin, eye, and respiratory irritation.[22][24][25] Harmful if swallowed.[25]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[22][23] Handling should be performed in a well-ventilated area or a chemical fume hood.[23][24]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[23][24]

    • Skin: Wash off with soap and plenty of water.[23][25]

    • Inhalation: Move person to fresh air.[22][23]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][23]

  • Incompatibilities: Avoid strong oxidizing agents.[22][23]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and proven utility as a pharmacophore, particularly in kinase inhibition, make it an invaluable starting material. By understanding its tautomeric nature, synthetic pathways, and key SNAr reactions, researchers can fully leverage this scaffold to construct novel and potent therapeutic candidates.

References

Physical and chemical properties of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol

This guide provides a comprehensive technical overview of this compound (CAS No: 1194-21-4), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyrimidine, this molecule serves as a versatile building block for the synthesis of a wide array of biologically active compounds. This document delves into its fundamental physical and chemical properties, spectral characteristics, reactivity, synthesis protocols, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Identity

This compound, also known as 6-Chloroisocytosine, is a pyrimidine derivative characterized by an amino group at position 2, a chloro group at position 6, and a hydroxyl group at position 4.[1][2] Its structure is fundamental to its chemical behavior, particularly its role as an intermediate in the synthesis of more complex molecules.[3]

Tautomerism: A Critical Consideration

A key feature of 4-pyrimidinol systems is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (amide) form, 2-Amino-6-chloro-4(3H)-pyrimidinone.[4][5] This equilibrium is crucial as it influences the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic properties. For the purpose of this guide, while the name this compound is used, it is understood to exist predominantly as its pyrimidinone tautomer in most conditions.

Caption: Tautomeric equilibrium of this compound.

Core Properties

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 6-Chloroisocytosine, 2-Amino-6-chloro-4(1H)-pyrimidinone[1][2]
CAS Number 1194-21-4[1][2][6]
Molecular Formula C₄H₄ClN₃O[1]
Molecular Weight 145.55 g/mol [1]
Physical Form Solid
Melting Point 252 °C
Boiling Point 259.1 °C at 760 mmHg
Solubility Data not widely available; expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF.

Spectral Data Analysis

For unambiguous identification and structural confirmation, a combination of spectroscopic techniques is essential. While specific spectra are not provided, the following section outlines the expected spectral characteristics based on the molecule's functional groups.

  • ¹H NMR: The spectrum would likely show a distinct singlet for the proton at the 5-position of the pyrimidine ring. The protons of the amino group (-NH₂) and the amide proton (-NH-) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display four distinct signals for the carbon atoms in the pyrimidine ring. The carbon atom attached to the chlorine would be deshielded, and the carbonyl carbon of the pyrimidinone tautomer would appear at a characteristic downfield shift (typically >160 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amino group (around 3100-3500 cm⁻¹). A strong absorption band corresponding to the C=O stretch of the amide in the pyrimidinone tautomer would be prominent (around 1650-1700 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region.[7]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This makes the compound a valuable precursor for introducing various functional groups at the 6-position.[8]

Key Reactions
  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is the cornerstone of its utility in building more complex molecular scaffolds for drug discovery.[9][10] For instance, reaction with piperazine derivatives has been used to synthesize compounds with potential activity at dopamine receptors.[9]

  • N-Alkylation/Acylation: The exocyclic amino group can undergo standard reactions like alkylation and acylation, allowing for further molecular diversification.

Representative Synthesis Protocol

The synthesis of this compound typically involves the chlorination of a corresponding 4,6-dihydroxypyrimidine precursor. The following protocol is a representative method adapted from the synthesis of a structurally similar compound, 2-Amino-4-chloro-6-methylpyrimidine, which illustrates the key chlorination step.[11]

Principle: The conversion of a hydroxyl group on the pyrimidine ring to a chloro group is effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-amino-4,6-dihydroxypyrimidine (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the starting material.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the dissolution of the solid starting material until a homogeneous solution is formed.

  • Removal of Excess Reagent: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up: Cautiously pour the cooled residue onto crushed ice. This is a highly exothermic step and must be done slowly.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as 25% aqueous ammonia or a saturated sodium bicarbonate solution, until the pH reaches approximately 8. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

synthesis_workflow start Starting Material: 2-Amino-4,6-dihydroxypyrimidine reagent Add POCl₃ start->reagent reflux Heat to Reflux reagent->reflux distill Remove excess POCl₃ (Vacuum Distillation) reflux->distill quench Quench with Ice Water distill->quench neutralize Neutralize to pH 8 (e.g., with NH₄OH) quench->neutralize filter Filter Precipitate neutralize->filter purify Wash with Water & Recrystallize filter->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (a reactive chloro group and a modifiable amino group) makes it a valuable scaffold.[3][12]

  • Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. This compound provides a starting point for creating libraries of potential kinase inhibitors by varying the substituents at the 6-position.

  • Antiviral and Antimicrobial Agents: Substituted pyrimidines have a long history in the development of anti-infective agents.[3] The ability to easily modify the 6-position allows for the exploration of structure-activity relationships in the search for new antimicrobial and antiviral drugs.

  • CNS-Active Agents: As demonstrated in the literature, derivatives of 2-amino-6-chloropyrimidine have been synthesized and evaluated for their potential to interact with central nervous system targets, such as dopamine receptors.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

  • H315: Causes skin irritation.[6][13]

  • H319: Causes serious eye irritation.[6][13]

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.

Recommended Precautions and PPE
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][14]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling.[6][14] Do not eat, drink, or smoke in the work area.

safety_protocol start Handling Chemical ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe fume_hood Work in Fume Hood ppe->fume_hood spill Spill? fume_hood->spill spill_clean Follow Spill Cleanup Protocol spill->spill_clean Yes no_spill Continue Work spill->no_spill No spill_clean->fume_hood end_work Work Complete no_spill->end_work decontaminate Decontaminate Work Area end_work->decontaminate wash Wash Hands Thoroughly decontaminate->wash dispose Dispose of Waste (Follow Regulations) wash->dispose end End Protocol dispose->end

Caption: A standard safety workflow for handling chemical reagents.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] For long-term stability, storage at 4°C, protected from light, is recommended.

References

Solubility Profile of 2-Amino-6-chloro-4-pyrimidinol: A Technical Guide to Characterization and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloro-4-pyrimidinol (CAS No. 1194-21-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for various therapeutic agents. A thorough understanding of its solubility is fundamental to its application, directly influencing formulation strategies, bioavailability, and outcomes in high-throughput screening. This guide provides a comprehensive overview of the known physicochemical properties of this compound, establishes a robust, field-proven protocol for determining its thermodynamic solubility, and details the requisite analytical methodologies for accurate quantification.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a cornerstone physicochemical parameter. For an active pharmaceutical ingredient (API) to be effective, it must first dissolve in a physiological medium to be absorbed and reach its target. Poor solubility can lead to erratic absorption, low bioavailability, and a failure to elicit a therapeutic effect. For researchers, understanding the solubility of a scaffold like this compound is paramount for designing synthetic routes, preparing solutions for biological assays, and developing viable formulations. This document serves as a practical guide, synthesizing theoretical principles with actionable experimental protocols to empower researchers in their work with this important chemical entity.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its structural and chemical properties. This compound, also known as 2-amino-6-chloropyrimidin-4(3H)-one, exists in a tautomeric equilibrium between its pyrimidinol and pyrimidinone forms.[1] This equilibrium, along with other key parameters, dictates its interaction with various solvents.

PropertyValue / DescriptionSource(s)
CAS Number 1194-21-4[1][2]
Molecular Formula C₄H₄ClN₃O[1]
Molecular Weight 145.55 g/mol [1]
Physical Form White to yellow or pale reddish-yellow powder/crystals[1]
Melting Point 252 °C (with decomposition)[2]
pKa (Predicted) 7.49[2][3]
Solubility in DMSO Sparingly Soluble[2][3]
Solubility in Water No quantitative data publicly available[4][5]

Expert Insight: The predicted pKa of ~7.49 suggests that the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[2][3] The molecule can act as both a hydrogen bond donor (amino and hydroxyl/amide groups) and acceptor (ring nitrogens, carbonyl oxygen), suggesting that its solubility will be most favorable in polar, hydrogen-bonding solvents. The "sparingly soluble" designation in a highly polar aprotic solvent like DMSO is a key indicator of its overall limited solubility profile.[2][3]

Comparative Solubility: Context from Related Pyrimidine Analogs

CompoundSolventSolubility (mg/mL)Temperature (°C)
2-Amino-4-chloro-6-methylpyrimidine Acetic Acid50Not Specified
2-Amino-4,6-dichloropyrimidine EthanolSolubleNot Specified
2-Amino-4,6-dichloropyrimidine AcetoneSolubleNot Specified
2-Amino-4,6-dichloropyrimidine WaterSparingly SolubleNot Specified

This data is for comparative purposes only. Source:[6]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a definitive thermodynamic value.[9][10] The following protocol is a robust, self-validating system designed for accuracy and reproducibility.

Logical Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep_solid Weigh Excess Solid (>2 mg) prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Add Known Volume of Solvent (e.g., 1 mL) prep_solvent->prep_vial equil Incubate & Agitate (e.g., 24h at 25°C) Ensure solid remains prep_vial->equil sep Centrifuge or Filter (e.g., 15 min at 10,000g or 0.22 µm PTFE filter) equil->sep quant_sample Collect Supernatant/ Filtrate & Dilute sep->quant_sample quant_hplc Analyze via HPLC-UV quant_sample->quant_hplc quant_std Prepare Calibration Standards quant_std->quant_hplc quant_calc Calculate Concentration (µg/mL or µM) quant_hplc->quant_calc

References

Biological activity of 2-Amino-6-chloro-4-pyrimidinol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-6-chloro-4-pyrimidinol Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules and a wide array of therapeutic agents.[1][2][3] Within this class, derivatives of this compound represent a particularly versatile and promising group of compounds. This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation methodologies for these derivatives. We will delve into their significant potential as anticancer, antimicrobial, and antiviral agents, supported by mechanistic insights, detailed experimental protocols, and robust data presentation. Our focus is to bridge synthetic chemistry with practical biological application, offering field-proven insights to guide researchers in harnessing the therapeutic potential of this important chemical scaffold.

The this compound Scaffold: A Privileged Starting Point

The pyrimidine ring is a fundamental heterocyclic structure, most notably as a key component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[4][5] This inherent biological relevance has made pyrimidine and its derivatives a focal point for drug discovery, leading to a multitude of compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][6][7]

The this compound moiety is a highly valuable synthetic intermediate. The chlorine atom at the 6-position serves as an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the strategic introduction of various functional groups, creating extensive libraries of novel derivatives for biological screening. The amino group at the 2-position and the hydroxyl group at the 4-position (often existing in its tautomeric keto form as a pyrimidinone) also offer sites for further modification, enhancing the structural diversity and therapeutic potential of the resulting compounds.

General Synthesis Workflow

The typical pathway to generating a library of derivatives involves the nucleophilic substitution of the chlorine atom on the core scaffold with a variety of amines, thiols, or other nucleophiles. This straightforward approach enables the rapid generation of diverse molecules for structure-activity relationship (SAR) studies.

G A This compound (Core Scaffold) C Nucleophilic Substitution Reaction A->C B Diverse Nucleophiles (e.g., R-NH2, R-SH) B->C D Library of Novel 2-Amino-4-pyrimidinol Derivatives C->D Generation of Diversity E Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial Assays) D->E F SAR Analysis & Lead Optimization E->F

Caption: General workflow for synthesizing and screening derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, largely due to their ability to mimic endogenous nucleobases and interfere with the biological processes of cancer cells.[1][8] Derivatives of this compound are no exception, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines.[9][10][11]

Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial, primarily involving the inhibition of key enzymes in signaling pathways that control cell growth and survival.

  • Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation are driven by protein kinases. Certain pyrido[2,3-d]pyrimidine derivatives, structurally related to the scaffold , have been identified as potent inhibitors of enzymes like PIM-1 kinase.[12] PIM-1 is a serine/threonine kinase that promotes cell cycle progression and inhibits apoptosis. By blocking PIM-1, these compounds can halt the cell cycle and trigger programmed cell death.[12] Similarly, other pyrimidine analogs have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in cancer therapy.[1][13]

G cluster_0 Normal Cell Signaling cluster_1 Inhibition by Pyrimidine Derivative PIM1 PIM-1 Kinase (Active) pSubstrate Phosphorylated Substrate PIM1->pSubstrate phosphorylates Substrate Substrate (e.g., Bad) Substrate->pSubstrate Apoptosis Apoptosis pSubstrate->Apoptosis inhibits Proliferation Cell Proliferation & Survival pSubstrate->Proliferation promotes Inhibitor Pyrimidine Derivative PIM1_Inhibited PIM-1 Kinase (Inactive) Inhibitor->PIM1_Inhibited binds & inhibits Apoptosis_Active Apoptosis (Induced) PIM1_Inhibited->Apoptosis_Active fails to inhibit Proliferation_Blocked Cell Proliferation Blocked

Caption: Inhibition of the PIM-1 kinase pathway by a pyrimidine derivative.

  • Induction of Apoptosis & Cell Cycle Arrest: By interfering with critical signaling pathways, these compounds can shift the balance within a cancer cell from survival to death. Many studies report that pyrimidine derivatives induce apoptosis, as evidenced by assays that measure markers like caspase activation or changes in cell morphology.[1] Furthermore, they can cause cell cycle arrest, often at the G0/G1 or G2/M phase, preventing the cancer cells from replicating.[1]

Data on In Vitro Cytotoxicity

The most common method to screen for anticancer activity is to measure the cytotoxicity of a compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 (4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine)HCT116 (Colon)89.24 ± 1.36[10][11]
Compound 6 (4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine)MCF-7 (Breast)89.37 ± 1.17[10][11]
Compound 1 (4-(4-methylpiperazin-1-yl)pyrimidin-2-amine)HCT116 (Colon)209.17 ± 1.23[10][11]
Compound 1 (4-(4-methylpiperazin-1-yl)pyrimidin-2-amine)MCF-7 (Breast)221.91 ± 1.37[10][11]
Pyrido[2,3-d]pyrimidine Derivative 2d A549 (Lung)>50 (low cytotoxicity)[14][15]
Pyrido[2,3-d]pyrimidine Derivative 2d (at 50 µM)A549 (Lung)Strong Cytotoxicity[14]
Pyrimidinone 3b PC3 (Prostate)21[16]

Note: The specific core structure may vary slightly (e.g., pyrimidinone), but all are derived from or related to the pyrimidine scaffold.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12][17]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[18][19] The amount of formazan produced is quantified by dissolving it in a suitable solvent and measuring its absorbance.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Pyrimidine derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[20]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Scientist's Insight: Allowing cells to adhere overnight ensures they are in a healthy, receptive state for drug treatment and minimizes variability between wells.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium from the DMSO stock.

    • Crucial Point: The final concentration of DMSO in the wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could confound the results.[20]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

    • Incubate the plate for 48-72 hours. The duration depends on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[20][21]

    • Incubate the plate for an additional 3-4 hours at 37°C.[21]

    • Scientist's Insight: This incubation period is critical to allow sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. Insufficient time leads to a weak signal.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[20]

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[20]

    • Plot a dose-response curve (Percent Viability vs. Compound Concentration) and use non-linear regression analysis to determine the IC50 value.[12]

Antimicrobial and Antiviral Activities

The structural similarity of pyrimidines to nucleobases also makes them excellent candidates for antimicrobial and antiviral drug development, as they can interfere with pathogen replication and other essential life processes.[22][23]

Antibacterial and Antifungal Activity

Numerous pyrimidine derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][24] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[25] For instance, some derivatives are designed to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleic acid synthesis in bacteria.[5]

Experimental Protocol: Disk Diffusion Assay

This is a standard preliminary test to screen for antibacterial activity.

  • Prepare Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared.

  • Plate Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound. A disk with the solvent (e.g., DMSO) serves as a negative control, and a disk with a standard antibiotic (e.g., ampicillin) serves as a positive control.[6]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacteria cannot grow) is measured. A larger zone indicates greater antibacterial activity.

Antiviral Activity

Pyrimidine derivatives have shown promise against a wide range of viruses, including human coronavirus, herpes simplex virus (HSV), and rotavirus.[3][13][22][26] The mechanism often involves the inhibition of viral polymerase enzymes, which are necessary for the replication of the viral genome.[26]

For example, a study on pyrimido[4,5-d]pyrimidines found that certain derivatives exhibited remarkable efficacy against human coronavirus 229E (HCoV-2229E).[13] This highlights the potential of this scaffold in developing novel antiviral agents, a critical area of research.

Conclusion and Future Directions

Derivatives based on the this compound scaffold are a rich source of biologically active compounds with significant therapeutic potential. Their straightforward synthesis allows for the creation of diverse chemical libraries, and their inherent structural similarity to nucleobases makes them prime candidates for interfering with pathological processes in cancer, as well as bacterial and viral infections.

The research clearly indicates potent anticancer activity through mechanisms like kinase inhibition and apoptosis induction. The antimicrobial and antiviral findings are equally promising, warranting further investigation.

Future work should focus on:

  • Lead Optimization: Modifying the most potent hits from initial screenings to improve efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: For novel active compounds, detailed studies are required to precisely identify their molecular targets and pathways of action.[27]

  • In Vivo Evaluation: Promising candidates identified from in vitro assays must be advanced to preclinical animal models to assess their efficacy and safety in a whole-organism context.[4][28]

This guide provides a foundational understanding and practical protocols for researchers entering this exciting field. By combining rational design, systematic screening, and in-depth mechanistic studies, the full therapeutic potential of this compound derivatives can be realized.

References

The Therapeutic Potential of 2-Amino-6-chloro-4-pyrimidinol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this privileged heterocyclic family, 2-Amino-6-chloro-4-pyrimidinol emerges as a highly versatile and valuable building block for the synthesis of novel drug candidates. Its unique arrangement of functional groups—an amino group for hydrogen bonding, a chloro atom for nucleophilic substitution, and a pyrimidinol tautomer offering additional reactivity—provides a rich chemical space for derivatization. This technical guide offers an in-depth exploration of the therapeutic applications of this compound, not as an end-product, but as a pivotal intermediate in the generation of compounds with potential anticancer, anti-inflammatory, and neurological activities. We will delve into its synthesis, key reactions, and the biological activities of its derivatives, supported by experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a recurring motif in a diverse array of bioactive molecules. Its ability to engage in multiple hydrogen bonding interactions allows for potent and selective binding to various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism. The introduction of a chloro substituent at the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring in this compound further enhances its utility as a synthetic intermediate. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functionalities. The pyrimidinol exists in tautomeric equilibrium with its pyrimidone form, offering alternative reaction pathways.

This guide will illuminate the potential of this compound as a launchpad for generating libraries of compounds with diverse therapeutic applications.

Synthesis and Chemical Properties

The synthesis of this compound and its analogues is well-established, typically starting from readily available precursors. A common synthetic route involves the chlorination of a corresponding hydroxypyrimidine.

General Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

A prevalent method for the synthesis of 2-amino-4-chloropyrimidine derivatives involves the treatment of the corresponding 2-amino-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).[1]

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine [1]

  • To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride.

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly add the reaction solution to ice water.

  • Stir the resulting solution at 90 °C for 1 hour to ensure complete hydrolysis of excess POCl3.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with Na2SO4, filter, and concentrate under reduced pressure to yield the desired product.

A similar approach can be followed for the synthesis of this compound starting from 2-amino-4,6-dihydroxypyrimidine.

Key Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the chloro substituent at the 6-position, which is susceptible to nucleophilic displacement. This allows for the introduction of various amine, ether, and thioether functionalities, leading to a diverse range of derivatives.

Diagram: Reactivity of this compound

G A This compound B Nucleophilic Substitution (SNAr) at C6 A->B R-NH2, R-OH, R-SH C Amine Derivatives B->C D Ether Derivatives B->D E Thioether Derivatives B->E

Caption: Key nucleophilic substitution reactions of this compound.

Therapeutic Applications and Biological Activities of Derivatives

The true therapeutic potential of this compound is realized through the biological activities of its derivatives. By strategically modifying the core structure, researchers have developed compounds with promising activities in several therapeutic areas.

Anticancer Activity

Derivatives of 2-aminopyrimidine have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

A study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives revealed that a derivative with a bromophenyl piperazine moiety at the 4-position exhibited the highest anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[2] Another derivative with a 4-methyl piperazine moiety also showed activity, albeit at higher concentrations.[2]

Derivative Cancer Cell Line EC50 (µM)
6-(bromophenyl piperazine) derivativeHCT11689.24 ± 1.36
6-(bromophenyl piperazine) derivativeMCF789.37 ± 1.17
6-(4-methyl piperazine) derivativeHCT116209.17 ± 1.23
6-(4-methyl piperazine) derivativeMCF7221.91 ± 1.37
Table 1: Anticancer activity of selected 2-amino-4-chloro-pyrimidine derivatives.[2]

Diagram: General workflow for anticancer screening of pyrimidine derivatives.

G A Synthesis of 2-Aminopyrimidine Derivatives B In vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determination of IC50/EC50 on Cancer Cell Lines B->C D Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) C->D E In vivo Tumor Models D->E

Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. A series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and found to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells.[3] The most potent compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an IC50 of 2 µM.[3] This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents.

Compound Substituent at C5 IC50 for NO Inhibition (µM)
B12 Fluoro2
Other derivatives Various9-36
Table 2: Inhibition of nitric oxide production by 5-substituted 2-amino-4,6-dichloropyrimidines.[3]

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay [3]

  • Isolate peritoneal cells from mice.

  • Culture the cells in appropriate media.

  • Stimulate the cells with an immune activator (e.g., lipopolysaccharide) in the presence of varying concentrations of the test compounds.

  • After a suitable incubation period, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Neurological Applications

Derivatives of 2,4-diaminopyrimidines have been investigated for their affinity to dopamine receptors. A study of 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines showed that these compounds act as inhibitors of [3H]spiroperidol binding, indicating an interaction with dopamine receptors.[4] The affinity was found to be dependent on the substituents at the 2- and 5-positions of the pyrimidine ring.[4] This line of research suggests that this compound could serve as a scaffold for the development of novel antipsychotic or other CNS-active agents.

Future Directions and Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthetic tractability and the diverse biological activities of its derivatives make it a valuable starting point for the development of new therapeutics. Future research should focus on expanding the chemical space around this core structure, employing combinatorial chemistry and high-throughput screening to identify novel leads. Further elucidation of the mechanisms of action of its bioactive derivatives will be crucial for their optimization and clinical translation.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, 2-amino-6-chloro-4-pyrimidinol. Given the nascent stage of research on this specific molecule, this document outlines a strategic, multi-phased experimental plan. The proposed methodologies are grounded in the established biological activities of structurally analogous pyrimidine derivatives, ensuring a scientifically robust and efficient path to discovery.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] this compound, a member of this versatile chemical family, presents a unique substitution pattern that warrants thorough investigation. While direct studies on its mechanism of action are not yet prevalent in the public domain, the rich pharmacology of its chemical cousins provides a fertile ground for hypothesis-driven research.

This guide, therefore, serves as a roadmap for a comprehensive investigation, designed to systematically uncover the biological targets and cellular pathways modulated by this compound. We will proceed from broad phenotypic screening to specific target identification and validation, culminating in a detailed understanding of its molecular mechanism.

Foundational Insights from Structural Analogs: Formulating a Hypothesis

A review of the scientific literature on substituted aminopyrimidines reveals several potential avenues of biological activity for this compound. These insights are crucial for designing a targeted and effective screening strategy.

  • Anticancer Potential : Numerous 2-aminopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, breast, and renal cancer.[4][5][6] The mechanisms often involve the inhibition of key enzymes in cell cycle progression and signal transduction, such as Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4).[6]

  • Enzyme Inhibition : The aminopyrimidine scaffold is a privileged structure for enzyme inhibition.

    • Kinase Inhibition : Derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[7]

    • Metabolic Enzyme Inhibition : Studies have demonstrated the inhibitory effects of aminopyrimidine derivatives on enzymes like β-glucuronidase and glutathione reductase, suggesting potential roles in modulating drug metabolism and cellular redox homeostasis.[8][9]

  • Anti-inflammatory Activity : 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in immune-activated cells.[10]

  • Neurological Activity : Certain 6-chloro-2,4-diaminopyrimidines have been identified as inhibitors of spiroperidol binding to dopamine receptors, indicating potential for activity within the central nervous system.[11]

Based on this evidence, it is plausible that this compound may exert its biological effects through one or more of these mechanisms. The following experimental plan is designed to systematically test these hypotheses.

A Phased Experimental Workflow for Mechanism of Action Elucidation

We propose a four-phase approach to systematically investigate the mechanism of action of this compound. This workflow is designed to progress from broad, high-level observations to a detailed molecular understanding.

Experimental_Workflow Figure 1: Phased Experimental Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Identification & Validation cluster_3 Phase 4: Molecular Mechanism Elucidation P1_A Cytotoxicity Screening (Cancer Cell Panel) P2_A Broad Kinase Profiling P1_A->P2_A If Cytotoxic P2_B Enzyme Panel Screening (e.g., Reductases, Hydrolases) P1_A->P2_B P1_B Antimicrobial Screening (Bacteria & Fungi Panel) P1_C Anti-inflammatory Screening (NO Production Assay) P1_C->P2_A If Anti-inflammatory P3_A Affinity Chromatography-Mass Spectrometry P2_A->P3_A P2_B->P3_A P2_C Receptor Binding Assays (e.g., Dopamine Receptors) P3_D Direct Binding Assays (e.g., SPR, ITC) P2_C->P3_D P3_C Target Knockdown/Knockout Studies P3_A->P3_C P3_B Computational Target Prediction & Docking P3_B->P3_D P4_B Signaling Pathway Analysis (Western Blotting) P3_C->P4_B P4_A Enzyme Kinetics & Inhibition Studies P3_D->P4_A P4_A->P4_B P4_C Cell-Based Functional Assays (Apoptosis, Cell Cycle) P4_B->P4_C P4_D In Vivo Model Validation P4_C->P4_D

Caption: A logical progression for investigating the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the primary biological effect of this compound.

  • Cytotoxicity Screening : The compound will be tested against a panel of human cancer cell lines (e.g., HCT116 for colon cancer, MCF7 for breast cancer) using a cell viability assay such as the MTT assay.[4][5] This will determine if the compound has anticancer potential.

  • Antimicrobial Screening : The compound will be evaluated for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi.[1]

  • Anti-inflammatory Screening : The ability of the compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages will be assessed.[10]

Phase 2: Target Class Identification

Based on the results of Phase 1, this phase will narrow down the potential classes of molecular targets.

  • Broad Kinase Profiling : If the compound shows cytotoxic or anti-inflammatory activity, it will be screened against a large panel of kinases to identify potential targets.

  • Enzyme Panel Screening : The compound will be tested against a panel of enzymes, including those known to be inhibited by pyrimidine derivatives, such as glutathione reductase and β-glucuronidase.[8][9]

  • Receptor Binding Assays : If preliminary data suggests potential neurological effects, competitive binding assays with radiolabeled ligands for dopamine and other relevant receptors will be performed.[11]

Phase 3: Specific Target Identification and Validation

This phase focuses on identifying the specific molecular target(s) of this compound.

  • Affinity Chromatography-Mass Spectrometry : An immobilized version of the compound will be used to capture its binding partners from cell lysates, which will then be identified by mass spectrometry.

  • Computational Target Prediction and Molecular Docking : In silico methods will be used to predict potential binding sites on candidate proteins, guiding further experimental validation.[4][5]

  • Target Knockdown/Knockout Studies : Techniques like siRNA or CRISPR/Cas9 will be used to reduce or eliminate the expression of the candidate target protein in cells. The effect on the potency of this compound will then be measured. A diminished effect in the knockdown/knockout cells would validate the target.

  • Direct Binding Assays : Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will be used to confirm a direct physical interaction between the compound and the purified target protein and to determine the binding affinity.

Phase 4: Elucidation of the Molecular Mechanism

Once a specific target is validated, this final phase will elucidate the detailed molecular mechanism.

  • Enzyme Kinetics : If the target is an enzyme, kinetic studies will be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Signaling Pathway Analysis : Techniques like Western blotting will be used to investigate the effects of the compound on downstream signaling pathways. For example, if the target is a kinase in the EGFR pathway, the phosphorylation status of downstream proteins like Akt and ERK will be examined.

  • Cell-Based Functional Assays : The cellular consequences of target engagement will be studied. If the compound is cytotoxic, assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry) will be performed.[6]

  • In Vivo Model Validation : The efficacy of the compound will be tested in a relevant animal model of the disease (e.g., a tumor xenograft model for cancer).

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Generic Enzyme Inhibition Assay
  • Reaction Mixture Preparation : In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and the substrate.

  • Compound Addition : Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a no-inhibitor control.

  • Reaction Initiation : Initiate the reaction by adding the substrate (or enzyme, depending on the assay design).

  • Signal Detection : Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Visualization

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue of OriginIC50 (µM)
HCT116Colon15.2 ± 1.8
MCF7Breast28.5 ± 3.1
A549Lung> 100
PC3Prostate8.9 ± 1.1

Signaling pathways and logical relationships should be visualized using diagrams.

Hypothetical_Signaling_Pathway Figure 2: Hypothetical Signaling Pathway Inhibition EGF Growth Factor (EGF) EGFR EGFR (Target Kinase) EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling cascade by the compound.

Conclusion: A Path Forward

The study of this compound holds significant promise for the discovery of new therapeutic agents. While its specific mechanism of action is currently unknown, the rich history of its chemical relatives provides a strong foundation for a targeted and efficient investigation. The phased experimental workflow detailed in this guide offers a comprehensive and scientifically rigorous approach to unraveling the biological activity of this compound. By systematically progressing from broad phenotypic screening to detailed molecular mechanism elucidation, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: A Validated Three-Step Synthesis of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-6-chloro-4-pyrimidinol is a valuable intermediate in the synthesis of diverse pharmacologically active compounds and agrochemicals. Its utility stems from the differential reactivity of its functional groups, enabling sequential and site-selective modifications. This application note provides a detailed, three-step synthesis protocol designed for reproducibility and scalability. The pathway begins with the condensation of guanidine and diethyl malonate to form 2-Amino-4,6-dihydroxypyrimidine, followed by a robust chlorination to yield 2-Amino-4,6-dichloropyrimidine, and concludes with a selective mono-hydrolysis to afford the target compound. Each step is accompanied by an explanation of the underlying chemical principles, in-process controls, and safety considerations to ensure a high-purity final product.

Introduction and Synthetic Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, serves as a versatile precursor due to its three distinct functional points: an amino group, a chloro group, and a hydroxyl group (which exists in tautomeric equilibrium with its keto form, 2-amino-6-chloro-4(3H)-pyrimidinone). This structural arrangement is ideal for building molecular complexity.

The synthesis strategy outlined herein is a logical and well-documented pathway that proceeds through stable, easily purified intermediates.

  • Step 1: Cyclocondensation. The initial step involves the base-catalyzed cyclocondensation of guanidine with a 1,3-dicarbonyl compound, diethyl malonate. This classical approach efficiently constructs the core 2-aminopyrimidine ring system.[1][2]

  • Step 2: Dichlorination. The resulting 2-Amino-4,6-dihydroxypyrimidine is subsequently chlorinated. The hydroxyl groups, existing predominantly in the more stable keto form as a pyrimidinedione, are converted to chloro groups using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4][5] This reaction furnishes the key intermediate, 2-Amino-4,6-dichloropyrimidine.

  • Step 3: Selective Mono-hydrolysis. The final step is a controlled nucleophilic aromatic substitution (SNAr) on the 2-Amino-4,6-dichloropyrimidine intermediate. By carefully managing stoichiometry and reaction conditions, one of the two electronically similar chlorine atoms at the C4 and C6 positions is selectively replaced by a hydroxyl group.[6][7]

This multi-step approach ensures high yields and purity, making it suitable for both laboratory-scale research and process development for larger-scale production.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. Each transformation is designed to produce an intermediate that can be isolated and purified before proceeding to the next step, thereby maximizing the overall yield and purity of the final product.

G cluster_0 Starting Materials cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product Guanidine HCl Guanidine HCl I1 2-Amino-4,6-dihydroxypyrimidine Guanidine HCl->I1  1. Diethyl Malonate  2. NaOMe / MeOH  3. Reflux  4. HCl (aq) workup Diethyl Malonate Diethyl Malonate I2 2-Amino-4,6-dichloropyrimidine I1->I2  POCl₃  Triethylamine  Reflux FP This compound I2->FP  NaOH (aq)  Controlled Stoichiometry  Acetone / H₂O

Diagram 1: Three-step synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.

Part 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate 1)

Principle: This reaction is a base-catalyzed condensation. Sodium methoxide (NaOMe) deprotonates both the guanidine and the diethyl malonate, facilitating the nucleophilic attack and subsequent cyclization to form the pyrimidine ring. The reaction is driven to completion by heating under reflux. Acidification of the reaction mixture protonates the pyrimidine salt, causing the neutral product to precipitate from the aqueous solution.[1][8]

Materials:

Reagent M.W. Moles Equivalents Amount
Guanidine Hydrochloride 95.53 0.15 1.0 14.33 g
Diethyl Malonate 160.17 0.15 1.0 24.03 g (21.5 mL)
Sodium Methoxide 54.02 0.33 2.2 17.83 g
Methanol (Anhydrous) - - - 250 mL
Hydrochloric Acid (10%) - - - As needed (~50 mL)

| Deionized Water | - | - | - | ~500 mL |

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (250 mL) followed by the careful, portion-wise addition of sodium methoxide (17.83 g). Stir until fully dissolved.

    • Expert Insight: This step is exothermic. Adding the sodium methoxide slowly to the methanol prevents excessive heating. A freshly prepared solution of sodium methoxide is crucial for high yield.

  • Add guanidine hydrochloride (14.33 g) to the sodium methoxide solution and stir for 15 minutes to allow for salt exchange and formation of free guanidine.

  • Slowly add diethyl malonate (21.5 mL) dropwise to the flask via an addition funnel over 20 minutes.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

    • In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol 8:2). The disappearance of the diethyl malonate spot indicates reaction completion.

  • After completion, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Dissolve the white solid residue in a minimum amount of deionized water (~250 mL).

  • Slowly add 10% hydrochloric acid dropwise while stirring vigorously to adjust the pH to 6. A thick white precipitate will form.

  • Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) and then with cold ethanol (1 x 50 mL).

  • Dry the white solid in a vacuum oven at 60°C to a constant weight.

    • Expected Outcome: A white to off-white powder. Yield: 90-96%. Purity (by HPLC): >99%.[1]

Part 2: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate 2)

Principle: This reaction converts the hydroxyl (keto) groups of the pyrimidinedione into chloro groups. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. An amine base, such as triethylamine, is added as an acid scavenger to neutralize the HCl gas produced during the reaction, preventing side reactions and driving the equilibrium towards the product.[3][9]

Diagram 2: Rationale for the chlorination step.

Materials:

Reagent M.W. Moles Equivalents Amount
2-Amino-4,6-dihydroxypyrimidine 127.10 0.10 1.0 12.71 g
Phosphorus Oxychloride (POCl₃) 153.33 0.60 6.0 91.99 g (55.4 mL)
Triethylamine 101.19 0.22 2.2 22.26 g (30.7 mL)

| Ice | - | - | - | ~500 g |

Protocol:

  • CAUTION: Perform this entire procedure in a high-efficiency fume hood. POCl₃ is extremely corrosive and water-reactive.

  • In a 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 2-Amino-4,6-dihydroxypyrimidine (12.71 g).

  • Carefully add phosphorus oxychloride (55.4 mL) to the flask. A slurry will form.

  • Begin heating the mixture gently to 80-85°C in an oil bath.

  • Once the temperature is stable, add triethylamine (30.7 mL) dropwise via the addition funnel over 1 hour. The reaction is exothermic, and HCl gas will evolve. Maintain a steady temperature.

  • After the addition is complete, continue to heat the mixture under reflux (approx. 105°C) for 3-4 hours. The reaction mixture should become a clearer, homogenous solution.

    • In-Process Control: The reaction is typically run to completion based on time. A homogenous solution is a good visual indicator.

  • Cool the reaction mixture to room temperature.

  • Prepare a 2 L beaker with a large magnetic stir bar and approximately 500 g of crushed ice.

  • EXTREME CAUTION: Very slowly and carefully, pour the cooled reaction mixture onto the stirring ice. This is a highly exothermic and vigorous quenching process that releases large amounts of HCl gas. A solid will precipitate.

  • Continue stirring the slurry for 3 hours at room temperature to ensure complete hydrolysis of any remaining POCl₃ and reaction byproducts.[4][10]

  • Collect the solid precipitate by vacuum filtration. Wash the cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 50°C.

    • Expected Outcome: A light tan or off-white solid. Yield: 80-85%.[4][5]

Part 3: Synthesis of this compound (Final Product)

Principle: This step leverages the principles of SNAr reactions. By using one equivalent of a nucleophile (hydroxide ion), one of the two chloro-substituents is replaced. The reaction is performed in a polar aprotic solvent to facilitate the substitution, and careful temperature control prevents the second substitution from occurring, thus ensuring selectivity.[6][7]

Materials:

Reagent M.W. Moles Equivalents Amount
2-Amino-4,6-dichloropyrimidine 163.98 0.05 1.0 8.20 g
Sodium Hydroxide (NaOH) 40.00 0.05 1.0 2.00 g
Acetone - - - 150 mL
Deionized Water - - - 100 mL

| Acetic Acid (Glacial) | - | - | - | As needed |

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine (8.20 g) in acetone (150 mL).

  • In a separate beaker, dissolve sodium hydroxide (2.00 g) in deionized water (20 mL).

  • Cool the acetone solution to 0-5°C in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the cold acetone solution over 30 minutes, maintaining the temperature below 10°C.

    • Expert Insight: Precise control of stoichiometry (1.0 equivalent of NaOH) and low temperature are critical for achieving mono-substitution and preventing the formation of the dihydroxy byproduct.

  • After the addition, allow the reaction to stir at room temperature for 2 hours.

    • In-Process Control: Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The appearance of a new, more polar spot and the consumption of starting material will be observed.

  • Once the reaction is complete, reduce the volume of acetone by approximately 70% using a rotary evaporator.

  • Add deionized water (80 mL) to the remaining solution to precipitate the product.

  • Neutralize the solution to pH 7 by the dropwise addition of glacial acetic acid.

  • Cool the slurry in an ice bath for 30 minutes.

  • Collect the product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum at 50°C.

    • Purification (Optional): If necessary, the product can be recrystallized from an ethanol/water mixture.

    • Expected Outcome: A white to pale yellow solid. Yield: 75-85%.

Summary of Results

StepProductStarting MaterialsYield (%)Purity (HPLC)
12-Amino-4,6-dihydroxypyrimidineGuanidine HCl, Diethyl Malonate90-96%>99%
22-Amino-4,6-dichloropyrimidine2-Amino-4,6-dihydroxypyrimidine80-85%>98%
3This compound2-Amino-4,6-dichloropyrimidine75-85%>98%

Conclusion

This application note details a validated and efficient three-step synthesis for this compound. By following the outlined protocols, which include clear rationales for experimental choices and integrated in-process controls, researchers can reliably produce this versatile chemical intermediate in high yield and purity. The described methods are robust and amenable to scaling for applications in drug discovery and development.

References

Protocol for 2-Amino-6-chloro-4-pyrimidinol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Amino-6-chloro-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry. The protocol is structured as a three-part process, beginning with the synthesis of 2-Amino-4,6-dihydroxypyrimidine via a condensation reaction, followed by its conversion to 2-Amino-4,6-dichloropyrimidine, and culminating in the selective hydrolysis to the target compound. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step methodologies, and integrates critical safety information, reflecting field-proven insights for robust and reproducible execution.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This compound, in particular, is a key building block that offers multiple reactive sites for further chemical elaboration. Its structure, featuring an amino group, a halogen, and a hydroxyl group (predominantly existing in its keto tautomeric form, 2-amino-6-chloropyrimidin-4(1H)-one[1]), provides synthetic versatility for creating diverse molecular libraries. This protocol details a reliable pathway for its preparation, designed to provide researchers with the foundational knowledge for producing this intermediate with high purity and yield.

Overall Synthetic Pathway

The synthesis is accomplished in three primary stages, starting from readily available commercial reagents. The workflow is designed to build complexity sequentially, with purification steps at each stage to ensure the quality of the final product.

Synthetic_Workflow reagents1 Guanidine HCl + Diethyl Malonate intermediate1 Intermediate 1 (2-Amino-4,6-dihydroxypyrimidine) reagents1->intermediate1 Step 1: Condensation intermediate2 Intermediate 2 (2-Amino-4,6-dichloropyrimidine) intermediate1->intermediate2 Step 2: Chlorination reagents2 POCl3 + Tertiary Amine reagents2->intermediate2 final_product Final Product (this compound) intermediate2->final_product Step 3: Selective Hydrolysis reagents3 NaOH (aq) reagents3->final_product

Caption: Overall 3-step synthesis workflow for this compound.

Part 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate 1)

Principle and Mechanism

This initial step is a classic Traube pyrimidine synthesis, involving the base-catalyzed condensation of guanidine with diethyl malonate.[2][3] Guanidine acts as the N-C-N nucleophilic component, while diethyl malonate serves as the 1,3-dicarbonyl electrophile. The reaction proceeds via a double nucleophilic attack and subsequent cyclization, driven by the formation of the stable aromatic pyrimidine ring. Sodium methoxide is used to deprotonate the guanidine hydrochloride and to catalyze the condensation.

Step1_Mechanism cluster_0 Guanidine + Diethyl Malonate Condensation cluster_1 Catalysis Guanidine H₂N-C(=NH)-NH₂ Product 2-Amino-4,6-dihydroxypyrimidine Guanidine->Product Cyclization DEM EtOOC-CH₂-COOEt DEM->Product Condensation Base NaOMe Base->Guanidine Deprotonation

Caption: Conceptual mechanism for the formation of the pyrimidine ring.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Guanidine Hydrochloride95.5321.0 g0.22---
Diethyl Malonate160.1732.0 g0.20---
Sodium Methoxide54.0223.8 g0.44Handle with care; highly reactive
Methanol (Anhydrous)32.04200 mL---Solvent
Hydrochloric Acid (0.1 M)---As needed---For pH adjustment
Deionized Water---As needed---For workup
Experimental Protocol
  • Reaction Setup: Equip a 500 mL four-necked flask with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.

  • Reagent Addition: Charge the flask with guanidine hydrochloride (21.0 g) and diethyl malonate (32.0 g). Add 50 mL of anhydrous methanol and stir to create a slurry.[3]

  • Base Addition: In a separate beaker, prepare a solution of sodium methoxide (23.8 g) in 150 mL of anhydrous methanol. Carefully add this solution dropwise to the reaction mixture via the dropping funnel over approximately 1 hour, maintaining the temperature below 60°C.[3]

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 65-68°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid residue in 250 mL of warm deionized water.

    • Filter the solution to remove any insoluble byproducts.

    • Adjust the pH of the filtrate to 5-6 with 0.1 M HCl. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.[3]

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.

    • Expected yield: ~23 g (90%).

Part 2: Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate 2)

Principle and Mechanism

This step converts the dihydroxy pyrimidine into the corresponding dichloro derivative. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that replaces hydroxyl groups with chlorine atoms. The reaction mechanism involves the activation of the pyrimidine hydroxyls by POCl₃, followed by nucleophilic attack of chloride ions. A tertiary amine, such as triethylamine, is often used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-4,6-dihydroxypyrimidine127.1025.4 g0.20From Part 1
Phosphorus Oxychloride (POCl₃)153.33100 mL (~165 g)1.08Highly corrosive and toxic. Use in a fume hood.
Triethylamine101.1946.0 g0.45Acid scavenger.[4]
Ice Water---~500 mL---For quenching
Sodium Hydroxide (20-50% aq.)---As needed---For pH adjustment
Experimental Protocol
  • Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Reaction Setup: In a 250 mL double-walled glass reactor equipped with a stirrer, reflux condenser, and dropping funnel, add phosphorus oxychloride (100 mL).

  • Reagent Addition: Carefully add 2-amino-4,6-dihydroxypyrimidine (25.4 g) to the POCl₃ to form a suspension.[4]

  • Heating and Base Addition: Heat the suspension to 75°C. Once the temperature is stable, add triethylamine (46.0 g) dropwise over 1 hour. An exothermic reaction may occur; control the addition rate to maintain the temperature.[4]

  • Reaction: Stir the mixture at 75°C for an additional 2-3 hours after the addition is complete. The reaction should become more homogeneous.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Crucial Step (Quenching): Very slowly and carefully pour the reaction mixture onto ~500 g of crushed ice in a large beaker. This is a highly exothermic and hazardous step that releases HCl gas. Perform this in the back of the fume hood.

    • Stir the aqueous suspension for 1.5 to 2.5 hours.

    • Adjust the pH of the suspension to approximately 2.5 to 4 by slowly adding a 20-50% NaOH solution.[4] This will precipitate the product.

    • Filter the precipitated solid, wash it thoroughly with cold water until the filtrate is neutral, and dry it in a vacuum oven.

    • Expected yield: ~26 g (80%).

Part 3: Selective Synthesis of this compound (Final Product)

Principle and Mechanism

The final step involves a selective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are electronically distinct due to the influence of the C2 amino group. This difference in reactivity allows for the selective replacement of one chlorine atom by a hydroxide group under controlled conditions. Typically, the C4 position is more susceptible to nucleophilic attack. By using a stoichiometric amount of a base like sodium hydroxide at a controlled temperature, one chlorine can be selectively hydrolyzed.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-4,6-dichloropyrimidine163.9816.4 g0.10From Part 2
Sodium Hydroxide (NaOH)40.004.0 g0.10Use 1 equivalent
Water18.02100 mL---Solvent
Acetic Acid---As needed---For neutralization
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 2-Amino-4,6-dichloropyrimidine (16.4 g) in 100 mL of water.

  • Base Addition: Prepare a solution of sodium hydroxide (4.0 g) in a small amount of water and add it dropwise to the pyrimidine suspension.

  • Reaction: Gently heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC to observe the disappearance of the starting material and the formation of a new, more polar spot.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. The solution may be clear at this point.

    • Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7.

    • The product, this compound, will precipitate as a solid.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from 50% ethanol or water to improve purity.[5]

    • Expected yield: ~11.6 g (80%).

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a sodium bicarbonate solution ready for neutralization of spills.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts with water to produce methanol and sodium hydroxide. Handle in an inert atmosphere if possible and avoid contact with skin and eyes.

  • Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe eye and skin irritation.

  • General Precautions: Always wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time. Verify the quality of the sodium methoxide.
Product lost during workup.Ensure pH is accurately adjusted to 5-6 for maximal precipitation. Avoid excessive washing.
Step 2: Reaction fails/stalls Inactive POCl₃.Use freshly distilled or a new bottle of POCl₃.
Insufficient temperature.Ensure the reaction temperature is maintained at 75°C.
Step 3: Formation of dihydroxy or starting material remains Incorrect stoichiometry of NaOH.Use exactly one equivalent of NaOH. Monitor carefully with TLC.
Temperature too high/low.Maintain temperature at 50-60°C. Higher temperatures may lead to double substitution.

References

Application Notes and Protocols for the Purification of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 2-Amino-6-chloro-4-pyrimidinol in Scientific Research

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural features, comprising a pyrimidine core with amino, chloro, and hydroxyl functional groups, make it a versatile building block in medicinal chemistry and drug discovery. The purity of this compound is paramount, as even minute impurities can lead to undesirable side reactions, altered biological activity, and complications in structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of robust purification techniques for this compound, empowering researchers to obtain high-purity material essential for their work.

These application notes delve into the fundamental principles and provide detailed, actionable protocols for recrystallization, preparative high-performance liquid chromatography (HPLC), and acid-base extraction. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only follow the steps but also adapt them to their specific needs and troubleshoot effectively.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O[1]
Molecular Weight 145.55 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point 252 °C (decomposes)[1]
pKa (predicted) 7.49 ± 0.50[1]
Solubility Sparingly soluble in DMSO[1]
Hygroscopicity Hygroscopic[1]

The presence of both a basic amino group and a pyrimidinol moiety, which can exhibit acidic character, imparts amphoteric properties to the molecule. This dual nature is a key consideration in the design of acid-base extraction protocols. The predicted pKa of approximately 7.49 suggests that the compound's charge state can be readily manipulated by adjusting the pH of the solution.

Purification Strategy Overview

The selection of an appropriate purification technique is contingent on the nature and quantity of impurities, the desired final purity, and the scale of the purification. This guide outlines three primary methods, each with its own advantages.

Caption: A flowchart illustrating the decision-making process for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. For this compound, a solvent/anti-solvent approach is often effective.

Principle of Recrystallization

The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain dissolved in the solvent.

Solvent Selection: A Data-Informed Approach

While specific solubility data for this compound is not extensively published, data from the closely related compound, 2-amino-4-chloro-6-methoxypyrimidine, provides valuable guidance. Its solubility increases with temperature in solvents like N,N-dimethylformamide (DMF), dioxane, acetone, and ethyl acetate[2]. This suggests that these solvents, or mixtures thereof, could be suitable for dissolving this compound at elevated temperatures. Water can then be used as an anti-solvent to induce precipitation upon cooling, a technique described in patents for similar compounds[3][4].

Protocol for Recrystallization

Materials:

  • Crude this compound

  • Acetone (or N,N-dimethylformamide)

  • Deionized water

  • Activated carbon (optional, for decolorization)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of acetone. For every 1 gram of crude material, start with 10-15 mL of acetone.

  • Heating: Gently heat the mixture with stirring to facilitate dissolution. Add more acetone in small portions if the solid does not completely dissolve. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) and swirl the flask. Briefly heat the mixture to boiling again.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon.

  • Precipitation: Slowly add deionized water to the hot acetone solution with continuous stirring until the solution becomes slightly turbid. This indicates the point of saturation.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity levels or for separating complex mixtures of closely related impurities, preparative HPLC is the method of choice. This technique utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a solid stationary phase, separating components based on their differential partitioning between the two phases.

Principle of Preparative HPLC

In preparative HPLC, a larger sample load is injected onto a wider-diameter column compared to analytical HPLC. The goal is not just to identify and quantify but to isolate and collect the purified compound[5][6]. A common mode for purifying polar compounds like this compound is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).

An analytical HPLC method for a related compound, 2-Amino-4-chloro-6-methylpyrimidine, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid, and this method is noted to be scalable for preparative separations[7].

Protocol for Preparative HPLC

Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • Reverse-phase C18 column (e.g., 20 mm internal diameter, 250 mm length, 5-10 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid for mass spectrometry compatibility)

  • Crude this compound

  • Solvent for sample dissolution (e.g., DMSO, DMF)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases.

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile. Degas both mobile phases prior to use.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent at a high concentration. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): If a method is not already established, develop an analytical method on a smaller C18 column to determine the optimal gradient for separation.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Run a gradient elution to separate the components. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

  • Fraction Collection: Monitor the column effluent with a UV detector (a wavelength of 254 nm is often suitable for pyrimidine derivatives). Collect fractions corresponding to the peak of the desired compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. If the mobile phase contains a non-volatile acid like phosphoric acid, a subsequent purification step such as solid-phase extraction may be necessary to remove it.

  • Drying: Dry the final product under high vacuum.

Caption: A workflow diagram for the preparative HPLC purification process.

Method 3: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties[8][9]. It is particularly useful for removing acidic or basic impurities from a neutral compound, or for separating a mixture of acidic, basic, and neutral compounds. Given the amphoteric nature of this compound, this method can be tailored to isolate it from non-ionizable impurities.

Principle of Acid-Base Extraction

The principle lies in the differential solubility of a compound in its neutral and ionized forms. The neutral form is typically more soluble in organic solvents, while the ionized (salt) form is more soluble in aqueous solutions. By adjusting the pH of the aqueous phase, we can selectively move the target compound between an organic and an aqueous layer.

Protocol for Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether.

  • Extraction of Basic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer will contain the protonated (salt) form of any basic impurities.

    • Drain the lower aqueous layer. Repeat the extraction with fresh 1 M HCl if necessary.

  • Extraction of Acidic Impurities:

    • To the organic layer, add an equal volume of 1 M NaOH.

    • Shake and allow the layers to separate. The aqueous layer will now contain the deprotonated (salt) form of any acidic impurities.

    • Drain the lower aqueous layer.

  • Isolation of this compound:

    • The remaining organic layer should now primarily contain the neutral this compound.

    • Wash the organic layer with brine to remove residual water.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the organic solution over anhydrous sodium sulfate.

    • Decant or filter the dried solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the purified product.

  • Further Purification: The product obtained from acid-base extraction may require further purification by recrystallization to achieve high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and its derivatives may cause skin and eye irritation[10]. Avoid direct contact.

  • Handle organic solvents with care as they are often flammable.

  • Phosphoric acid and sodium hydroxide are corrosive. Handle with extreme caution.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. The choice of purification method—recrystallization, preparative HPLC, or acid-base extraction—will depend on the specific requirements of the research. By understanding the principles behind each technique and following the detailed protocols provided in these application notes, researchers can confidently obtain high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

Application Note: Comprehensive Analytical Characterization of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

2-Amino-6-chloro-4-pyrimidinol is a critical heterocyclic building block in synthetic organic chemistry, frequently serving as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its purity, identity, and stability are paramount, as any impurities or degradation products can have significant implications for the safety and efficacy of the final drug product. Therefore, a robust and multi-faceted analytical strategy is essential for its complete characterization.

This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the characterization of this compound. The methodologies are grounded in established scientific principles and align with the validation expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5][6] The objective is to equip researchers, analysts, and drug development professionals with the necessary tools to ensure the quality and consistency of this vital chemical intermediate.

Foundational Physicochemical Properties

A successful analytical strategy begins with an understanding of the molecule's inherent properties.

  • Molecular Formula: C₄H₄ClN₃O[7]

  • Molecular Weight: 145.55 g/mol [7]

  • Appearance: Typically a solid powder.

  • Solubility: Solubility profiling is a critical first step. It is reported to be soluble in acetic acid. Practical determination in common chromatographic solvents (e.g., methanol, acetonitrile, water) is necessary to develop appropriate sample preparation protocols.

  • Structure: The molecule contains a pyrimidinol ring with amino, chloro, and hydroxyl (in its tautomeric keto form) functional groups, which dictate its spectroscopic and chromatographic behavior.

Analytical Workflow: A Multi-Technique Approach

No single technique can fully characterize a chemical entity. A comprehensive analysis relies on the orthogonal application of various methods, each providing a unique piece of the puzzle. The following workflow illustrates the synergistic relationship between chromatographic, spectroscopic, and thermal techniques.

Analytical_Workflow cluster_0 Sample Batch cluster_1 Primary Characterization cluster_2 Physicochemical & Further Analysis cluster_3 Final Report Sample This compound HPLC HPLC-UV (Purity & Assay) Sample->HPLC LCMS LC-MS (Impurity ID) Sample->LCMS NMR NMR (Structure ID) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR TGA TGA (Thermal Stability) Sample->TGA DSC DSC (Melting Point & Phase) Sample->DSC GC GC (Residual Solvents) Sample->GC CoA Certificate of Analysis (CoA) HPLC->CoA LCMS->CoA NMR->CoA FTIR->CoA TGA->CoA DSC->CoA GC->CoA

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods: Purity and Assay Determination

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and quantifying their content (assay).

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like this compound, a reversed-phase (RP-HPLC) method is typically the most effective.[8] The UV-active nature of the pyrimidine ring allows for sensitive detection using a UV detector. This method is the gold standard for determining purity (including related substances and impurities) and performing quantitative assays.

Application Note: An RP-HPLC method using a C18 column provides excellent separation of the main component from potential starting materials, by-products, and degradation products. The method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is fit for its intended purpose, as outlined in ICH guideline Q2(R2).[2][4][6]

Protocol: Purity and Assay by RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a stock solution of 100 µg/mL.

    • Prepare a working standard of a similar concentration from a certified reference standard.

  • Chromatographic Conditions:

    • The conditions below are a starting point and must be optimized and validated.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column offering good resolution for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV at 254 nm or DAD scanThe pyrimidine ring system is expected to have strong absorbance in this region.
  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total peak area.

    • Assay: Compare the peak area of the sample to that of a certified reference standard of known concentration.

Gas Chromatography (GC) for Residual Solvents

Principle & Rationale: GC is used to separate and quantify volatile organic compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique is essential for quantifying residual solvents from the manufacturing process.[9] Headspace GC coupled with a Flame Ionization Detector (HS-GC-FID) is the standard method.

Protocol: Refer to USP <467> or Ph. Eur. 2.4.24 for detailed standard procedures for residual solvent analysis.

Spectroscopic Methods: Identity and Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure and functional groups, serving as the primary tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H, ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. It is the most powerful technique for unambiguous structure elucidation and confirmation.[10][11]

Application Note: ¹H NMR will confirm the number and types of protons (aromatic, amine), while ¹³C NMR will identify the number of unique carbon environments. The spectra should be consistent with the proposed structure. For pyrimidine derivatives, characteristic chemical shifts are expected.[11][12]

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this type of molecule as it can solubilize polar compounds and allow for the observation of exchangeable N-H protons.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Interpretation (Expected Signals):

    • ¹H NMR: Expect signals for the pyrimidine ring proton and the amine (-NH₂) protons. The amine protons may appear as a broad singlet.[13]

    • ¹³C NMR: Expect four distinct signals corresponding to the four carbon atoms in the pyrimidine ring, with chemical shifts influenced by their substituents (-Cl, -NH₂, =O).[12]

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H 5.0 - 6.5 (ring CH), 6.0 - 8.0 (NH₂)Singlet, Broad Singlet
¹³C 90 - 1704 distinct signals

Note: Predicted shifts are estimates. Actual values depend on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and reliable method for identifying the presence of key functional groups.[13][14]

Application Note: The FT-IR spectrum serves as a unique molecular "fingerprint" and can quickly confirm the presence of the amino (-NH₂) group, C=O (from the keto tautomer), C-Cl, and aromatic C=N and C=C bonds.

Protocol: FT-IR using Attenuated Total Reflectance (ATR)

  • Instrumentation: FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation (Expected Absorption Bands):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H stretchPrimary Amine (-NH₂)
1700 - 1650C=O stretchAmide/Keto group
1650 - 1550C=N, C=C stretchPyrimidine ring
800 - 600C-Cl stretchChloro group
Mass Spectrometry (MS)

Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, can offer structural clues. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.[9][15]

Application Note: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ should be observed, confirming the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an additional layer of confirmation.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Method: Use the HPLC method described in Section 4.1, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers).[8]

  • Data Interpretation:

    • Expected [M+H]⁺ for C₄H₄³⁵ClN₃O: 146.01

    • Expected [M+H]⁺ for C₄H₄³⁷ClN₃O: 148.01

    • Look for the presence of both isotopic peaks in an approximate 3:1 abundance ratio.

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques characterize the physical and chemical properties of a substance as a function of temperature.

Thermal_Analysis cluster_0 Input cluster_1 Techniques & Outputs cluster_2 Measured Properties Sample Sample + Heat Ramp TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC Mass_Loss Mass Loss vs. Temp TGA->Mass_Loss Heat_Flow Heat Flow vs. Temp DSC->Heat_Flow Decomposition Decomposition Profile Mass_Loss->Decomposition Melting Melting Point (Tm) Heat_Flow->Melting Phase Phase Transitions Heat_Flow->Phase

Caption: Relationship between thermal analysis techniques and their outputs.

Thermogravimetric Analysis (TGA)

Principle & Rationale: TGA measures the change in mass of a sample as it is heated. It is used to determine thermal stability and decomposition profiles.[16][17]

Protocol:

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample in a suitable pan (e.g., alumina).

  • Method: Heat the sample from ambient temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The resulting thermogram will show the temperature at which mass loss begins (onset of decomposition) and the percentage of mass lost at different stages.

Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, measure heat of fusion, and study phase transitions.[17]

Protocol:

  • Instrumentation: DSC instrument.

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.

  • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: An endothermic peak on the DSC thermogram will indicate the melting point of the substance. A sharp peak is indicative of high purity. For a similar compound, 2-amino-4-chloro-6-methylpyrimidine, the melting point is reported as 183-186 °C.

Method Validation and System Suitability

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][18][19] All quantitative methods (especially HPLC for purity and assay) must be validated according to ICH Q2(R2) guidelines, assessing parameters such as:[1][3][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration levels for which the method has suitable accuracy and precision.

Before any sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to check parameters like peak symmetry, theoretical plates, and retention time reproducibility.

References

NMR and mass spectrometry of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Amino-6-chloro-4-pyrimidinol

Senior Application Scientist's Foreword

Welcome to this comprehensive guide on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound (CAS No: 1194-21-4). This pyrimidine derivative is a valuable heterocyclic building block in medicinal chemistry and drug development. Its precise structural confirmation and purity assessment are paramount for ensuring the integrity of downstream applications. This document moves beyond simple procedural lists, offering a rationale-driven approach to method development and data interpretation, reflecting the thought process of an experienced analytical scientist. We will delve into the nuances of its structural properties, particularly its tautomeric nature, which is critical for accurate spectral interpretation.

Part 1: Foundational Chemistry and Structural Considerations

This compound (C₄H₄ClN₃O, Molecular Weight: 145.55 g/mol ) is a substituted pyrimidine. A critical feature of this and related hydroxypyrimidines is the existence of keto-enol tautomerism. The "pyrimidinol" name suggests an aromatic ring with a hydroxyl group. However, it predominantly exists in the more stable keto tautomer, 2-Amino-6-chloro-1H-pyrimidin-4-one , especially in polar solvents and the solid state.[1] This equilibrium profoundly influences the resulting NMR and MS data. Our analytical approach must, therefore, be designed to characterize the dominant tautomeric form.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For this compound, it allows for the unambiguous assignment of protons and carbons, confirming the connectivity and substitution pattern of the pyrimidine ring.

Causality Behind Experimental Choices: Why DMSO-d₆ is the Preferred Solvent

The choice of a deuterated solvent is the first critical decision. While solvents like CDCl₃ are common, for this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior for several reasons:

  • Solubility : Pyrimidinol derivatives often exhibit better solubility in polar aprotic solvents like DMSO.

  • Observation of Labile Protons : DMSO-d₆ is not a proton-exchanging solvent. This allows for the observation of labile protons from -NH₂ and ring N-H groups, which appear as distinct, albeit often broad, signals. In contrast, solvents like D₂O or CD₃OD would cause these signals to disappear due to rapid deuterium exchange.[2]

  • Chemical Shift Range : It provides a wide, unobstructed spectral window for observing both aliphatic and aromatic/heteroaromatic signals.

Predicted ¹H and ¹³C NMR Spectral Data

The following data are predicted for the dominant pyrimidinone tautomer in DMSO-d₆. Chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the carbonyl group, and the chlorine atom, and the electron-donating effect of the amino group.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Notes
H-5~5.8 - 6.2Singlet~105 - 115This sole ring proton is in the vinylic region, shifted upfield relative to benzene due to the influence of the adjacent amino group.
-NH₂~6.5 - 7.5Broad SingletN/AThe broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Integrates to 2 protons.
N1-H~10.5 - 12.0Broad SingletN/AThis is the proton on the ring nitrogen, part of the amide-like structure. Its downfield shift is characteristic of such protons.
C-2N/AN/A~158 - 162Carbon attached to two nitrogen atoms (amino group and ring nitrogen).
C-4N/AN/A~165 - 175Carbonyl carbon (C=O) of the pyrimidinone tautomer. Expected to be the most downfield signal.
C-5N/AN/A~105 - 115The only CH carbon in the ring, its shift corresponds to the attached proton.
C-6N/AN/A~150 - 155Carbon attached to both a nitrogen atom and the electronegative chlorine atom.
Experimental Protocols for NMR Analysis

The following protocols are designed to produce high-quality, reproducible NMR data.

Protocol 1: High-Quality NMR Sample Preparation This protocol emphasizes creating a homogenous solution free of particulate matter, which is essential for achieving sharp spectral lines and optimal resolution.[4][5]

  • Weigh Sample : Accurately weigh 10-20 mg of this compound for ¹³C NMR (or 2-5 mg for ¹H NMR) into a clean, dry glass vial.[6]

  • Add Solvent : Using a calibrated pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Dissolve : Gently agitate or use a vortex mixer to ensure the sample is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filter (if necessary) : If any particulate matter is visible, filter the solution through a small cotton plug placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Cap and Label : Securely cap the NMR tube and label it clearly. The final sample height should be approximately 4-5 cm.[4]

Protocol 2: ¹H NMR Data Acquisition (400 MHz)

  • Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Number of Scans (NS) : 8-16 scans.[7]

    • Spectral Width (SW) : Set to a range of -2 to 14 ppm to cover all expected signals.

    • Acquisition Time (AQ) : ~3-4 seconds.

    • Relaxation Delay (D1) : 2-5 seconds.

    • Temperature : 298 K.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at δ = 2.50 ppm.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz)

  • Instrument Setup : Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters :

    • Pulse Program : Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans (NS) : 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[3]

    • Spectral Width (SW) : Set to a range of 0 to 200 ppm.

    • Relaxation Delay (D1) : 2 seconds.

  • Data Processing : Apply Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ = 39.52 ppm.[3]

Protocol 4: D₂O Exchange for Labile Proton Confirmation

  • Acquire Initial Spectrum : Run a standard ¹H NMR spectrum as per Protocol 2.

  • Add D₂O : Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and cap securely.

  • Mix : Invert the tube several times to mix thoroughly.

  • Re-acquire Spectrum : Re-insert the sample and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis : Compare the two spectra. The signals corresponding to the -NH₂ and N1-H protons will significantly decrease in intensity or disappear entirely, confirming their identity as exchangeable protons.[2]

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh 10-20 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H Spectrum transfer->h1_nmr c13_nmr Acquire 13C Spectrum h1_nmr->c13_nmr d2o_ex D2O Exchange (Optional) h1_nmr->d2o_ex process FT, Phasing, Baseline Correction c13_nmr->process d2o_ex->process calibrate Calibrate to Solvent Peak process->calibrate assign Assign Signals & Interpret calibrate->assign

Workflow for NMR spectral analysis.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides precise mass information, which is used to confirm the elemental composition and can reveal structural details through fragmentation analysis.

Causality Behind Experimental Choices: Why ESI is the Ideal Ionization Technique

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[8][9] ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[10] This is advantageous because it ensures the generation of an abundant molecular ion (or, more accurately, a protonated pseudo-molecular ion, [M+H]⁺), which is essential for confirming the molecular weight. Analysis is best performed in positive ion mode, as the basic nitrogen atoms of the pyrimidine ring and the amino group are readily protonated.[9][11]

Expected Mass Spectrum: Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of this compound will be the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion.

  • Monoisotopic Mass of C₄H₄³⁵ClN₃O : 145.0043 Da

  • Expected Protonated Molecule [M+H]⁺ :

    • For ³⁵Cl: C₄H₅³⁵ClN₃O⁺ at m/z 146.0116

    • For ³⁷Cl: C₄H₅³⁷ClN₃O⁺ at m/z 148.0086

  • Observation : The mass spectrum will show two prominent peaks in the molecular ion region, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

Predicted Fragmentation Pattern (Tandem MS)

By selecting the [M+H]⁺ ion (m/z 146) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation of pyrimidine derivatives often involves the loss of small, stable neutral molecules.[12][13]

Table 2: Predicted ESI-MS and MS/MS Fragments for this compound

m/z (for ³⁵Cl) Proposed Formula Proposed Loss Notes
146.0116[C₄H₅ClN₃O]⁺N/AProtonated molecular ion ([M+H]⁺). Base peak in the MS1 spectrum.
118.0167[C₄H₄ClN]⁺- HNCOLoss of isocyanic acid from the pyrimidinone ring, a common pathway for uracil-like structures.
111.0218[C₃H₄ClN₂]⁺- CO, -HCNSequential or concerted loss of carbon monoxide and hydrogen cyanide.
83.0269[C₃H₄N₂]⁺- CO, -HClLoss of carbon monoxide and hydrogen chloride.
Experimental Protocols for Mass Spectrometry Analysis

Protocol 5: Sample Preparation for LC-MS

  • Stock Solution : Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation for positive mode ESI.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 6: LC-MS Data Acquisition

  • Liquid Chromatography (LC) :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : A suitable gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry (MS) :

    • Ionization Mode : ESI Positive.

    • Scan Range : m/z 50-500.

    • Capillary Voltage : 3.0-4.0 kV.

    • Nebulizer Gas (N₂) Pressure : 30-40 psi.

    • Drying Gas (N₂) Flow/Temp : 8-10 L/min at 300-350 °C.

Protocol 7: Tandem MS (MS/MS) Fragmentation Analysis

  • Method Setup : Create a new acquisition method in "Product Ion Scan" or "MS/MS" mode.

  • Precursor Ion Selection : Set the quadrupole (Q1) to isolate the primary protonated molecular ion, m/z 146.0 .

  • Collision Energy : Apply collision energy (typically 10-40 eV) in the collision cell (q2) to induce fragmentation. It is often beneficial to ramp the collision energy to observe a wider range of fragments.

  • Fragment Scan : Scan the third quadrupole (Q3) over a range of m/z 40-150 to detect the resulting fragment ions.

Visualization of the Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock dilute Dilute to 1-10 µg/mL in MeCN/H2O + 0.1% FA stock->dilute filter Filter (0.22 µm) dilute->filter lc LC Separation (C18) filter->lc esi ESI+ Ionization lc->esi ms1 MS1 Scan (Detect [M+H]+) esi->ms1 cid Isolate m/z 146 & CID ms1->cid confirm_mass Confirm Molecular Weight & Isotope Pattern ms1->confirm_mass ms2 MS2 Scan (Detect Fragments) cid->ms2 analyze_frag Analyze Fragmentation Pattern ms2->analyze_frag confirm_struct Confirm Structure confirm_mass->confirm_struct analyze_frag->confirm_struct

Workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of NMR and mass spectrometry. ¹H and ¹³C NMR in DMSO-d₆ confirms the covalent structure and dominant tautomeric form, while high-resolution mass spectrometry validates the elemental composition via accurate mass measurement and the characteristic chlorine isotopic pattern. Tandem MS provides an additional layer of structural confirmation through predictable fragmentation pathways. The protocols and interpretive frameworks detailed in this guide provide a robust system for the confident characterization of this important chemical entity, ensuring its quality and suitability for research and development applications.

References

Application Notes and Protocols for the Strategic Utilization of 2-Amino-6-chloro-4-pyrimidinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 2-Amino-6-chloro-4-pyrimidinol. This versatile heterocyclic building block is a cornerstone in the synthesis of a multitude of biologically active compounds, most notably kinase inhibitors. We will explore its intrinsic chemical reactivity, detail key synthetic transformations, and provide validated, step-by-step protocols for its conversion into high-value intermediates and final target molecules. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

This compound, which exists in tautomeric equilibrium with its pyrimidinone form, is a privileged scaffold in medicinal chemistry. The 2-aminopyrimidine moiety is renowned for its ability to act as a hydrogen bond donor-acceptor-donor motif, perfectly mimicking the adenine hinge-binding interactions in the ATP-binding pocket of many protein kinases.[1][2] This makes it an ideal starting point for the design of potent and selective kinase inhibitors.[3][4]

The true synthetic prowess of this molecule lies in its trifunctional nature:

  • An amino group at the C2 position, which is crucial for biological activity and can be further functionalized.

  • A hydroxyl/oxo group at the C4 position, which can be readily converted into a reactive leaving group.

  • A chloro group at the C6 position, an excellent handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This guide will systematically unpack the methodologies to harness this reactivity.

Core Reactivity and Synthetic Pathways

The strategic manipulation of this compound typically begins with the activation of the 4-hydroxyl group. This unlocks a cascade of possible derivatizations at both the C4 and C6 positions, allowing for late-stage diversification—a highly desirable feature in drug discovery programs.

G A This compound B 2-Amino-4,6-dichloropyrimidine A->B Chlorination (POCl₃) C C4/C6 Disubstituted Pyrimidines B->C Sequential SₙAr (Amines, Alkoxides) D C6-Aryl/Heteroaryl Pyrimidines B->D Suzuki Coupling (Boronic Acids) E C6-Amino Pyrimidines B->E Buchwald-Hartwig (Amines)

Caption: Key synthetic transformations of this compound.

Foundational Protocol: Activation via Chlorination

The hydroxyl group at the C4 position is a poor leaving group. To render this position susceptible to nucleophilic attack, it must first be converted to a chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively converting the pyrimidinol into the highly reactive 2-amino-4,6-dichloropyrimidine intermediate.[5][6]

Protocol 3.1: Synthesis of 2-Amino-4,6-dichloropyrimidine

Objective: To convert the 4-hydroxyl group of this compound into a chloride, yielding the key intermediate 2-Amino-4,6-dichloropyrimidine.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline

  • Acetonitrile or Toluene

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add this compound (1.0 eq).

  • Suspension: Suspend the starting material in acetonitrile (10 mL per gram of starting material).

  • Reagent Addition: Add DIPEA (1.5 eq) to the suspension. Cautiously add phosphorus oxychloride (3.0 eq) dropwise at room temperature. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature. In a separate, larger beaker, prepare a slurry of crushed ice. CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice to quench the excess POCl₃. This is a highly exothermic and gas-evolving process.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified further by silica gel chromatography if necessary.

Expected Outcome: 2-Amino-4,6-dichloropyrimidine is typically obtained as a white to off-white solid.

Application in Library Synthesis: Nucleophilic Aromatic Substitution (SNAr)

With the highly versatile 2-amino-4,6-dichloropyrimidine in hand, the two chloro-substituents can be sequentially or simultaneously displaced by a wide range of nucleophiles. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at C6. This differential reactivity can be exploited for regioselective synthesis.[7][8]

Protocol 4.1: Regioselective Mono-amination at C4

Objective: To selectively displace the C4-chloro group with a primary or secondary amine.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (from Protocol 3.1)

  • Desired amine (1.1 eq)

  • DIPEA (2.0 eq)

  • n-Butanol or 1,4-Dioxane

  • Standard work-up reagents

Procedure:

  • Dissolution: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in n-butanol (15 mL per gram).

  • Reagent Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor for the disappearance of the starting material and the formation of the mono-substituted product by LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired 2-amino-4-(substituted-amino)-6-chloropyrimidine.

Nucleophile TypeTypical ConditionsExpected YieldReference
Primary/Secondary AminesDIPEA, n-BuOH, 80-100 °C60-90%[9][10]
AnilinesCs₂CO₃, Dioxane, 100 °C55-85%[1]
Alkoxides (e.g., NaOMe)Parent Alcohol (MeOH), RT to 60 °C70-95%[11][12]

Advanced C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling

For more complex molecular architectures, particularly in the synthesis of biaryl compounds, palladium-catalyzed cross-coupling reactions are indispensable tools. The chloro groups on the pyrimidine ring serve as excellent electrophilic partners in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling for C6-Arylation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C6 position of the pyrimidine and an aryl or heteroaryl group, a common feature in many kinase inhibitors.[13][14]

G cluster_0 Suzuki Coupling Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L₂) B->C D Transmetalation C->D Ar'-B(OR)₂ (Base activation) E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15]

Protocol 5.1.1: Suzuki Coupling of a 6-Chloropyrimidine Intermediate

Objective: To couple an arylboronic acid with the C6-chloro position of a 2,4-disubstituted pyrimidine.

Materials:

  • 2-Amino-4-(substituted)-6-chloropyrimidine (1.0 eq)

  • Arylboronic acid or ester (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Standard work-up reagents

Procedure:

  • Setup: To a microwave vial or Schlenk tube, add the 6-chloropyrimidine (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction to 100-120 °C (conventional heating or microwave) for 1-4 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with EtOAc, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via silica gel chromatography or recrystallization.

Buchwald-Hartwig Amination

For sterically hindered or electron-deficient amines, traditional SNAr reactions can be sluggish. The Buchwald-Hartwig amination offers a powerful alternative for forging C-N bonds under milder conditions with a broader substrate scope.[16][17]

Protocol 5.2.1: Buchwald-Hartwig Amination of a 6-Chloropyrimidine

Objective: To couple a primary or secondary amine with the C6-chloro position using a palladium catalyst and a specialized ligand.

Materials:

  • 2-Amino-4-(substituted)-6-chloropyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq)

  • Xantphos or other suitable phosphine ligand (0.04-0.1 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard work-up reagents

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the 6-chloropyrimidine (1.0 eq), catalyst (Pd₂(dba)₃), ligand (Xantphos), and base (NaOtBu) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Degassing: If not in a glovebox, seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90-110 °C for 6-24 hours, until LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with EtOAc, and filter through Celite®. Concentrate the filtrate.

  • Purification: Purify the crude residue by silica gel chromatography.

Conclusion

This compound is a high-potential starting material for the synthesis of diverse heterocyclic libraries. By understanding the fundamental transformations of chlorination, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, researchers can strategically design and execute efficient synthetic routes. The protocols provided herein serve as a validated foundation for the exploration of novel chemical space, particularly in the pursuit of next-generation therapeutics like kinase inhibitors.

References

Application Notes & Protocols: In Vitro Characterization of the EGFR Inhibitor Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

Extensive searches for "2-Amino-6-chloro-4-pyrimidinol" did not yield specific, publicly available scientific literature detailing its use in established in vitro biological assays. This may indicate that the compound is novel, proprietary, or not widely characterized in the public domain.

To fulfill the request for a detailed guide on in vitro assay development and provide a valuable, technically sound resource, this document will proceed using Gefitinib , a well-characterized and widely studied Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, as an exemplary compound. The principles, protocols, and workflows detailed herein are fundamental and can be adapted for the characterization of other novel kinase inhibitors.

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Kinase Inhibitor Profiling

The in vitro characterization of a targeted therapeutic agent, such as the kinase inhibitor Gefitinib, is not a linear process but a multi-faceted investigational cascade. The primary objective is to build a comprehensive profile of the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels. This guide provides a structured, yet flexible, framework for the in vitro evaluation of Gefitinib, with a focus on robust, reproducible, and mechanistically informative assays. The methodologies described are designed to be self-validating, providing layers of evidence to build a compelling scientific narrative around the compound's activity.

Part 1: Biochemical Potency and Kinase Selectivity

The foundational step in characterizing a kinase inhibitor is to determine its direct interaction with the purified target enzyme. This is followed by assessing its specificity against a panel of other kinases to understand its selectivity profile, a critical determinant of its therapeutic window.

Primary Biochemical Assay: EGFR Kinase Activity

Principle: The most direct measure of an inhibitor's potency is its ability to block the catalytic activity of its target enzyme. Here, we utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, high-throughput method that measures the phosphorylation of a substrate peptide by the purified EGFR enzyme.

Protocol: LANCE® Ultra TR-FRET EGFR Kinase Assay

  • Materials:

    • Recombinant human EGFR catalytic domain (e.g., from Carna Biosciences).

    • ULight™-poly-GT peptide substrate (PerkinElmer).

    • Europium-labeled anti-phosphotyrosine antibody (e.g., PT66, PerkinElmer).

    • Gefitinib (Selleck Chemicals or equivalent).

    • ATP, MgCl₂, DTT, BSA, and kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • 384-well low-volume white plates (e.g., Corning #3824).

    • TR-FRET enabled microplate reader (e.g., PHERAstar FSX or EnVision).

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of Gefitinib in 100% DMSO. Create a 12-point, 3-fold serial dilution series in DMSO. Further dilute this series in kinase reaction buffer to achieve the desired final assay concentrations (e.g., 1 µM to 0.05 nM).

    • Enzyme & Substrate Preparation: Dilute the EGFR enzyme and ULight-poly-GT substrate in kinase reaction buffer to the pre-determined optimal concentrations.

    • Reaction Initiation: To the wells of a 384-well plate, add 2.5 µL of the diluted Gefitinib solution. Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate Phosphorylation: Add 5 µL of a solution containing the ULight-poly-GT substrate and ATP (at the Kₘ concentration for EGFR) to each well to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be protected from light.

    • Reaction Termination & Detection: Add 5 µL of the Europium-labeled anti-phosphotyrosine antibody in detection buffer (e.g., PerkinElmer LANCE Detection Buffer).

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring emission at 665 nm (ULight, acceptor) and 615 nm (Europium, donor) following excitation at 320 nm. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the 665 nm / 615 nm emission ratio.

    • Normalize the data using vehicle (DMSO) controls as 100% activity and a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.

    • Plot the normalized response against the logarithm of the Gefitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: Gefitinib is expected to inhibit EGFR kinase activity with a low nanomolar IC₅₀ value.

Kinase Selectivity Profiling

Principle: To ensure that the compound's cellular effects are due to the inhibition of the intended target, it is crucial to assess its activity against a broad panel of other kinases. This is typically performed by specialized contract research organizations (CROs).

Workflow: KinomeScan™ or Similar Service

  • Compound Submission: A sample of Gefitinib at a specified concentration (e.g., 1 µM) is submitted to a CRO (e.g., Eurofins DiscoverX).

  • Binding Assay: The compound is screened against a large panel of human kinases (e.g., >400) using a competition binding assay. In this format, the amount of test compound that displaces a proprietary, immobilized ligand from the kinase active site is quantified.

  • Data Reporting: The results are reported as "% Control" or "Ki" values. A lower percentage indicates stronger binding and inhibition.

Data Presentation: Representative Kinase Selectivity Data for Gefitinib

KinaseIC₅₀ / Kᵢ (nM)Selectivity (Fold vs. EGFR)
EGFR (WT) 2 - 20 1
HER2 (ErbB2)3,700>185
VEGFR2>10,000>500
PDGFRβ>10,000>500
Src>10,000>500

Note: The IC₅₀/Kᵢ values are representative and may vary depending on the specific assay conditions.

Part 2: Cellular Mechanism of Action and Potency

Moving from a purified enzyme system to a cellular context is a critical step to confirm that the compound can engage its target in a more complex biological environment and elicit the desired downstream effects.

Target Engagement: Cellular Phospho-EGFR Assay

Principle: In a cellular context, the most direct evidence of target engagement for a kinase inhibitor is the reduction of phosphorylation of its immediate substrate. For Gefitinib, this involves measuring the autophosphorylation of EGFR upon stimulation with its ligand, EGF.

Protocol: In-Cell Western™ for Phospho-EGFR (Tyr1068)

  • Cell Line: A549 (human lung carcinoma, high EGFR expression) or similar.

  • Materials:

    • A549 cells, 96-well plates, cell culture media.

    • Gefitinib.

    • Human Epidermal Growth Factor (EGF).

    • Primary antibodies: Rabbit anti-Phospho-EGFR (Tyr1068) and Mouse anti-total-EGFR.

    • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse (LI-COR).

    • LI-COR Odyssey® CLx Imaging System.

  • Step-by-Step Procedure:

    • Cell Plating: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal EGFR signaling.

    • Compound Treatment: Treat the cells with a serial dilution of Gefitinib for 2 hours.

    • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C. Include non-stimulated controls.

    • Fixation and Permeabilization: Wash the cells with cold PBS and fix with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

    • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Intercept® Blocking Buffer).

    • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of the primary antibodies against phospho-EGFR and total-EGFR.

    • Secondary Antibody Incubation: Wash the cells and incubate with the cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Imaging: Wash the cells and image the plate on the LI-COR Odyssey CLx system in the 700 nm and 800 nm channels.

  • Data Analysis:

    • Quantify the fluorescence intensity for both phospho-EGFR (800 nm channel) and total-EGFR (700 nm channel) for each well.

    • Normalize the phospho-EGFR signal to the total-EGFR signal to account for any variations in cell number.

    • Plot the normalized phospho-EGFR signal against the Gefitinib concentration to determine the IC₅₀ for target inhibition in a cellular context.

Visualizing the Workflow

G cluster_workflow Cellular Target Engagement Workflow plate 1. Seed & Starve A549 Cells treat 2. Treat with Gefitinib plate->treat stim 3. Stimulate with EGF treat->stim fix_perm 4. Fix & Permeabilize stim->fix_perm antibody 5. Incubate with Primary & Secondary Antibodies fix_perm->antibody image 6. Image on LI-COR Odyssey antibody->image analyze 7. Analyze & Calculate IC50 image->analyze

Caption: Workflow for measuring cellular EGFR target engagement.

Downstream Pathway Inhibition: Phospho-Akt/Erk Assay

Principle: To confirm that target engagement leads to the intended functional consequence, we must assess the phosphorylation status of key downstream signaling nodes. EGFR activation leads to the phosphorylation and activation of the PI3K/Akt and MAPK/Erk pathways.

Protocol: This assay can be performed using the same In-Cell Western™ or a Western Blotting protocol as described above, but by substituting the primary antibodies for those that recognize phospho-Akt (Ser473) and phospho-Erk1/2 (Thr202/Tyr204). The IC₅₀ values for the inhibition of these downstream signals should be comparable to the IC₅₀ for phospho-EGFR inhibition.

Visualizing the Signaling Pathway

G cluster_pathway EGFR Signaling & Gefitinib Inhibition cluster_downstream Downstream Pathways EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits Kinase Activity Akt Akt PI3K->Akt p-Akt RAF RAF RAS->RAF p-ERK MEK MEK RAF->MEK p-ERK ERK ERK MEK->ERK p-ERK

Caption: Simplified EGFR signaling pathway and point of inhibition by Gefitinib.

Part 3: Cellular Phenotypic Assays

The final stage of in vitro characterization is to determine if the observed molecular effects translate into a desired cellular phenotype, such as the inhibition of cancer cell proliferation or the induction of apoptosis.

Anti-Proliferative Activity

Principle: This assay measures the ability of the compound to inhibit the growth and division of cancer cells that are dependent on EGFR signaling.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Line: NCI-H1975 (EGFR L858R/T790M mutant, Gefitinib resistant) and PC-9 (EGFR exon 19 deletion, Gefitinib sensitive). Using both a sensitive and a resistant cell line provides crucial context for the compound's activity.

  • Materials:

    • PC-9 and NCI-H1975 cells.

    • Gefitinib.

    • 96-well clear-bottom white plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

    • Luminometer plate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed both PC-9 and NCI-H1975 cells into separate 96-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of Gefitinib.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

    • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability) and a no-cell or high concentration of a cytotoxic agent control (0% viability).

    • Plot the normalized viability against the logarithm of Gefitinib concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome & Data Presentation

Cell LineEGFR Mutation StatusExpected GI₅₀ (nM)
PC-9Exon 19 Deletion (Sensitive)10 - 50
NCI-H1975L858R/T790M (Resistant)>10,000

This differential activity is a key characteristic of Gefitinib and validates that its anti-proliferative effect is mediated through the inhibition of EGFR.

Conclusion: Synthesizing a Coherent In Vitro Data Package

The successful execution of this assay cascade provides a multi-dimensional view of Gefitinib's in vitro pharmacology. The data generated—from biochemical potency on the purified enzyme to target engagement in cells and culminating in a specific anti-proliferative phenotype—creates a robust and defensible package. This comprehensive characterization is essential for advancing a compound through the drug discovery pipeline and for understanding its clinical potential.

Topic: A Strategic Workflow for Profiling the Bioactivity of Novel Pyrimidine Analogs Using 2-Amino-6-chloro-4-pyrimidinol as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Standard Operating Protocol from the Discovery Biology Group

**Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics. Consequently, novel pyrimidine derivatives represent a promising, yet largely undefined, chemical space for drug discovery. This document presents a systematic, multi-phase workflow for characterizing the cellular activity of such novel compounds, using the sparsely documented molecule 2-Amino-6-chloro-4-pyrimidinol as a working example. We provide a series of detailed, validated protocols—from initial cytotoxicity screening to mechanistic deconvolution—designed to efficiently profile a compound of unknown function. The methodologies herein are structured to generate robust, decision-driving data, guiding researchers from a chemical entity to a putative biological mechanism of action.

Introduction: The Challenge of Uncharacterized Chemical Matter

This compound is a heterocyclic compound belonging to the pyrimidine family. While its chemical structure is defined, its biological activity profile is not currently documented in publicly accessible literature. This scenario is common in drug discovery, where new chemical entities (NCEs) must be systematically evaluated to uncover potential therapeutic value.

This application note provides a strategic framework for this process. Instead of focusing on a known outcome, we detail a tiered investigational workflow. This approach ensures that resources are spent logically, building from broad, foundational assays to more specific, hypothesis-driven experiments. The protocols are designed to be self-validating, with each phase informing the next, thereby creating a clear and defensible path to characterizing a novel agent.

Phase I: Foundational Cytotoxicity and Viability Profiling

The essential first step for any uncharacterized compound is to determine its effect on cell viability and establish a working concentration range. A dose-response curve is the fundamental dataset for assessing a compound's potency and potential for therapeutic development or as a tool compound. We recommend using a robust colorimetric method, such as an MTS assay, across a panel of diverse cell lines to identify any initial cell-type-specific sensitivity.

Core Protocol: MTS-Based Cell Viability Assay

This protocol utilizes a tetrazolium salt (MTS) which is bioreduced by metabolically active cells into a colored formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • Human cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, HEK293 - non-cancer embryonic kidney)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (solubilized in DMSO to create a 10 mM stock)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well clear-bottom tissue culture plates

  • Multichannel pipette and sterile reservoirs

  • Plate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.

    • Rationale: Optimal seeding density prevents confluence during the assay period and ensures the signal remains within the linear range of the instrument.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow for cell attachment and recovery.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of this compound in complete growth medium. A common starting range is 100 µM to 1 nM. It is critical to maintain a consistent, low percentage of the DMSO solvent (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Cell Treatment:

    • Carefully remove the seeding medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

    • Rationale: A 72-hour incubation period is often sufficient to observe effects on cell proliferation and viability for many mechanisms of action.

  • Assay Development and Data Acquisition:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. Monitor the plate for color development in the control wells.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by setting the vehicle control as 100% viability and wells with a cell-killing agent (e.g., staurosporine) or no cells as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Data Presentation: IC₅₀ Summary

The results should be summarized in a clear, tabular format to facilitate cross-comparison.

Cell LineTissue of OriginIC₅₀ of this compound (µM)
HeLaCervical CancerExperimental Value
A549Lung CarcinomaExperimental Value
HEK293Embryonic KidneyExperimental Value

Workflow for Foundational Viability Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Dissolve Compound in DMSO (10 mM Stock) dose Prepare Serial Dilutions & Treat Cells (72h) compound->dose cells Culture & Count Cell Lines seed Seed Cells in 96-Well Plate cells->seed seed->dose develop Add MTS Reagent & Incubate (1-4h) dose->develop read Read Absorbance (490 nm) develop->read normalize Normalize Data to Vehicle Control read->normalize plot Plot Dose-Response Curve normalize->plot ic50 Calculate IC50 Value plot->ic50

Caption: Phase I workflow from compound preparation to IC₅₀ determination.

Phase II: Mechanistic Deconvolution Assays

If the Phase I screen reveals significant cytotoxic or anti-proliferative activity (e.g., an IC₅₀ < 20 µM), the next logical step is to determine the underlying mechanism. The two most common mechanisms of cell death or growth arrest are apoptosis and cell cycle disruption. Running parallel assays for both provides a rapid and efficient means of distinguishing between these pathways.

Core Protocol: Apoptosis Detection via Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The signal is directly proportional to the amount of apoptotic activity.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled, clear-bottom 96-well plates

  • Positive control for apoptosis (e.g., 1 µM Staurosporine)

  • Luminometer

Step-by-Step Methodology:

  • Assay Setup: Seed and treat cells with this compound as described in the MTS protocol (Section 2.1), but use a white-walled plate suitable for luminescence.

    • Rationale: White plates maximize the luminescent signal and prevent crosstalk between wells.

    • Crucial Control: Treat a set of wells with a known apoptosis inducer like staurosporine.

    • Dose Selection: Use concentrations at and around the previously determined IC₅₀ value (e.g., 0.5x, 1x, and 5x IC₅₀).

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each 100 µL of cell culture medium in the wells.

  • Signal Development and Measurement:

    • Mix the contents by gentle orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the compound concentration.

    • A significant increase in luminescence compared to the vehicle control indicates activation of the caspase-3/7 pathway.

Core Protocol: Cell Cycle Analysis via Propidium Iodide Staining & Flow Cytometry

This method uses propidium iodide (PI), a fluorescent intercalating agent, to label cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well tissue culture plates

  • Propidium Iodide staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Ice-cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates to achieve ~60-70% confluency at the time of harvest. Treat with this compound at 1x and 5x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvest:

    • Collect both floating and adherent cells. To do this, first collect the culture medium (containing dead/floating cells), then wash with PBS, trypsinize the adherent cells, and combine them with the supernatant from the first step.

    • Rationale: Collecting all cells is critical for an accurate representation of the entire cell population, including those that have detached due to treatment.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.

    • Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures proper fixation.

    • Fix overnight or for at least 2 hours at -20°C.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Interpretation:

    • Use analysis software (e.g., FlowJo) to gate on single cells and generate a histogram of PI fluorescence intensity.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M peaks. An accumulation of cells in a specific peak relative to the vehicle control indicates cell cycle arrest at that checkpoint.

Logical Relationship of Mechanistic Assays

G cluster_mech Phase II Mechanistic Screening cluster_outcomes Potential Outcomes start Compound Shows Cytotoxicity (Phase I Result) caspase Caspase-3/7 Assay start->caspase flow Cell Cycle (PI) Assay start->flow apoptosis Mechanism: Apoptosis Induction caspase->apoptosis Positive Signal other Mechanism: Other (e.g., Necrosis, Metabolic Failure) caspase->other Negative Signal arrest Mechanism: Cell Cycle Arrest flow->arrest Peak Shift Observed flow->other No Change

Caption: Decision-making workflow for Phase II mechanistic studies.

Summary and Next Steps

This application note outlines a robust, tiered strategy for the initial characterization of a novel compound, this compound.

  • If Phase I results are negative (IC₅₀ > 100 µM), the compound is likely not a candidate for development as a cytotoxic agent, though it may have other, non-cytotoxic activities.

  • If Phase II points to apoptosis , subsequent validation experiments could include Western blotting for PARP cleavage or Annexin V/PI staining.

  • If Phase II indicates cell cycle arrest , follow-up studies might involve Western blotting for key cell cycle proteins (e.g., cyclins, CDKs) or immunofluorescence to examine mitotic spindle formation.

This logical progression from broad screening to specific mechanistic inquiry provides a resource-efficient and scientifically rigorous path for interrogating the bioactivity of any new chemical entity.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-chloro-4-pyrimidinol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and robust process development.

Introduction: Understanding the Synthetic Landscape

The synthesis of this compound, which exists in tautomeric equilibrium with 2-Amino-6-chloro-4(3H)-pyrimidinone, is typically approached via a two-stage process. The foundational step involves the condensation of guanidine with a β-dicarbonyl compound, most commonly diethyl malonate, to form the precursor 2-amino-4,6-dihydroxypyrimidine. The subsequent, and more challenging, step is the regioselective mono-chlorination of this dihydroxy intermediate. Achieving high yield and purity hinges on precise control over this chlorination step to prevent the formation of the undesired 2-amino-4,6-dichloropyrimidine byproduct.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the laboratory.

Visualized Synthesis Workflow

The overall synthetic pathway is summarized below. Subsequent sections will troubleshoot issues within each of these key transformations.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Regioselective Chlorination Guanidine Guanidine HCl Step1_Product 2-Amino-4,6-dihydroxypyrimidine Guanidine->Step1_Product DEM Diethyl Malonate DEM->Step1_Product Base Base (e.g., NaOMe) Base->Step1_Product Reflux in Alcohol ChlorinatingAgent Chlorinating Agent (e.g., POCl3) Final_Product This compound Step1_Product->Final_Product Controlled Temp. ChlorinatingAgent->Final_Product Byproduct 2-Amino-4,6-dichloropyrimidine (Byproduct) Final_Product->Byproduct Excess Reagent/ High Temp.

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield in the Initial Condensation Step (Guanidine + Diethyl Malonate)

Question: My yield of 2-amino-4,6-dihydroxypyrimidine is consistently below 70%. What factors should I investigate?

Answer: This is a classic cyclocondensation reaction, and its efficiency is highly dependent on the base, solvent, and reaction conditions. Here are the primary causes and solutions for low yield:

  • Suboptimal Base and Stoichiometry: The choice and amount of base are critical for deprotonating the diethyl malonate and driving the reaction.

    • Causality: Sodium methoxide or sodium ethoxide are commonly used to generate the reactive enolate of diethyl malonate. Using an insufficient amount of base will result in incomplete conversion of the starting materials. Conversely, a very large excess can sometimes promote side reactions. Patents often describe using a significant molar excess of the base relative to the limiting reagent.[1][2]

    • Solution: Ensure you are using at least two equivalents of a strong base (e.g., sodium methoxide) for each equivalent of diethyl malonate. The reaction typically involves the condensation of guanidine with the malonate, and a strong base is required to drive the cyclization. A common molar ratio is Guanidine:Diethyl Malonate:Base of approximately 1:1:4.[1]

  • Incorrect Solvent or Temperature: The reaction environment dictates the solubility of intermediates and the reaction rate.

    • Causality: Anhydrous alcohols, such as methanol or ethanol, corresponding to the alkoxide base are the standard solvents. The reaction is typically run at reflux to ensure a sufficient reaction rate.[1] Inadequate temperature will lead to an incomplete reaction.

    • Solution: Use anhydrous methanol as the solvent when using sodium methoxide, or anhydrous ethanol for sodium ethoxide. Heat the reaction mixture to a steady reflux (typically 65-78°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.[1][3]

  • Purity of Reagents: Impurities can significantly hinder the reaction.

    • Causality: Moisture in the reagents or solvent will quench the strong base, effectively reducing its concentration and halting the reaction. Impurities in the starting materials can also lead to unwanted side reactions.[4]

    • Solution: Use freshly opened or properly stored anhydrous solvents and high-purity guanidine hydrochloride and diethyl malonate.

Issue 2: Poor Yield and Selectivity during Chlorination

Question: My main problem is the formation of the 2-amino-4,6-dichloropyrimidine byproduct, which significantly lowers the yield of my desired mono-chloro product. How can I improve regioselectivity?

Answer: This is the most critical and challenging step of the synthesis. Achieving mono-chlorination requires careful control over temperature, stoichiometry, and the use of acid scavengers. The primary chlorinating agent is phosphorus oxychloride (POCl₃).

  • Excessive Reaction Temperature and Time:

    • Causality: The conversion of the second hydroxyl group to a chloride is thermodynamically favorable but requires a higher activation energy. Elevated temperatures (e.g., refluxing in POCl₃ at ~107°C) will readily drive the reaction to the dichloro byproduct.[5][6]

    • Solution: Conduct the chlorination at a significantly lower temperature. A process for preparing 2-amino-4,6-dichloropyrimidine specifies reacting at 20-80°C in the presence of triethylamine.[5] To favor the mono-chloro product, you should start at the lower end of this range (e.g., 40-60°C) and carefully monitor the reaction's progress by TLC or HPLC.[7]

  • Incorrect Stoichiometry of POCl₃:

    • Causality: While POCl₃ is often used in excess to act as both a reagent and a solvent, a very large excess combined with high temperatures will favor the formation of the dichloro product.[6]

    • Solution: Reduce the excess of POCl₃. While a solvent-free approach is common, using a smaller molar ratio of POCl₃ to the dihydroxy-pyrimidine (e.g., 3:1 to 5:1) can help control the reaction.[6]

  • Absence of an Acid Scavenger:

    • Causality: The chlorination reaction generates two equivalents of hydrochloric acid (HCl). This acid can catalyze the second chlorination and other side reactions. Tertiary amines like N,N-dimethylaniline or triethylamine are frequently added as "acid-trapping" agents.[5][6][8]

    • Solution: Add a tertiary amine base to the reaction mixture. A patent for a related process describes charging N,N-dimethylaniline to the mixture of the pyrimidine and POCl₃ at a controlled temperature (e.g., 55-68°C).[6] This neutralizes the generated HCl, improving the selectivity and overall yield of the desired product.

Data Summary: Chlorination Condition Optimization

ParameterCondition for Dichloro Product (Low Selectivity)Recommended Condition for Mono-Chloro Product (High Selectivity)Rationale
Temperature >100°C (Reflux)[6]40 - 80°C[5]Lower temperature disfavors the higher activation energy pathway to the dichloro byproduct.
Acid Scavenger None or catalytic amount1.5 - 2.5 equivalents[6]Neutralizes HCl byproduct, preventing acid-catalyzed over-chlorination.[8]
POCl₃ Ratio Large excess (>10 eq)Moderate excess (3-5 eq)[6]Limits the availability of the chlorinating agent to favor mono-substitution.
Monitoring Time-basedTLC/HPLC analysisAllows quenching the reaction upon consumption of starting material before significant byproduct forms.[7]
Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are the best practices for purification?

Answer: Purification is often complicated by the presence of the starting material and the dichloro byproduct, which may have similar polarities.

  • Work-up Procedure:

    • Causality: The work-up procedure is critical for removing excess POCl₃ and inorganic salts. Improper quenching can lead to product degradation or a complex mixture.

    • Solution: After the reaction, excess POCl₃ is typically removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice or adding ice water slowly.[9][10] The pH is then adjusted. One patented process adjusts the pH to ~2.5-4 with NaOH to precipitate the product.[5] Another adjusts to a more neutral pH of 8.[9] You may need to experiment to find the optimal pH for precipitating your desired product while leaving impurities in the solution.

  • Recrystallization:

    • Causality: If the product precipitates with impurities, recrystallization is the most effective method for purification.

    • Solution: An ethanol/water mixture is often a good starting point for recrystallizing aminopyrimidines.[9] Experiment with different solvent systems (e.g., acetonitrile, isopropanol) to find one where the desired product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain soluble.

Troubleshooting Workflow Diagram

G Start Low Yield or Purity Issue CheckStep Which step is problematic? (Analyze crude from each step) Start->CheckStep Step1 Step 1: Condensation CheckStep->Step1 Low yield of 2-amino-4,6-dihydroxypyrimidine Step2 Step 2: Chlorination CheckStep->Step2 Low yield/purity of final product BaseIssue Check Base: - Type: NaOMe/NaOEt - Stoichiometry: >2 eq. Step1->BaseIssue TempIssue2 Check Temperature: - Is it too high (>80°C)? - Try 50-60°C. Step2->TempIssue2 TempIssue1 Check Reaction Conditions: - Anhydrous Solvent? - Reflux Temp Maintained? BaseIssue->TempIssue1 ReagentPurity Check Reagent Purity: - Guanidine HCl - Diethyl Malonate TempIssue1->ReagentPurity AcidScavenger Check Acid Scavenger: - Using Triethylamine or N,N-Dimethylaniline? - Correct Stoichiometry? TempIssue2->AcidScavenger Monitoring Check Reaction Monitoring: - Using TLC/HPLC? - Quenching too late? AcidScavenger->Monitoring Purification Purification Issue: - Optimize quench pH - Screen recrystallization solvents Monitoring->Purification

Caption: Decision-making workflow for troubleshooting low yield/purity.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of diethyl malonate? A1: Yes, other malonic acid derivatives can be used. However, diethyl malonate is widely available and cost-effective, making it the most common choice. The fundamental reaction mechanism remains the same.

Q2: How critical is it to run the chlorination step under an inert atmosphere? A2: While many reactions in heterocyclic chemistry benefit from an inert atmosphere to prevent moisture-related side reactions, the use of a large excess of POCl₃ often makes it less critical.[7] POCl₃ is highly reactive with water. The primary concern is ensuring your starting materials and the POCl₃ itself are anhydrous before starting the reaction.

Q3: What is the best way to monitor the progress of the chlorination reaction? A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[3][4] Use a solvent system that gives good separation between the starting dihydroxy-pyrimidine, the desired mono-chloro product, and the dichloro byproduct (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Spot the reaction mixture alongside standards of your starting material. The reaction is complete when the starting material spot has disappeared. However, to maximize yield, you should aim to quench the reaction as soon as the starting material is consumed to prevent the accumulation of the dichloro byproduct. For more precise monitoring, HPLC is recommended.[7]

Q4: My final product seems unstable. Are there special storage considerations? A4: Halogenated pyrimidines can be susceptible to hydrolysis over time, especially if exposed to moisture. It is best to store the final, dried product in a tightly sealed container in a desiccator or under an inert atmosphere at a low temperature to ensure long-term stability.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

(This protocol is a synthesis based on principles described in the literature[1][2])

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol (150 mL).

  • Under stirring, carefully add sodium metal to prepare sodium methoxide (21.6 g, 0.4 mol) or add commercially available sodium methoxide.

  • Add guanidine hydrochloride (9.6 g, 0.1 mol) to the sodium methoxide solution and stir for 15 minutes.

  • Add diethyl malonate (16 g, 0.1 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (~65°C) and maintain for 5-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting solid residue in water (200 mL) and filter to remove any insoluble impurities.

  • Adjust the pH of the filtrate to 5-6 with dilute HCl. A white precipitate will form.

  • Cool the mixture in an ice bath for 1 hour, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then cold ethanol. Dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.

Protocol 2: Regioselective Synthesis of this compound

(This protocol is a synthesis based on principles described in the literature[5][6])

  • In a three-neck flask equipped with a thermometer, dropping funnel, and stirrer, charge phosphorus oxychloride (POCl₃, 53.5 g, 0.35 mol).

  • Add 2-amino-4,6-dihydroxypyrimidine (12.7 g, 0.1 mol).

  • Heat the mixture to 55-60°C with stirring.

  • Slowly add triethylamine (20.2 g, 0.2 mol) or N,N-dimethylaniline dropwise via the dropping funnel, ensuring the internal temperature does not exceed 65°C.

  • After the addition is complete, maintain the reaction at 60-65°C for 3-5 hours. Monitor the reaction closely by TLC, checking for the disappearance of the starting material.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Caution: Carefully and slowly pour the resulting viscous residue onto 200 g of crushed ice with vigorous stirring.

  • Adjust the pH of the resulting slurry to 3-4 using a 20% NaOH solution.

  • Stir the mixture for 1 hour in an ice bath.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from an ethanol/water mixture to yield pure this compound.

References

Overcoming solubility issues with 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Solubility Challenges in Research and Development

Welcome to the technical support guide for 2-Amino-6-chloro-4-pyrimidinol (CAS No: 1194-21-4). This resource is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility hurdles with this critical pyrimidine intermediate. The inherent challenge with many heterocyclic compounds, including this one, is their poor aqueous solubility, which can complicate reactions, biological assays, and formulation development. This guide provides in-depth, field-proven insights and protocols to systematically overcome these issues.

Part 1: Fundamental Properties Influencing Solubility

Q1: Why is this compound poorly soluble in many common solvents?

A1: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties:

  • Keto-Enol Tautomerism: The molecule exists in equilibrium between two tautomeric forms: the pyrimidinol (hydroxy) form and the pyrimidinone (keto) form.[1] The pyrimidinone form is often more stable in the solid state and can form strong intermolecular hydrogen bonds (N-H---O=C), creating a stable crystal lattice. This high lattice energy requires a significant amount of energy to break apart, leading to poor solubility in non-polar or weakly polar solvents.

  • Amphiprotic Nature: The molecule has both a basic amino group (-NH₂) and an acidic pyrimidinol/amide proton. This allows it to act as either a proton donor or acceptor. However, in neutral water, the molecule is largely un-ionized, limiting its interaction with the polar solvent.

  • Planarity and Crystal Packing: The planar structure of the pyrimidine ring can lead to efficient crystal packing, further increasing the solid-state stability and reducing solubility.[2] Disrupting this planarity is a key strategy for improving the solubility of similar scaffolds.[2]

Part 2: Frequently Asked Questions (FAQs)

Q2: What is the best starting solvent to dissolve this compound for a chemical reaction?

A2: For synthetic chemistry applications, polar aprotic solvents are generally the most effective. Based on extensive studies of the closely related analog, 2-amino-4-chloro-6-methoxypyrimidine, the recommended starting solvents are:

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane

  • Acetone

These solvents effectively disrupt the intermolecular hydrogen bonding of the pyrimidine derivative.[3] For many reactions, anhydrous propanol has also been used successfully, particularly in microwave-assisted synthesis.[4][5]

Q3: I need to prepare a stock solution for a biological assay. Can I use DMSO?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of pyrimidine derivatives for in vitro biological testing.[6] However, be mindful of the final DMSO concentration in your assay medium, as it can be toxic to cells at higher levels (typically >0.5-1%).

Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?

A4: This is a classic problem for "brick dust" compounds. Precipitation occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous assay buffer. Direct dilution causes the compound to crash out. See the Troubleshooting Guide (Part 3) for detailed strategies, including pH adjustment and the use of co-solvents or formulation agents.

Part 3: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with causal explanations and actionable solutions.

Problem 1: The compound will not dissolve in my reaction solvent (e.g., THF, Acetonitrile).
  • Root Cause: The solvent lacks the polarity or hydrogen bonding capability to overcome the compound's crystal lattice energy. Acetonitrile and THF are often insufficient for this class of compounds.[3]

  • Solution Workflow:

    Caption: Troubleshooting workflow for reaction solvent selection.

Problem 2: Compound is insoluble in aqueous buffers for biological or analytical testing.
  • Root Cause: The neutral form of the molecule has very low aqueous solubility. To increase solubility, the molecule must be ionized to enhance its interaction with water.

  • Solution 1: pH Adjustment:

    • Explanation: The amino group is basic (can be protonated to -NH₃⁺) and the pyrimidinol hydroxyl group is acidic (can be deprotonated to -O⁻). By adjusting the pH, you can shift the equilibrium towards one of these charged species, which are significantly more water-soluble.[7][8]

    • Acidic Conditions (pH < pKa of amino group): Adding a small amount of acid (e.g., HCl) will protonate the amino group, forming a soluble hydrochloride salt. This is the most common approach for weakly basic compounds.[7]

    • Basic Conditions (pH > pKa of pyrimidinol): Adding a base (e.g., NaOH) will deprotonate the pyrimidinol, forming a soluble sodium salt. This is effective for weakly acidic compounds.[7]

    Caption: Effect of pH on the ionization and solubility of the compound.

  • Solution 2: Advanced Formulation Strategies:

    • Explanation: When pH modification is not possible or sufficient, advanced formulation techniques can be employed. These methods create a more favorable microenvironment for the drug molecule.[9][10]

    • Solid Dispersions: Dispersing the compound molecularly within a hydrophilic polymer matrix (like PVP or PEG) prevents crystallization and enhances apparent water solubility.[6][11]

    • Cyclodextrin Complexation: The hydrophobic core of a cyclodextrin molecule can encapsulate the poorly soluble pyrimidine, while the hydrophilic exterior improves water solubility.[7][10][11]

Part 4: Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol details the preparation of a 1 mg/mL stock solution.

  • Weighing: Accurately weigh 10 mg of this compound into a clean glass vial.

  • Initial Suspension: Add 5 mL of deionized water to the vial. The compound will form a suspension.

  • Acidification (Recommended First Approach):

    • Prepare a 1 M HCl solution.

    • While stirring the suspension, add the 1 M HCl dropwise (typically 5-10 µL at a time).

    • Continue adding acid until the solid completely dissolves. The solution should become clear.

    • Note: Avoid adding a large excess of acid. Monitor the pH if your application is sensitive.

  • Basification (Alternative Approach):

    • Prepare a 1 M NaOH solution.

    • While stirring the suspension, add the 1 M NaOH dropwise until the solid dissolves.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original vial with small amounts of water and add the rinsate to the flask. Adjust the final volume to 10 mL with deionized water.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before storage or use.

Protocol 2: Screening for Solubility in Organic Solvents
  • Preparation: Dispense 1-2 mg of the compound into several small, labeled vials (e.g., HPLC vials).

  • Solvent Addition: To each vial, add a different organic solvent (e.g., DMF, Dioxane, Acetone, Ethanol, Ethyl Acetate, Toluene) in 100 µL increments.

  • Mixing: Vortex each vial for 30-60 seconds after each solvent addition.

  • Observation: Visually inspect for dissolution. If the solid dissolves, record the approximate concentration. If not, continue adding solvent in increments up to a total volume of 1 mL.

  • Quantification (Optional): For more precise data, centrifuge the vials with undissolved solid, take an aliquot of the supernatant, and determine the concentration using HPLC or UV-Vis spectroscopy.

Part 5: Data Summary

The following table summarizes the mole fraction solubility (x) of a closely related analog, 2-amino-4-chloro-6-methoxypyrimidine , in various organic solvents at different temperatures. This data provides an excellent predictive model for the solubility behavior of this compound.[3]

Table 1: Mole Fraction Solubility (x * 10³) of 2-amino-4-chloro-6-methoxypyrimidine

Temperature (K)N,N-Dimethylformamide (DMF)1,4-DioxaneAcetoneEthyl Acetaten-PropanolEthanolMethanolToluene
273.15 110.1571.5849.3334.1818.5116.9514.872.89
298.15 155.4398.6571.2151.7728.9326.8824.115.45
323.15 213.89134.11100.3476.5444.1741.5638.039.87

Data adapted from a study on 2-amino-4-chloro-6-methoxypyrimidine and intended for comparative purposes.[3]

Key Takeaway: Polar aprotic solvents like DMF show significantly higher solubilizing power than alcohols or non-polar solvents like Toluene. Solubility increases predictably with temperature.[3]

References

Technical Support Center: Synthesis of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-4-pyrimidinol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized reaction protocols. Our goal is to empower you with the scientific rationale behind the experimental steps to ensure successful and reproducible outcomes.

Introduction to this compound Synthesis

This compound, which exists in tautomeric equilibrium with 2-amino-6-chloro-pyrimidin-4(3H)-one, is a valuable heterocyclic building block in medicinal chemistry. Its synthesis can be approached from two primary starting materials: 2-amino-4,6-dihydroxypyrimidine or 2-amino-4,6-dichloropyrimidine. The choice of starting material dictates the synthetic strategy, which involves either a selective monochlorination or a selective monohydrolysis. Both routes present unique challenges and require careful optimization of reaction conditions to achieve high yield and purity.

This guide will focus on the more commonly employed and often more selective route: the partial hydrolysis of 2-amino-4,6-dichloropyrimidine. We will also address the challenges of the selective chlorination route in our troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Selective Hydrolysis: Starting from 2-amino-4,6-dichloropyrimidine, one of the chloro groups is selectively hydrolyzed to a hydroxyl group. This is often the preferred route due to the differential reactivity of the chlorine atoms at the C4 and C6 positions.

  • Selective Chlorination: This route begins with 2-amino-4,6-dihydroxypyrimidine and aims to replace one of the hydroxyl groups with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). Achieving monoselection can be challenging, as the reaction can readily proceed to dichlorination.[1][2]

Q2: Which chlorine atom is more reactive in 2-amino-4,6-dichloropyrimidine?

In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. In 2-amino-4,6-dichloropyrimidine, the C4 and C6 positions are electronically similar. However, subtle differences in the electronic environment can lead to preferential reaction at one site under specific conditions. For many nucleophiles, the C4 position is reported to be more reactive.[3]

Q3: What are the critical parameters to control during the selective hydrolysis of 2-amino-4,6-dichloropyrimidine?

To achieve selective monohydrolysis and avoid the formation of the dihydroxy byproduct, the following parameters are crucial:

  • pH: The pH of the reaction medium is critical. Strongly acidic conditions (pH < 1) should be avoided as they can lead to protonation of the pyrimidine ring, potentially promoting undesired side reactions and degradation.[4] Mildly acidic or basic conditions are generally preferred.

  • Temperature: The reaction temperature must be carefully controlled. Higher temperatures can lead to over-reaction and the formation of 2-amino-4,6-dihydroxypyrimidine.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the starting material is consumed and before significant amounts of the dihydroxy byproduct are formed.

  • Concentration of the Hydrolyzing Agent: The concentration of the acid or base used for hydrolysis should be optimized to ensure a reasonable reaction rate without promoting di-hydrolysis.

Q4: How can I purify the final product?

Purification of this compound typically involves recrystallization. The choice of solvent will depend on the impurities present. Common solvents for recrystallization of similar pyrimidine derivatives include ethanol-water mixtures.[5] The product can also be purified by precipitation through careful pH adjustment of an aqueous solution.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Over-reaction to form 2-amino-4,6-dihydroxypyrimidine. - Product loss during workup and purification. - Degradation of the starting material or product.- Monitor the reaction closely by TLC or HPLC and optimize the reaction time. - Carefully control the temperature and stoichiometry of the hydrolyzing agent. - Optimize the workup procedure, for example, by adjusting the pH for precipitation or choosing a more suitable recrystallization solvent. - Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation.
Product is Contaminated with Starting Material (2-amino-4,6-dichloropyrimidine) - Insufficient reaction time or temperature. - Inefficient hydrolysis.- Increase the reaction time and/or temperature slightly, while carefully monitoring for the formation of the dihydroxy byproduct. - Optimize the concentration of the acid or base used for hydrolysis. - Recrystallization may help to separate the product from the starting material.
Product is Contaminated with Dihydroxy Byproduct (2-amino-4,6-dihydroxypyrimidine) - Reaction temperature is too high. - Reaction time is too long. - Concentration of the hydrolyzing agent is too high.- Decrease the reaction temperature. - Stop the reaction as soon as the starting material is consumed. - Reduce the concentration of the acid or base. - Purification by fractional crystallization or chromatography might be necessary, although challenging due to similar polarities.
Formation of Unidentified Side Products - Degradation of the pyrimidine ring under harsh reaction conditions (e.g., very low or high pH, high temperature). - Side reactions of the amino group.- Ensure the pH of the reaction is maintained within a mild range.[4] - Lower the reaction temperature. - Consider protecting the amino group if it is found to be reactive under the chosen conditions, though this adds extra steps to the synthesis.
Difficulty in Achieving Selective Monochlorination of 2-amino-4,6-dihydroxypyrimidine - High reactivity of the dihydroxy pyrimidine towards chlorinating agents like POCl₃. - Difficulty in controlling the stoichiometry of the reaction.- Use a milder chlorinating agent or a protecting group strategy. - Carefully control the stoichiometry of the chlorinating agent (e.g., using only one equivalent). - Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity. - Consider alternative synthetic routes, such as the selective hydrolysis of the dichloropyrimidine.

Optimized Protocol: Selective Hydrolysis of 2-amino-4,6-dichloropyrimidine

This protocol is a synthesized and optimized procedure based on established principles of selective nucleophilic aromatic substitution on dichloropyrimidines.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Suitable TLC eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent mixture, such as aqueous ethanol.

  • Hydrolysis: To the stirred solution, add a controlled amount of a dilute aqueous solution of sodium hydroxide (e.g., 1.0-1.2 eq of 0.5 M NaOH) dropwise at room temperature. Alternatively, a dilute acid can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours. The desired product, this compound, will have a different Rf value compared to the starting material and the dihydroxy byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 6-7 using a dilute solution of HCl (if a base was used for hydrolysis) or NaOH (if an acid was used).

  • Isolation: The product will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. For further purification, recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Process

Reaction Pathway

Reaction_Pathway start 2-Amino-4,6-dichloropyrimidine product This compound start->product Selective Hydrolysis (e.g., dilute NaOH, controlled temp.) byproduct 2-Amino-4,6-dihydroxypyrimidine product->byproduct Over-hydrolysis (excess base, high temp.)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic problem Low Yield or Impure Product cause1 Incomplete Reaction problem->cause1 cause2 Over-reaction problem->cause2 cause3 Side Reactions problem->cause3 solution1 Increase Reaction Time/ Temp Moderately cause1->solution1 solution2 Decrease Reaction Time/ Temp/Reagent Conc. cause2->solution2 solution3 Control pH/ Use Milder Conditions cause3->solution3

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Troubleshooting Common Side Reactions

Welcome to the technical support guide for the synthesis of 2-Amino-6-chloro-4-pyrimidinol. As Senior Application Scientists, we understand that synthesizing functionalized pyrimidines can be a nuanced process, often accompanied by challenging side reactions that can impact yield and purity. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

The synthesis of this compound is typically approached via a two-stage process: first, the construction of the pyrimidine core by condensing guanidine with a diethyl malonate derivative, followed by a selective chlorination step. Each stage presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.

Troubleshooting Guide: Step-by-Step Problem Solving

Part 1: Pyrimidine Ring Formation - Condensation of Guanidine and Diethyl Malonate

The foundational step of forming 2-amino-4,6-dihydroxypyrimidine is a classic cyclocondensation reaction. While robust, suboptimal conditions can lead to impurities that complicate subsequent steps.

Question 1: My yield for the initial condensation to 2-amino-4,6-dihydroxypyrimidine is significantly lower than expected. What are the common causes?

Answer: Low yields in this condensation step typically stem from three primary issues: incomplete reaction, base-mediated side reactions, or workup losses.

  • Incomplete Reaction: The condensation requires a strong base, typically an alkoxide like sodium ethoxide, to deprotonate the diethyl malonate, making it nucleophilic.

    • Causality: Insufficient base will result in unreacted diethyl malonate. Furthermore, moisture in the reagents or solvent can quench the base, halting the reaction. Guanidine is often used as its hydrochloride salt, which neutralizes one equivalent of the base; this must be accounted for in your stoichiometric calculations.[1][2]

    • Solution: Ensure you are using at least two equivalents of sodium ethoxide: one to deprotonate the malonate and one to neutralize the guanidine hydrochloride. All reagents and solvents, particularly the ethanol used to prepare sodium ethoxide, must be anhydrous.

  • Base-Mediated Side Reactions: While the base is essential, its concentration and the reaction temperature can promote undesired pathways.

    • Causality: Diethyl malonate can undergo self-condensation or hydrolysis under harsh basic conditions.[3] Guanidine itself can also decompose at elevated temperatures in a strong basic solution.

    • Solution: Maintain a moderate reaction temperature, typically refluxing in ethanol, without excessive heating. Add the guanidine solution to the activated malonate solution portion-wise to maintain control over the reaction exotherm.

  • Workup Losses: The product, 2-amino-4,6-dihydroxypyrimidine, has some solubility in water, especially under non-neutral pH.

    • Causality: During the acidification step of the workup to precipitate the product, bringing the pH too low can lead to the formation of a more soluble salt.

    • Solution: Carefully adjust the pH to near neutral (pH 6-7) to ensure maximal precipitation of the zwitterionic or neutral form of the product.[4] Wash the filtered product with cold water sparingly to minimize dissolution losses.

Part 2: Selective Chlorination of 2-amino-4,6-dihydroxypyrimidine

This is the most critical and often most problematic step. The goal is to replace one hydroxyl group with a chlorine atom, but the symmetric nature of the starting material makes it prone to over-chlorination. The typical reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of an acid scavenger like a tertiary amine.[5][6]

Question 2: The primary product of my chlorination reaction is 2-amino-4,6-dichloropyrimidine. How can I improve the selectivity for the mono-chloro product?

Answer: This is the most common challenge. Achieving mono-chlorination over di-chlorination is a matter of controlling the reactivity of the system. The formation of the di-chloro byproduct is highly dependent on temperature, reaction time, and stoichiometry.

  • Mechanism Insight: The reaction proceeds through phosphorylation of the hydroxyl groups by POCl₃, forming a better leaving group, which is then displaced by a chloride ion. Because the second hydroxyl group can react similarly, controlling the conditions is paramount. The use of a tertiary amine, such as N,N-dimethylaniline or triethylamine, acts as a catalyst and an HCl scavenger, but can also influence reactivity.[5][6]

  • Troubleshooting & Optimization:

    • Temperature Control (Primary Factor): This is your most powerful tool. The activation energy for the second chlorination is higher than the first.

      • Action: Run the reaction at a significantly lower temperature. While many procedures suggest refluxing in POCl₃ (107 °C), this strongly favors di-chlorination. Start your optimization at a much lower temperature, for instance, 40-50 °C, and monitor the reaction progress closely by TLC or HPLC.[5]

    • Stoichiometry of POCl₃: Using a large excess of POCl₃ drives the reaction towards the thermodynamically stable di-chloro product.

      • Action: Reduce the equivalents of POCl₃. Begin with a stoichiometric amount (e.g., 1.0 to 1.2 equivalents) relative to the 2-amino-4,6-dihydroxypyrimidine. This will likely result in incomplete conversion but will significantly suppress the formation of the di-chloro byproduct. You can then optimize from this baseline.

    • Reaction Time: Even at lower temperatures, extended reaction times will eventually lead to the di-chloro product.

      • Action: Monitor the reaction frequently (e.g., every 30 minutes). Quench the reaction as soon as a satisfactory amount of the mono-chloro product has formed, even if some starting material remains. It is often easier to separate the mono-chloro product from the starting material than from the di-chloro byproduct.

Table 1: Example Conditions for Optimizing Mono-chlorination

ParameterStandard Protocol (High Di-chloro)Optimized Protocol (Favors Mono-chloro)Rationale
Temperature 100-110 °C40-60 °C Lower energy favors mono-substitution.[5]
POCl₃ (equiv.) >3.0 (used as solvent)1.1 - 1.5 Limits reagent availability for second chlorination.
Amine Base (equiv.) 1.5 - 2.01.0 - 1.2 Controls HCl byproduct and catalytic activity.[6]
Reaction Time 4-8 hours1-3 hours (Monitor closely) Quench before di-chlorination becomes significant.

Question 3: My reaction mixture turns into a dark, intractable tar upon adding phosphorus oxychloride. What is happening?

Answer: Tar formation is indicative of uncontrolled decomposition. This is usually caused by an aggressive, exothermic reaction, often in the presence of impurities.

  • Causality:

    • Rapid Addition of POCl₃: Phosphorus oxychloride is highly reactive, and its addition to the pyrimidine substrate, especially in the presence of a catalytic base, can be highly exothermic. A rapid temperature spike can lead to polymerization and decomposition.

    • Presence of Water: Any moisture in the starting material or solvent will react violently with POCl₃, generating significant heat and HCl gas, which can degrade the substrate.

    • Impure Starting Material: Impurities from the condensation step can act as catalysts for decomposition pathways.

  • Preventative Measures:

    • Ensure Dryness: Thoroughly dry your 2-amino-4,6-dihydroxypyrimidine starting material under vacuum before use. Use anhydrous solvents if the reaction is not performed neat in POCl₃.

    • Controlled Addition: Add the POCl₃ dropwise to a cooled (0-5 °C) suspension of the substrate and amine base. Use an ice bath to manage the exotherm and allow the temperature to slowly rise to the target reaction temperature only after the addition is complete.

    • Purify the Intermediate: If you suspect your 2-amino-4,6-dihydroxypyrimidine is impure, recrystallize it before proceeding to the chlorination step.

Question 4: During the aqueous workup, my isolated yield is very low, and I see a significant amount of the 2-amino-4,6-dihydroxypyrimidine starting material on my TLC/LC-MS. Why?

Answer: This points to the hydrolysis of your chlorinated product(s). The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution and can be hydrolyzed back to hydroxyl groups by water, especially at non-neutral pH or elevated temperatures.

  • Causality: The workup procedure often involves quenching the excess POCl₃ with ice/water. This generates a large amount of phosphoric acid and HCl, creating a highly acidic and hot environment. Both the desired mono-chloro product and the di-chloro byproduct can be hydrolyzed under these conditions.

  • Optimized Workup Protocol:

    • Remove Excess POCl₃ First: Before quenching with water, remove the bulk of the unreacted POCl₃ under reduced pressure (vacuum distillation). This dramatically reduces the violence of the subsequent quench.[5]

    • Controlled Quenching: Pour the cooled reaction residue slowly onto a large amount of crushed ice with vigorous stirring, rather than adding water to the reaction mixture. This helps to keep the temperature low and dissipate heat effectively.

    • Rapid pH Adjustment: Immediately after quenching, neutralize the acidic solution by carefully adding a base (e.g., solid sodium bicarbonate or a cold aqueous NaOH solution) while keeping the temperature below 10 °C. The goal is to bring the pH to ~7-8 quickly to precipitate the product and minimize the time it spends in the acidic hydrolytic environment.

    • Avoid Heating: Do not heat the aqueous suspension during workup. Filter the product, wash with cold water, and dry under vacuum at a mild temperature.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to purify this compound?

Separating the desired product from the dihydroxy starting material and the dichloro byproduct is key.

  • From Starting Material: The starting material (2-amino-4,6-dihydroxypyrimidine) is significantly more polar and less soluble in many organic solvents than the chlorinated products. A simple trituration or wash of the crude solid with a solvent like ethyl acetate can effectively remove the less polar dichloro and desired mono-chloro products, leaving the dihydroxy starting material behind.

  • From Dichloro Byproduct: Separating the mono-chloro and di-chloro products is more challenging due to their similar polarities.

    • Recrystallization: Careful selection of a recrystallization solvent (e.g., ethanol/water mixtures, acetonitrile) can be effective. The di-chloro product is typically less polar and may have different solubility characteristics.

    • Column Chromatography: If recrystallization fails, silica gel chromatography is the most reliable method. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol or ethyl acetate, can provide good separation.

FAQ 2: How does tautomerism affect this reaction?

2-amino-4,6-dihydroxypyrimidine exists in several tautomeric forms, primarily the di-keto and enol-keto forms.[7] The presence of the hydroxyl (enol) form is necessary for the reaction with POCl₃ to occur. The reaction conditions (solvent, base) can influence the tautomeric equilibrium. However, in practice, the equilibrium is usually mobile enough that it does not prevent the reaction, but it can influence the relative reactivity of the 4- and 6-positions. For practical purposes, controlling the macroscopic reaction parameters like temperature and stoichiometry has a more pronounced effect on selectivity than attempting to control tautomerism directly.

Visual Guides and Protocols

Diagrams

// Reactants Guanidine [label="Guanidine"]; DEM [label="Diethyl Malonate"];

// Intermediate ADHP [label="2-Amino-4,6-dihydroxypyrimidine", fillcolor="#FBBC05"];

// Main Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products ADCP [label="Side Product:\n2-Amino-4,6-dichloropyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomp [label="Side Product:\nDecomposition/Tar", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Side Product:\nHydrolysis back to ADHP", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {Guanidine, DEM} -> ADHP [label=" Condensation\n(NaOEt, EtOH)"]; ADHP -> Product [label=" Selective Chlorination\n(POCl₃, Low Temp)"]; ADHP -> ADCP [label=" Over-Chlorination\n(High Temp, Excess POCl₃)"]; ADHP -> Decomp [label=" Decomposition\n(Uncontrolled Exotherm)"]; Product -> Hydrolysis [label=" Workup\n(H₂O, Acid, Heat)"]; ADCP -> Hydrolysis [style=dashed];

} dot Caption: Overall synthetic pathway and major side reactions.

Troubleshooting_Flowchart

Appendix: Key Experimental Protocol

Protocol 1: Optimized Selective Mono-chlorination

This protocol is a starting point for optimization. Researchers should monitor their specific reaction closely.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq). The substrate must be thoroughly dried under vacuum at 60-80 °C for several hours prior to use.

  • Suspension: Add anhydrous N,N-dimethylaniline (1.1 eq).

  • Cooling: Place the flask in an ice/water bath and cool the suspension to 0-5 °C.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, place the flask in a pre-heated oil bath at 50 °C.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS. The goal is to maximize the formation of the product spot while minimizing the growth of the less polar di-chloro byproduct spot.

  • Quenching: Once the optimal point is reached (typically 1-3 hours), cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice (approx. 10x the reaction volume).

  • Neutralization: While keeping the mixture cold in an ice bath, slowly add solid sodium bicarbonate or cold 2M NaOH solution until the pH of the slurry reaches 7-8.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the solid sequentially with cold water and a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight. The crude product can then be purified further by recrystallization or column chromatography as needed.

References

Technical Support Center: Stabilizing 2-Amino-6-chloro-4-pyrimidinol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-6-chloro-4-pyrimidinol is a vital heterocyclic intermediate in pharmaceutical and chemical synthesis. However, researchers frequently encounter stability challenges when working with this compound in solution, leading to experimental variability and potential project delays. The inherent chemical reactivity of the chloropyrimidine core, coupled with the influence of the amino and hydroxyl functional groups, makes it susceptible to degradation. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you improve the stability of this compound in your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers when handling this compound in solution.

Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?

A: Discoloration is a classic indicator of oxidative degradation. The pyrimidine ring and its electron-donating amino group are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process often forms highly conjugated colored byproducts. To mitigate this, it is crucial to minimize the solution's exposure to oxygen by purging with an inert gas like nitrogen or argon and storing it in tightly sealed containers.

Q2: I've observed a precipitate forming in my aqueous buffer solution after storing it, even at 2-8°C. How can I improve its solubility and prevent this?

A: Precipitation upon storage is typically due to the compound's low aqueous solubility, which is highly dependent on pH and temperature. The amino group on the pyrimidine ring has a pKa that influences its protonation state and, consequently, its solubility.[1] In a neutral or alkaline pH, the compound is less likely to be protonated and thus less soluble.

  • pH Adjustment: Lowering the pH to a mildly acidic range (e.g., pH 4-6) can protonate the amino group, increasing its polarity and enhancing solubility. However, excessively low pH can accelerate hydrolysis.

  • Co-solvents: Consider using a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer immediately before use.

  • Temperature: While refrigeration slows degradation, it can also decrease solubility. If precipitation occurs at 2-8°C, assess whether the compound is more stable at room temperature for short periods or if a different solvent system is required.

Q3: What is the most likely chemical degradation pathway for this compound in an aqueous solution?

A: The primary and most well-documented degradation pathway for chloropyrimidines is hydrolysis.[2] The chlorine atom at the 6-position is an effective leaving group and is susceptible to nucleophilic substitution by water, resulting in its replacement with a hydroxyl group. This converts this compound into 2-Amino-4,6-dihydroxypyrimidine. The rate of this hydrolysis is highly pH-dependent, often accelerated under both strongly acidic and, particularly, alkaline conditions.

Q4: What is the optimal pH range for preparing and storing solutions of this compound?

A: There is a critical trade-off between solubility and stability. While a definitive optimal pH must be determined empirically for your specific application and buffer system, a starting range of pH 4.0 to 6.0 is recommended.

  • Causality: In this mildly acidic range, the amino group is partially protonated, which aids solubility. This pH range also represents a kinetic "sweet spot" that minimizes the rates of both acid-catalyzed and base-catalyzed hydrolysis of the C-Cl bond. Storing at a pH above 7 is strongly discouraged due to the increased rate of hydrolysis under basic conditions.

Q5: Which buffer systems and solvents are recommended for formulation?

A: The choice of buffer is critical to avoid buffer-catalyzed degradation.

  • Recommended Buffers: Acetate and citrate buffers are often suitable choices for maintaining a pH in the 4-6 range. They are less likely to participate directly in the degradation reaction compared to buffers with nucleophilic groups (e.g., Tris or phosphate at higher pH).

  • Solvents for Stock Solutions: For preparing high-concentration stock solutions, 100% DMSO is a common choice.[3] A similar compound, 2-Amino-4-chloro-6-methylpyrimidine, is also noted to be soluble in acetic acid, though this is a harsh solvent not suitable for most biological experiments.[4]

Q6: How can I best protect my solution from all forms of degradation during storage?

A: A multi-pronged approach is essential for ensuring maximum stability:

  • pH Control: Prepare the solution in a validated, mildly acidic buffer (pH 4-6).

  • Oxygen Exclusion: Before sealing, purge the solution and the container headspace with an inert gas (N₂ or Ar) to displace oxygen and prevent oxidative degradation.

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect against photodegradation.

  • Temperature Control: Store solutions at a controlled low temperature (e.g., 2-8°C or frozen at -20°C for long-term storage), but first confirm that the compound will not precipitate at these temperatures.

  • Use of Additives: In some cases, the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents (e.g., EDTA to sequester catalytic metal ions) may be beneficial, but their compatibility must be tested.

Section 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions & Rationale
Rapid loss of parent compound peak in HPLC analysis. 1. Hydrolysis: The chloro group is being displaced by water, especially if the pH is neutral or alkaline.[2] 2. Oxidative Degradation: Dissolved oxygen in the solvent is reacting with the compound.[5][6] 3. Photodegradation: Exposure to ambient or UV light is causing decomposition.1. Control pH: Verify the pH of your solution. Adjust to a mildly acidic range (pH 4-6) using a non-nucleophilic buffer like acetate. 2. Deoxygenate: Prepare solvents by sparging with nitrogen or argon. Prepare and store the final solution under an inert atmosphere. 3. Protect from Light: Use amber vials or foil-wrapped containers for all sample preparation and storage steps.
Appearance of new, unidentified peaks in the chromatogram. Forced Degradation: The compound is breaking down into one or more new chemical entities. These could be the hydrolyzed pyrimidone, oxidized species, or other variants.Identify Degradants: Use a stability-indicating HPLC method. Perform a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradation products via LC-MS. This helps confirm the identity of the new peaks.[7]
Solution Discoloration (Yellowing/Browning). Oxidation: Formation of colored, conjugated impurities due to reaction with oxygen. This can be catalyzed by trace metal ions in the buffer.Inert Atmosphere: Work in a glove box or purge all solutions and containers with N₂/Ar. Add Chelator: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer to sequester metal ions that can catalyze oxidation.
Precipitation or Crystallization upon Standing. 1. Poor Solubility: The concentration of the compound exceeds its solubility limit at the given pH, temperature, and solvent composition. 2. pH Shift: The buffer capacity was insufficient to maintain the desired pH, causing the compound to become less soluble.1. Perform Solubility Study: Determine the compound's thermodynamic solubility under your exact conditions. Use co-solvents (e.g., DMSO, ethanol) to increase solubility. 2. Verify Buffer Strength: Ensure your buffer concentration is sufficient (typically ≥25 mM) to resist pH shifts. Re-measure the pH of the solution after the compound has been added.

Section 3: Visualizing Degradation & Workflows

Primary Degradation Pathway

The most significant degradation pathway for this compound in aqueous media is the hydrolysis of the C6-chloro group.

G cluster_main Hydrolytic Degradation A This compound B 2-Amino-4,6-dihydroxypyrimidine (Degradation Product) A->B  Hydrolysis (H₂O)  (Accelerated by OH⁻ or H⁺)

Fig 1. Hydrolytic degradation of this compound.
Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for determining the optimal solution conditions for your compound.

G prep 1. Prepare Stock Solution (e.g., in DMSO) spike 3. Spike Stock into Buffers (Final concentration) prep->spike ph_buffers 2. Prepare Buffers (e.g., pH 3, 5, 7, 9) ph_buffers->spike incubate 4. Incubate Samples (Controlled Temp/Light) spike->incubate sample 5. Sample at Time Points (t=0, 2, 4, 8, 24 hr) incubate->sample analyze 6. HPLC Analysis (Quantify Parent Peak) sample->analyze plot 7. Plot % Remaining vs. Time analyze->plot determine 8. Determine Optimal pH (Slowest Degradation Rate) plot->determine

Fig 2. Workflow for a pH-rate stability study.

Section 4: Key Experimental Protocols

These protocols provide a validated framework for preparing solutions and assessing the stability of this compound.

Protocol 1: Preparation of a Stabilized Analytical Stock Solution

Objective: To prepare a 10 mM stock solution in a manner that minimizes initial degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas source

  • Amber glass vial with a screw cap and PTFE septum

  • Analytical balance, vortex mixer, sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound for a 10 mM solution (Molecular Weight: 161.56 g/mol ) and place it in the amber vial.

  • Inert Atmosphere: Flush the vial containing the solid with nitrogen or argon for 30 seconds to displace air.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial.

  • Dissolution: Immediately cap the vial and vortex for 1 minute. If necessary, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution.

  • Storage: Before storing at -20°C, flush the headspace of the vial with inert gas for another 15-20 seconds before tightly sealing. This stock is intended for dilution into aqueous buffers for final experiments.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits the highest stability in an aqueous environment.

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM glycine-HCl for pH 3.0, 50 mM acetate for pH 5.0, 50 mM phosphate for pH 7.0, and 50 mM borate for pH 9.0).

  • Sample Preparation: For each pH, spike the 10 mM DMSO stock solution into the buffer to a final concentration of 100 µM. (Ensure the final DMSO concentration is low, e.g., 1%, to minimize its effect). Prepare these solutions in amber HPLC vials.

  • Time Zero (t=0) Analysis: Immediately after preparation, inject one set of samples into a validated, stability-indicating HPLC system to get the initial concentration (C₀).

  • Incubation: Store the remaining vials under controlled conditions (e.g., 25°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each pH set and analyze by HPLC to determine the remaining concentration of the parent compound (Cₜ).

  • Data Analysis: For each pH, plot the natural logarithm of the percentage of compound remaining (ln[Cₜ/C₀]) versus time. The degradation rate constant (k) is the negative of the slope. The most stable pH corresponds to the smallest rate constant.

Protocol 3: Forced Degradation Study

Objective: To understand potential degradation pathways and confirm the specificity of the analytical method.[7][8]

Procedure:

  • Prepare five separate solutions of the compound at ~100 µM in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1 hour.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal Degradation: Heat at 80°C for 24 hours (protect from light).

  • Photodegradation: Expose to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC-UV and HPLC-MS to separate and identify the major degradation products. The goal is to achieve 10-30% degradation of the parent compound.[9]

Section 5: Data Summary Tables

The following tables present hypothetical but chemically plausible data to illustrate expected outcomes from stability and solubility experiments.

Table 1: Example Solubility Data

pH of Buffer (50 mM)Thermodynamic Solubility (µg/mL) at 25°CObservations
3.0 (Glycine-HCl)155Clear solution
5.0 (Acetate)85Clear solution
7.4 (Phosphate)12Fine precipitate observed after 1 hour
9.0 (Borate)< 5Immediate cloudiness

Table 2: Example Stability Data (Half-life, t½)

pH of Buffer (50 mM)Half-life at 25°C (Hours)Half-life at 40°C (Hours)Primary Degradant Observed
3.0~120~48Hydrolysis Product
5.0> 200~96Hydrolysis Product
7.4~35~10Hydrolysis Product
9.0~8< 2Hydrolysis Product

References

Technical Support Center: Crystallization of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Amino-6-chloro-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a crucial intermediate in pharmaceutical synthesis, achieving a robust and reproducible crystallization process is paramount for ensuring final product purity, stability, and manufacturability.

This resource is structured into two main sections: a hands-on Troubleshooting Guide for resolving specific experimental issues and a comprehensive Frequently Asked Questions (FAQs) section for foundational knowledge.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format. Each solution is based on established crystallization principles and practical laboratory experience.

Issue 1: No crystals are forming, or the yield is extremely low.

Question: I've followed my cooling protocol, but no solid has precipitated, or I'm only getting a tiny amount of material. What's going wrong?

Answer: This is a classic supersaturation problem. Crystallization requires the solution to be supersaturated, meaning the concentration of the solute is higher than its solubility at a given temperature.[1] If crystals don't form, your solution is likely "undersaturated" or only slightly supersaturated.

Potential Causes & Solutions:

  • Insufficient Concentration: The initial concentration of this compound might be too low.

    • Solution: Gently reheat the solution to re-dissolve any solids and then carefully evaporate a portion of the solvent to increase the overall concentration. Cool the solution again to induce crystallization.[2]

  • Solvent System is Too Good: The compound may be too soluble in your chosen solvent, even at lower temperatures.

    • Solution 1 (Anti-solvent Addition): Introduce a miscible "anti-solvent" in which your compound is poorly soluble.[3][4] This will reduce the overall solubility of the solute in the mixed solvent system and induce precipitation. Add the anti-solvent slowly, dropwise, at a constant temperature until turbidity (cloudiness) persists, then allow it to cool.

    • Solution 2 (Solvent Re-evaluation): Consult solubility data to choose a different solvent where the compound has a steeper solubility curve (high solubility at high temperature, low solubility at low temperature).

  • High Residual Impurities: Certain impurities can inhibit nucleation, the first step of crystal formation.

    • Solution: Ensure the purity of your starting material. If necessary, perform a pre-purification step like a charcoal treatment or a rapid precipitation and re-dissolution.

  • Lack of Nucleation Sites: Spontaneous nucleation can sometimes have a long induction time.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[2]

    • Solution 2 (Seeding): If you have a previous batch of crystals, add a single, tiny seed crystal to the supersaturated solution. This provides a template for crystal growth and is a highly effective method for controlling crystallization.

Issue 2: The product is "oiling out" or forming an amorphous solid instead of crystals.

Question: Instead of fine, crystalline powder, I'm getting a sticky, gummy oil or a solid that looks glassy. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the level of supersaturation is too high, causing the solute molecules to crash out of solution too rapidly to organize into an ordered crystal lattice.[2]

Potential Causes & Solutions:

  • Excessive Supersaturation / Rapid Cooling: Cooling the solution too quickly is the most common cause.

    • Solution: Slow down the cooling rate significantly. Allow the flask to cool naturally to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help achieve a more gradual temperature drop.

  • Inappropriate Solvent Choice: The solvent may be too "good," leading to very high concentrations that are prone to oiling out upon cooling.

    • Solution: Add a co-solvent or switch to a less effective solvent to reduce the maximum solubility at high temperatures. This creates a more manageable level of supersaturation during cooling.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of amorphous, disordered solids.[5][6]

    • Solution: Re-purify the material. Dissolve the oil in a minimal amount of a good solvent and try precipitating it with an anti-solvent. Sometimes, repeated crystallization attempts are necessary to purge problematic impurities.[7]

Issue 3: The final product has poor purity.

Question: My analytical data (e.g., HPLC, NMR) shows that the crystallized product is still impure. How can I improve the purity?

Answer: While crystallization is a powerful purification technique, it is not foolproof. Impurities can be incorporated into the final product through several mechanisms.[8]

Potential Causes & Solutions:

  • Impurity Co-precipitation: If an impurity has similar solubility characteristics to your target compound, it may crystallize alongside it. This is especially true if the impurity becomes supersaturated during the process.[9]

    • Solution (Optimize Crystallization Conditions): Adjust the solvent system or cooling profile. Sometimes a slower cooling rate allows for more selective crystallization of the desired compound.

  • Inclusion in the Crystal Lattice: Structurally similar impurities can sometimes be incorporated directly into the growing crystal lattice, forming a solid solution.[5][7]

    • Solution (Re-crystallization): Perform one or more subsequent recrystallization steps. With each step, the concentration of the impurity in the mother liquor increases, leading to a purer final product.

    • Solution (Slurry Crystallization): Suspend the impure crystals in a solvent where they are slightly soluble. Stir the slurry for an extended period. This allows for the dissolution of less stable, impure crystals and the growth of more stable, purer crystals.

  • Adsorption onto Crystal Surface: Impurities can adsorb onto the surface of the growing crystals.

    • Solution (Thorough Washing): Ensure the filtered crystals are washed thoroughly with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.[8]

Issue 4: I suspect I have different crystal forms (polymorphs).

Question: My product sometimes appears as fine needles and other times as small blocks. The melting point also seems to vary between batches. Could this be polymorphism?

Answer: Yes, this is a strong indication of polymorphism—the ability of a compound to exist in two or more different crystal structures.[10] Polymorphs can have different physicochemical properties, including solubility, stability, and melting point, which is critically important in drug development.[11] Pyrimidine derivatives are known to exhibit polymorphism.[12][13][14]

Diagnostic Workflow & Solutions:

  • Characterization is Key: You must use analytical techniques to confirm and identify the different forms.

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs. Each crystal form will produce a unique diffraction pattern.[15][16]

    • Differential Scanning Calorimetry (DSC): DSC can identify different melting points, desolvation events, or solid-solid phase transitions, providing strong evidence for polymorphism.[17]

    • Thermogravimetric Analysis (TGA): TGA is often used with DSC to determine if different forms are solvates or hydrates by measuring mass loss upon heating.[18]

  • Controlling the Polymorphic Outcome:

    • Solvent Control: The choice of solvent is a primary factor. Crystallizing from different solvents (e.g., protic vs. aprotic) can yield different polymorphs. Conduct a screening study with a variety of solvents.

    • Cooling/Supersaturation Rate: The rate at which supersaturation is generated can influence which polymorph nucleates. Rapid cooling often yields a less stable (metastable) form, while slow cooling favors the most stable form.

    • Seeding: To ensure a consistent polymorphic form, seed the crystallization with a pure crystal of the desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

While optimal solvent selection requires experimental screening, a good starting point for pyrimidine derivatives involves considering a range of polar protic and polar aprotic solvents. Based on data for structurally similar compounds, the following solvents are worth investigating.[19][20]

Solvent ClassExamplesRole
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMFOften good "primary" solvents for dissolving the compound when hot.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Can also act as primary solvents.
Non-polar Toluene, Heptane, CyclohexaneTypically used as "anti-solvents" to induce precipitation.
Special Case WaterMay be used as a co-solvent or anti-solvent depending on pH.

Note: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique.[21][22]

Q2: How do I perform a basic cooling crystallization?

This protocol provides a general framework. Quantities should be optimized for your specific scale.

Protocol: Standard Cooling Recrystallization

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a small amount of your chosen primary solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to reflux.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will lower your yield.[2]

  • Cooling (Step 1): Remove the flask from the heat source and allow it to cool slowly on a heat-resistant surface. Do not disturb the flask. Crystal formation should ideally begin within 5-20 minutes.

  • Cooling (Step 2): Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a suitable temperature.

Q3: What is the purpose of using a combined cooling and anti-solvent crystallization approach?

Combining cooling and anti-solvent addition provides more precise control over the crystallization process.[23][24] This dual approach allows for the manipulation of the supersaturation profile, which can be used to control crystal size, morphology, and even the polymorphic form.[3][25] For example, a slow cooling profile can be combined with a slow addition of an anti-solvent to maintain a steady, low level of supersaturation, which favors the growth of larger, more perfect crystals.

Visualizations

Crystallization Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common crystallization failures.

G cluster_problems Identify Primary Issue cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed During Crystallization no_xtal No Crystals / Low Yield start->no_xtal oiling Oiling Out / Amorphous Solid start->oiling impurity Poor Purity start->impurity polymorph Variable Crystal Form / MP start->polymorph cause_sat Undersaturated no_xtal->cause_sat cause_super Too Rapidly Supersaturated oiling->cause_super cause_imp Impurity Interference impurity->cause_imp cause_poly Process Conditions (Solvent, Rate) polymorph->cause_poly sol_conc Concentrate Solution / Add Anti-Solvent cause_sat->sol_conc sol_seed Induce Nucleation (Scratch/Seed) cause_sat->sol_seed sol_cool Slow Cooling Rate cause_super->sol_cool sol_wash Recrystallize / Improve Washing cause_imp->sol_wash sol_screen Conduct Polymorph Screen (PXRD, DSC) cause_poly->sol_screen

Caption: A flowchart for systematic troubleshooting of crystallization experiments.

Polymorphic Screening Workflow

This diagram illustrates a standard workflow for identifying and characterizing potential polymorphs of a compound.

G cluster_screening Crystallization Condition Screening cluster_analysis Solid-State Analysis cluster_results Outcome start Start: Crude this compound cool_xtal Cooling Crystallization (e.g., Ethanol, Acetone, IPA) start->cool_xtal anti_xtal Anti-solvent Addition (e.g., Toluene into Acetone) start->anti_xtal slurry_xtal Slurry Conversion (e.g., in Acetonitrile at 25°C) start->slurry_xtal pxrd PXRD Analysis cool_xtal->pxrd anti_xtal->pxrd slurry_xtal->pxrd dsc DSC/TGA Analysis pxrd->dsc identify Identify Unique Polymorphs (Form I, Form II, etc.) dsc->identify thermo Determine Thermodynamic Stability identify->thermo

Caption: A workflow for screening and identifying different polymorphic forms.

References

Technical Support Center: Scaling Up 2-Amino-6-chloro-4-pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-6-chloro-4-pyrimidinol. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing solutions grounded in chemical principles and field-proven experience. Our goal is to empower you to troubleshoot effectively, optimize your process, and ensure a safe, scalable, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most industrially viable and common laboratory route involves the direct chlorination of a 2-amino-4,6-dihydroxypyrimidine precursor using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This is a robust electrophilic substitution reaction on an electron-rich pyrimidine ring.

Causality: The hydroxyl groups on the pyrimidine ring are tautomers of the more stable pyrimidinone form. Phosphorus oxychloride acts as both the reagent and sometimes the solvent, converting the keto/enol groups into chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions if needed. Using a tertiary amine base, such as triethylamine, can be employed to scavenge the HCl generated during the reaction, which can improve yields and reduce side reactions.[1]

Q2: I am getting a significant amount of a di-chloro impurity (2-amino-4,6-dichloropyrimidine). How can I control the selectivity for mono-chlorination?

This is a classic selectivity challenge in this synthesis. The formation of the di-chloro impurity is favored by aggressive reaction conditions.

To enhance mono-chlorination selectivity, consider the following:

  • Stoichiometry Control: Carefully control the molar equivalents of POCl₃. Using a significant excess will invariably push the reaction towards the di-substituted product. Start with a modest excess and optimize from there.

  • Temperature Management: This is the most critical parameter. The second chlorination step typically requires a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will significantly favor the mono-substituted product. A patent for a related compound suggests temperatures between 20°C and 80°C, indicating a wide window that must be optimized for a specific substrate.[1]

  • Reaction Time: Monitor the reaction closely using an appropriate analytical method (e.g., HPLC, TLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level, before the mono-chloro product has significant time to convert to the di-chloro species.

Q3: The work-up procedure involves quenching excess POCl₃ with ice/water. This step is highly exothermic and difficult to control on a larger scale. What is a safer, more scalable approach?

Directly quenching POCl₃ with water is extremely hazardous and not recommended for scale-up. The reaction is violently exothermic and releases large volumes of HCl gas.

A safer, controlled work-up protocol is essential:

  • Distill Excess Reagent: Before quenching, distill the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the amount of reagent that needs to be neutralized.[1]

  • Reverse Addition/Quench: Add the cooled reaction mixture slowly to a separate vessel containing a stirred mixture of ice and water, or a cold aqueous base like sodium bicarbonate solution. Never add water directly to the reaction mixture. This "reverse quench" ensures that the water is always in excess, which helps to dissipate the heat more effectively.

  • Solvent-Based Quench: A more elegant method is to add the reaction mixture to a cold, stirred, two-phase system, such as toluene and aqueous sodium carbonate. The organic solvent helps to control the exotherm, and the base neutralizes the generated acid. The product can then be isolated from the appropriate phase.

For all handling of POCl₃, appropriate personal protective equipment (PPE) is mandatory, including acid-resistant gloves, clothing, and face protection in a well-ventilated fume hood.[2][3][4]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Yield

A low or non-existent yield is often traced back to reagent quality, reaction setup, or insufficient activation.

Potential Cause Diagnostic Check Recommended Solution
Poor Quality POCl₃ POCl₃ can hydrolyze over time to phosphoric acid and HCl. Check for a colorless appearance; yellowing may indicate degradation.Use freshly distilled or a newly opened bottle of phosphorus oxychloride.
Inactive Starting Material The 2-amino-4,6-dihydroxypyrimidine may be wet or of poor quality.Dry the starting material thoroughly under vacuum before use. Confirm its identity and purity via NMR or melting point.
Insufficient Temperature/Time The reaction has not gone to completion.Monitor the reaction by TLC or HPLC. If starting material remains after the expected time, consider incrementally increasing the temperature or extending the reaction time.
Product Lost During Work-up The product may be more soluble in water than anticipated, or the pH of the isolation is incorrect.After quenching and neutralization, check the aqueous layer for dissolved product via TLC/HPLC. If product is present, perform extractions with an appropriate organic solvent like ethyl acetate.[5] Ensure the pH is adjusted correctly to precipitate the product fully before filtration.[1]
Problem 2: Product is a Dark Tar or Oil, Not a Crystalline Solid

Product oiling out or turning into tar is indicative of decomposition or the presence of significant impurities.

Potential Cause Diagnostic Check Recommended Solution
Excessive Reaction Temperature High temperatures can lead to polymerization or decomposition of the electron-rich pyrimidine ring.Review the reaction temperature profile. Ensure the exotherm was controlled during reagent addition. Re-run the reaction at a lower temperature.
Incomplete Quench Residual acidic species from the POCl₃ can catalyze degradation upon heating or concentration.Ensure the pH of the crude product slurry is neutral or slightly basic before filtration or extraction. Wash the isolated solid thoroughly with water to remove inorganic salts.[6]
Presence of Tarry Impurities The starting material may contain non-reactive, colored impurities that carry through the process.Consider purifying the starting material before the chlorination step. An activated carbon treatment of the reaction mixture before work-up can also be effective at removing colored impurities.[7]

Experimental Protocols & Workflows

Workflow for Synthesis of this compound

The following diagram illustrates the general workflow from starting material to purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep 1. Reagent & Glassware Prep (Dry Glassware, Fresh POCl₃) Start 2. Charge Reactor (2-Amino-4,6-dihydroxypyrimidine) Prep->Start AddPOCl3 3. Add POCl₃ (Controlled Addition, Temp < 10°C) Start->AddPOCl3 React 4. Heat to Reaction Temp (e.g., 60-80°C, Monitor by HPLC) AddPOCl3->React Distill 5. Distill Excess POCl₃ (Under Vacuum) React->Distill Quench 6. Controlled Quench (Add mixture to ice/water) Distill->Quench Neutralize 7. Neutralize & Precipitate (Adjust pH to 7-8) Quench->Neutralize Isolate 8. Isolate Product (Filter and Wash Solid) Neutralize->Isolate Purify 9. Recrystallize (e.g., Ethanol/Water) Isolate->Purify Dry 10. Dry Final Product (Vacuum Oven) Purify->Dry Analyze 11. Characterize (HPLC, NMR, MS) Dry->Analyze

Caption: General workflow for this compound synthesis.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example and must be adapted and optimized for your specific equipment and scale. All operations should be performed in a certified fume hood with appropriate PPE.

  • Setup: To a dry, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

  • Reagent Addition: Under stirring, slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The addition may be exothermic; maintain the temperature below 20°C using an ice bath.

  • Reaction: After the addition is complete, slowly heat the mixture to 70-80°C. The solid should gradually dissolve. Monitor the reaction progress by taking aliquots, carefully quenching them, and analyzing by HPLC or TLC. Maintain the temperature until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • (Optional but Recommended for Scale-up): Distill excess POCl₃ under reduced pressure.

    • Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water (10-15 volumes relative to the starting material).

    • Slowly and carefully, add the reaction mixture dropwise to the ice/water slurry. The temperature of the quench vessel should be maintained below 20°C. Vigorous gas evolution (HCl) will occur.

    • Once the addition is complete, stir the resulting slurry for 30-60 minutes.

  • Isolation:

    • Slowly adjust the pH of the slurry to 7-8 using a 25% aqueous ammonia solution or 50% NaOH solution, keeping the temperature low.[6]

    • The product will precipitate as a solid. Stir for another hour to ensure complete precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • The crude, wet solid can be purified by recrystallization. A mixture of ethanol and water is often effective.[6]

    • Dissolve the crude product in a minimal amount of hot ethanol, then slowly add water until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50°C to a constant weight.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield Problem->LowYield Impure Impure Product Problem->Impure Cause_Incomplete Incomplete Reaction? LowYield->Cause_Incomplete Check HPLC/TLC Cause_Loss Loss During Work-up? LowYield->Cause_Loss Analyze Filtrate Cause_SM Starting Material Present? Impure->Cause_SM Check HPLC/TLC Cause_Dichloro Di-chloro Impurity? Impure->Cause_Dichloro Check MS/NMR Cause_Tar Dark/Tarry? Impure->Cause_Tar Visual Check Sol_TimeTemp Increase Time/Temp Check Reagent Quality Cause_Incomplete->Sol_TimeTemp Yes Sol_pH Check Aqueous pH Extract Aqueous Layer Cause_Loss->Sol_pH Yes Sol_Force Force Reaction to Completion Cause_SM->Sol_Force Yes Sol_Temp Reduce Reaction Temp Control Stoichiometry Cause_Dichloro->Sol_Temp Yes Sol_Purify Lower Temp Purify SM Charcoal Treatment Cause_Tar->Sol_Purify Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Scaffolds: A Comparative Analysis of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2][3] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[4] This inherent biocompatibility, combined with its synthetic tractability, has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of therapeutics for a wide range of diseases, including cancer, infections, and cardiovascular conditions.[2][3][5]

This guide focuses on 2-Amino-6-chloro-4-pyrimidinol (CAS 1194-21-4), a highly versatile synthetic intermediate. Its unique arrangement of an amino group, a reactive chloro atom, and a pyrimidinol/pyrimidinone system provides a powerful platform for generating molecular diversity. We will objectively compare its synthetic utility, reactivity, and the biological potential of its derivatives against other key pyrimidine-based compounds. This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale and actionable experimental protocols.

Section 1: Physicochemical and Reactive Profile of this compound

This compound, also known as 6-chloroisocytosine, exists in a tautomeric equilibrium between its pyrimidinol and pyrimidinone forms. The pyrimidinone form generally predominates in solid and solution phases. This seemingly subtle feature is critical as it influences the electronic properties and reactivity of the entire molecule.

The true value of this compound lies in the distinct reactivity of its functional groups:

  • C6-Chloro Group: This is the primary site of reactivity. The electron-withdrawing nature of the two ring nitrogens makes the carbon at position 6 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the precise and regioselective introduction of a wide variety of nucleophiles (amines, thiols, alcohols), serving as the main anchor point for building molecular complexity.

  • C2-Amino Group: This group acts as a hydrogen bond donor and can be a site for further derivatization, although it is less reactive than the C6-chloro position in SNAr reactions. Its presence is crucial for mimicking interactions of natural nucleobases, particularly in the design of kinase inhibitors.

  • C4-Pyrimidinone System: The keto-enol tautomerism influences the overall aromaticity and electronic density of the ring, modulating the reactivity at the C6 position.

This trifecta of functional groups makes this compound an ideal starting material for creating libraries of compounds with tailored properties.

Section 2: Comparative Analysis with Key Pyrimidine Derivatives

To fully appreciate the utility of this compound, we will compare it against three other significant pyrimidine derivatives, each chosen to highlight a different facet of synthetic strategy or biological application.

  • 2-Amino-4,6-dichloropyrimidine: A closely related precursor with two reactive sites.

  • 5-Fluorouracil (5-FU): A clinically vital anticancer drug where the halogen imparts biological function rather than serving as a leaving group.

  • Minoxidil: A complex pyrimidine derivative used for treating hypertension and alopecia, showcasing the scaffold's versatility beyond oncology.

Synthetic Utility and Reactivity

The primary role of a pyrimidine derivative in a synthetic workflow is dictated by its reactive handles. Here, this compound offers a distinct advantage in regioselectivity compared to its dichlorinated counterpart.

DerivativeKey Reactive Site(s)Common ReactionsKey Advantage in Synthesis
This compound C6 -ClSNAr with amines, thiols, alkoxidesRegioselective Monofunctionalization: Enables precise, controlled synthesis of 6-substituted isocytosines.
2-Amino-4,6-dichloropyrimidine C4 -Cl, C6 -ClSequential or Double SNArAccess to Di-substituted Derivatives: Allows for the introduction of two different or identical groups, crucial for kinase inhibitors.[6][7]
5-Fluorouracil C5-F (mechanistic), N1/N3-HN-Alkylation, Metabolic ActivationBiological Activity: The C5-F bond is stable and key to its mechanism; not used as a synthetic leaving group.[8][9]
Minoxidil (Already highly functionalized)N-Oxidation (part of synthesis)Structural Complexity: Demonstrates the end-product of multi-step syntheses originating from simpler pyrimidines.[10][11]

The choice between this compound and 2-amino-4,6-dichloropyrimidine is a critical decision in experimental design. If the goal is to create a library of compounds with diversity at a single position while retaining the isocytosine core, the monofunctional starting material is superior. If the goal is to explore substitutions at both the 4 and 6 positions, the dichlorinated version is necessary.

Biological Activity and Mechanism of Action

While this compound is primarily a building block, its derivatives and our chosen comparative compounds have profound and diverse biological effects. The pyrimidine core is a versatile scaffold that can be decorated to interact with a wide range of biological targets.

DerivativePrimary RoleCommon Biological Target(s)Mechanism of Action (MoA)
This compound Synthetic IntermediateVaries (derivatives target kinases, etc.)Varies with the final structure. Derivatives have shown promise as anticancer agents.[12][13]
2-Amino-4,6-dichloropyrimidine Synthetic IntermediateKinases (EGFR, Aurora, etc.)Derivatives act as ATP-competitive inhibitors, blocking signaling pathways essential for cancer cell proliferation.[14][15]
5-Fluorouracil Active DrugThymidylate Synthase (TS)Antimetabolite: Its active metabolite, FdUMP, forms a stable complex with TS, blocking dTMP synthesis and halting DNA replication, leading to "thymineless death."[8][9][16][17]
Minoxidil Active DrugATP-sensitive K+ ChannelsVasodilator & Hair Growth Stimulant: Opens potassium channels in vascular smooth muscle, causing hyperpolarization and vasodilation. In hair follicles, this may increase microcirculation and stimulate growth.[10][18][19]

This comparison underscores the scaffold's adaptability. Simple substitutions, as seen in 5-FU, can create a potent enzyme inhibitor, while more complex functionalization, as in Minoxidil, can lead to interaction with ion channels. The derivatives of chloropyrimidines are frequently designed to occupy the ATP-binding pocket of kinases, a testament to the scaffold's ability to mimic the adenine portion of ATP.[20]

Section 3: Visualization of Chemical and Biological Pathways

To better illustrate the concepts discussed, the following diagrams outline key workflows and mechanisms.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_products Intermediate Products cluster_screening Application A 2-Amino-6-chloro- 4-pyrimidinol SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) A->SNAr Monofunctionalization B 2-Amino-4,6- dichloropyrimidine B->SNAr Di-substitution C Regioselective 6-Amino-pyrimidine SNAr->C D Di-substituted 4,6-Diamino-pyrimidine SNAr->D Screen Biological Screening (e.g., Kinase Assay) C->Screen D->Screen G cluster_kinase Kinase Inhibition cluster_5FU Antimetabolite Action cluster_minoxidil Ion Channel Modulation Pyr_Kinase Pyrimidine Derivative ATP_Pocket Kinase ATP Pocket Pyr_Kinase->ATP_Pocket Binds Block Signal Transduction BLOCKED ATP_Pocket->Block FU 5-Fluorouracil TS Thymidylate Synthase FU->TS Irreversibly Inhibits DNA_Block DNA Synthesis HALTED TS->DNA_Block Minox Minoxidil K_Channel ATP-sensitive K+ Channel Minox->K_Channel Opens Vaso Vasodilation K_Channel->Vaso

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, the confirmation of a compound's purity is not merely a procedural step but the foundation upon which reliable biological and clinical data are built. For a molecule like 2-Amino-6-chloro-4-pyrimidinol, a key intermediate in the synthesis of various therapeutic agents, ensuring its purity is of paramount importance. This guide provides a comparative analysis of essential analytical techniques to establish a robust purity profile for your synthesized compound. We will delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.

The Rationale for a Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. Each technique interrogates different physicochemical properties of the molecule. Therefore, a combination of methods is essential for a comprehensive and trustworthy assessment. An impurity could be a starting material, a byproduct of the reaction, or a degradation product.[1] A well-designed purity validation strategy should be capable of detecting and quantifying all potential impurities. The International Council for Harmonisation (ICH) guidelines emphasize the need to control process impurities in active pharmaceutical ingredients (APIs).[1]

Our recommended workflow begins with rapid, qualitative assessments and progresses to more rigorous, quantitative methods. This tiered approach ensures efficiency and confidence in the final purity assignment.

Purity_Validation_Workflow cluster_0 Initial Screening cluster_1 Structural & Qualitative Confirmation cluster_2 Quantitative Purity Determination cluster_3 Final Purity Assignment A Synthesized This compound B Melting Point Analysis A->B Quick Purity Check C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (MS) C->D E High-Performance Liquid Chromatography (HPLC) D->E F Quantitative NMR (qNMR) E->F Orthogonal Method G Elemental Analysis (CHN) E->G Orthogonal Method H Certified Pure Compound E->H F->H G->H

Caption: Recommended workflow for the synthesis and purity validation of this compound.

Foundational Analysis: Melting Point and Spectroscopy

Melting Point Analysis: The Initial Litmus Test

The melting point is a fundamental physical property that provides a quick, albeit qualitative, indication of purity.[2] Pure crystalline solids typically melt over a very narrow temperature range of 1-2°C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[4]

Causality: The disruption of the crystal lattice by foreign molecules weakens the intermolecular forces, requiring less energy (a lower temperature) to transition to the liquid phase.[2]

Parameter Expected Result for Pure Sample Indication of Impurity
Melting Point Range Sharp, narrow range (e.g., 1-2°C)Broad, depressed range (>2°C)[2][5]
Comparison to Literature Agrees with the established valueSignificant deviation from the literature value

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the synthesized compound is completely dry. Finely crush a small amount of the solid into a powder.[3]

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This is the melting point range.

NMR Spectroscopy: Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. For this compound, ¹H and ¹³C NMR are crucial. The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum should be consistent with the expected structure, and the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms.

Causality: The magnetic environment of each nucleus is unique to its position in the molecule, resulting in a characteristic spectral fingerprint. The presence of unexpected signals can indicate impurities.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent is critical as it must dissolve the compound without its own signals obscuring key analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to predicted values or reference spectra.

Quantitative Purity Assessment: A Comparative Guide

While the initial steps confirm identity and give a qualitative sense of purity, quantitative methods are required for a definitive purity value. High-Performance Liquid Chromatography (HPLC) is the industry standard, with quantitative NMR (qNMR) and Elemental Analysis serving as excellent orthogonal methods.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8] A reversed-phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound.[8] The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.[9] Impurities with different polarities will have different retention times, appearing as separate peaks.

Experimental Protocol: RP-HPLC Purity Assay

  • Method Development:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Start with a gradient elution to identify optimal separation conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Integrate all peaks. Calculate the purity as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for purity assessment.[7] It allows for direct quantification of the analyte against a certified internal standard without the need for a reference standard of the analyte itself.[10]

Causality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a known amount of an internal standard to the integral of the analyte, the purity of the analyte can be calculated.[10]

Experimental Protocol: qNMR with Internal Standard

  • Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks, is stable, and is not volatile (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial. Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Crucially, ensure a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is essential for accurate integration.[11]

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:[10] Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molecular weight, m = mass, P = purity of the standard, x = analyte, std = standard.

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This fundamental data is compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement is a strong indicator of purity. Most journals require agreement within ±0.4% to confirm sufficient purity.[12][13]

Causality: This technique relies on the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, providing a direct measure of the elemental composition. The presence of impurities will alter the elemental ratios.[14]

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures (≥900°C) in the presence of oxygen. The resulting gases are passed through various traps and columns to be separated and are then measured by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N. Compare these experimental values to the theoretical values for C₄H₄ClN₃O.

Comparative Analysis of Quantitative Techniques

Technique Principle Strengths Limitations Best For
HPLC Chromatographic separation based on polarityHigh sensitivity and resolution; excellent for detecting and quantifying minor impurities; widely accepted by regulatory agencies.[6][9]Requires a reference standard for absolute quantification; method development can be time-consuming.Routine quality control; detecting a wide range of potential impurities.
qNMR Signal integration is proportional to molar concentrationPrimary analytical method; does not require an identical reference standard; provides structural information simultaneously.[7][15]Lower sensitivity than HPLC; requires careful experimental setup (e.g., relaxation delays); high field NMR can be expensive.[16]Accurate purity assignment of reference standards; orthogonal validation of HPLC results.
Elemental Analysis Combustion and measurement of elemental compositionProvides fundamental confirmation of the molecular formula; sensitive to impurities that alter the C, H, or N ratio.[14][17]Does not distinguish between isomers; insensitive to impurities with similar elemental composition; requires specialized equipment.[14]Confirming the elemental integrity of the bulk sample; orthogonal validation.

Conclusion: An Integrated Strategy for Purity Validation

Validating the purity of synthesized this compound requires a logical, multi-faceted approach. A preliminary check using melting point analysis provides a rapid indication of purity. NMR and Mass Spectrometry are then essential to confirm the compound's identity and the absence of major structural impurities.

For a definitive purity value, RP-HPLC should be the primary quantitative technique, offering unparalleled sensitivity for impurity profiling. This should be supported by an orthogonal method. Quantitative NMR (qNMR) is an excellent choice, providing an independent and highly accurate purity assessment. Finally, Elemental Analysis offers fundamental evidence of compositional integrity. By integrating these techniques, researchers can confidently establish a validated purity profile, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-chloro-4-pyrimidinol is a highly functionalized pyrimidine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of amino, chloro, and hydroxyl groups makes it a versatile building block for the synthesis of a wide array of more complex molecules, including kinase inhibitors, herbicides, and other biologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and process development.

This guide provides an in-depth comparison of the prevalent synthetic strategies for obtaining this compound. Moving beyond a simple recitation of steps, we will dissect the chemical logic behind each route, providing detailed experimental protocols and comparative data to empower researchers to select the optimal pathway for their specific needs. The core of the synthesis is a three-stage process: construction of the pyrimidine core, chlorination of the hydroxyl groups, and a final, selective functionalization.

Overall Synthetic Strategy Overview

The most common and logical approach to this compound involves a three-part sequence starting from simple acyclic precursors. The general workflow is to first synthesize the stable intermediate 2-Amino-4,6-dihydroxypyrimidine , subsequently convert it to the highly reactive 2-Amino-4,6-dichloropyrimidine , and finally perform a selective nucleophilic aromatic substitution (SNAr) to replace one chloro group with a hydroxyl group.

Overall_Workflow cluster_0 Part I: Pyrimidine Core Synthesis cluster_1 Part II: Dichlorination cluster_2 Part III: Selective Hydrolysis Acyclic_Precursors Guanidine / Urea + Malonic Ester / Cyanoacetate Dihydroxy_Intermediate 2-Amino-4,6-dihydroxypyrimidine Acyclic_Precursors->Dihydroxy_Intermediate Condensation Dichloro_Intermediate 2-Amino-4,6-dichloropyrimidine Dihydroxy_Intermediate->Dichloro_Intermediate POCl₃ Final_Product This compound Dichloro_Intermediate->Final_Product Controlled Hydrolysis

Figure 1: High-level overview of the three-stage synthesis.

Part I: Synthesis of the Key Intermediate: 2-Amino-4,6-dihydroxypyrimidine

The foundational step is the construction of the pyrimidine ring. This is classically achieved via condensation of a three-carbon component with a compound containing an N-C-N fragment.[1][2] We will compare two primary methods.

Route 1A: Condensation of Guanidine with Malonic Esters

This is the most widely documented and reliable method for producing 2-Amino-4,6-dihydroxypyrimidine.

Causality and Mechanism: The reaction proceeds via a base-catalyzed condensation. A strong base, typically sodium methoxide or ethoxide, deprotonates the α-carbon of the malonic ester, generating a nucleophilic enolate. This enolate attacks the central carbon of guanidine. Subsequent intramolecular cyclization and elimination of two molecules of alcohol yield the stable pyrimidine ring. The use of guanidine hydrochloride or nitrate necessitates an extra equivalent of base to liberate the free guanidine.

Route_1A Start Guanidine HCl + Diethyl Malonate Reaction Reflux (2-3h) Start->Reaction Base Sodium Methoxide in Methanol Base->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Dissolution Dissolve in H₂O Evaporation->Dissolution Acidification Acidify to pH 6 (HCl or Acetic Acid) Dissolution->Acidification Precipitation Precipitation of Product Acidification->Precipitation Isolation Filter, Wash, Dry Precipitation->Isolation Product 2-Amino-4,6-dihydroxypyrimidine Isolation->Product

Figure 2: Experimental workflow for Route 1A.

Experimental Protocol (Route 1A):

  • To a round-bottom flask equipped with a reflux condenser, add a freshly prepared solution of sodium methoxide in methanol (e.g., 2.5 M solution, 2.5 equivalents).

  • Add guanidine hydrochloride (1.0 equivalent) to the stirred solution.

  • Slowly add diethyl malonate (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 3-6 hours.[3]

  • After the reaction is complete, remove the solvent under reduced pressure to obtain a solid residue.

  • Dissolve the white solid in a minimum amount of water.

  • Adjust the pH to ~6 by the dropwise addition of 10% hydrochloric acid or acetic acid, which will cause the product to precipitate.[3][4]

  • Filter the precipitate, wash sequentially with distilled water and ethanol, and dry to obtain pure 2-Amino-4,6-dihydroxypyrimidine.

Route 1B: Condensation of Urea with Ethyl Cyanoacetate

An alternative pathway utilizes different starting materials to form the same pyrimidine core, which exists as its tautomer, 6-aminouracil.

Causality and Mechanism: Similar to Route 1A, this is a base-catalyzed condensation. The base (sodium ethoxide) deprotonates the α-carbon of ethyl cyanoacetate. This carbanion attacks the carbonyl carbon of urea, initiating a sequence of addition, cyclization, and elimination reactions that ultimately form the 6-aminouracil ring system.

Experimental Protocol (Route 1B):

  • In a flask suitable for reflux, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol to prepare sodium ethoxide.

  • Add urea (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) to the solution.[5]

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Cool the mixture to room temperature and acidify by adjusting the pH to 6 with acetic acid.

  • The resulting precipitate is filtered, washed with distilled water, and dried to yield the product.[5]

Comparison of Part I Routes
ParameterRoute 1A (Guanidine + Malonic Ester)Route 1B (Urea + Cyanoacetate)
Yield Excellent (85-97%)[3][4]Good (Reported ~69%)[5]
Reaction Time Shorter (2-6 hours)[3]Longer (10-12 hours)[5]
Starting Materials Guanidine salts, malonic estersUrea, cyanoacetic esters
Pros Higher reported yields, faster reaction.Urea is an extremely inexpensive starting material.
Cons Guanidine salts are more costly than urea.Lower yield, significantly longer reaction time.

Expert Recommendation: For laboratory-scale synthesis where yield and time are paramount, Route 1A is superior. Its efficiency and high conversion rates make it the preferred method for producing the key dihydroxy intermediate.

Part II: Chlorination to 2-Amino-4,6-dichloropyrimidine

This step activates the pyrimidine ring for the final selective substitution. The goal is to convert both hydroxyl groups (or the tautomeric oxo groups) into more reactive chloro groups.

Method: Chlorination with Phosphorus Oxychloride (POCl₃)

Causality and Mechanism: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomers of 2-Amino-4,6-dihydroxypyrimidine to form phosphate intermediates, which are then displaced by chloride ions to yield the dichlorinated product. The reaction generates HCl as a byproduct, which can protonate the pyrimidine ring and cause side reactions. Therefore, an acid scavenger, typically a tertiary amine like triethylamine or N,N-dimethylaniline, is added to neutralize the HCl and drive the reaction to completion.[6][7][8] Recent patents have focused on optimizing this reaction to be solvent-free and to use a minimal excess of POCl₃, improving process safety and atom economy.[7][8]

Part_II_Chlorination Start 2-Amino-4,6-dihydroxypyrimidine Reaction Heat (60-80°C) 1-3 hours Start->Reaction Reagents POCl₃ (excess) + Triethylamine Reagents->Reaction Distillation Distill excess POCl₃ (vacuum) Reaction->Distillation Quench Suspend residue in warm water (40-60°C) Distillation->Quench Neutralize Adjust pH to 2.5-4 with NaOH Quench->Neutralize Isolation Filter, Wash, Dry Neutralize->Isolation Product 2-Amino-4,6-dichloropyrimidine Isolation->Product

Figure 3: Optimized workflow for dichlorination using POCl₃.

Experimental Protocol (Optimized, Solvent-Free):

  • In a double-walled glass reactor equipped with a stirrer and reflux condenser, charge phosphorus oxychloride (e.g., 5-6 molar equivalents) followed by 2-Amino-4,6-dihydroxypyrimidine (1.0 equivalent).[7]

  • Heat the suspension to 75°C.

  • Slowly add triethylamine (2.2 equivalents) over 1 hour, maintaining the temperature at 75°C.

  • After the addition is complete, continue stirring at 75°C for an additional 1-2 hours until the reaction is complete (monitored by TLC/HPLC).

  • Remove the excess phosphorus oxychloride by distillation under vacuum.

  • Cool the residue and carefully suspend it in warm water (40-60°C), stirring for 1.5-2.5 hours. This step hydrolyzes any remaining reactive phosphorus species.[7][9]

  • Adjust the pH of the suspension to approximately 2.5-4 with 20-50% sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 2-Amino-4,6-dichloropyrimidine.

Performance Data: This optimized process can achieve yields of over 90% with purity exceeding 99%.[7]

Part III: Selective Synthesis of this compound

This final transformation is the most delicate, requiring the selective replacement of only one of the two chloro atoms.

Method: Controlled Alkaline Hydrolysis

Causality and Mechanism: This reaction is a nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles. The chloro groups at the C4 and C6 positions are highly activated towards displacement. While electronically similar, their reactivity can be modulated by carefully controlling the reaction conditions. By using a stoichiometric equivalent of a nucleophile (hydroxide ion) at a controlled temperature, it is possible to favor mono-substitution over di-substitution.

While a direct protocol for hydrolysis is not commonly published, the synthesis of the analogous 2-amino-4-chloro-6-alkoxypyrimidines is well-documented and proceeds by the same mechanism.[6] These procedures react 2-amino-4,6-dichloropyrimidine with one equivalent of sodium alkoxide or a mixture of an alcohol and sodium hydroxide. We can confidently adapt this proven methodology for selective hydrolysis.

Part_III_Hydrolysis Start 2-Amino-4,6-dichloropyrimidine Reaction Controlled Temp. (e.g., 15-40°C) Start->Reaction Reagents NaOH (1.0 equiv) in H₂O/Solvent Reagents->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Acidification Acidify to precipitate Monitoring->Acidification Isolation Filter, Wash, Dry Acidification->Isolation Product This compound Isolation->Product

Figure 4: Workflow for selective mono-hydrolysis.

Experimental Protocol (Representative):

  • Dissolve 2-Amino-4,6-dichloropyrimidine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone) or an alcohol/water mixture in a reaction vessel.[6]

  • Cool the solution to a controlled temperature (e.g., 15-25°C).

  • Prepare a solution of sodium hydroxide (1.0 equivalent) in water.

  • Add the sodium hydroxide solution dropwise to the pyrimidine solution over a period of 1-2 hours, maintaining the low temperature.

  • Allow the reaction to stir at a slightly elevated temperature (e.g., 30-40°C) for 1-2 hours to ensure completion.[6] Monitor the reaction progress closely by TLC or HPLC to avoid the formation of the di-hydroxy byproduct.

  • Once the starting material is consumed, cool the mixture and carefully acidify with an acid (e.g., HCl) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Conclusion and Overall Comparison

The synthesis of this compound is a robust and well-understood process. The optimal overall strategy for both laboratory and potential scale-up applications is the three-stage sequence starting from guanidine.

StageRecommended RouteKey ReagentsTypical YieldRationale & Key Considerations
I: Core Synthesis Guanidine + Malonic EsterGuanidine HCl, NaOMe, Diethyl Malonate>90%Fast, high-yielding, and reliable.[3][4]
II: Dichlorination Optimized POCl₃POCl₃, Triethylamine>90%Solvent-free conditions improve safety and workup. Yields are excellent.[7]
III: Selective Hydrolysis Controlled Alkaline HydrolysisNaOH (1 equiv)Good (Est. 70-85%)Stoichiometric and temperature control are critical for achieving high selectivity.[6]

By following this comprehensive guide, researchers can confidently and efficiently synthesize this compound. The key to success lies in the precise control of the chlorination and, most critically, the final selective hydrolysis step. The provided protocols, grounded in established chemical principles and supported by patent literature, offer a clear and logical path to this valuable chemical intermediate.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Comparative Guide to 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is paramount. 2-Amino-6-chloro-4-pyrimidinol, a key pyrimidine derivative, serves as a versatile building block in the synthesis of a multitude of biologically active molecules. Its chemical architecture, featuring an amino group, a chloro substituent, and a hydroxyl group on a pyrimidine core, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparative analysis of the expected spectroscopic data for this compound, leveraging experimental data from closely related analogues to offer a robust framework for its characterization.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation. By understanding the causality behind spectroscopic phenomena, researchers can confidently identify and characterize this and similar molecules.

The Structural Significance and Spectroscopic Landscape

I. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint" based on its functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A standard and efficient method for obtaining the IR spectrum of a solid sample is ATR-FTIR.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The absorption of specific IR frequencies by the sample is detected.

  • Spectral Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber). A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Diagram of the ATR-FTIR Experimental Workflow:

FTIR_Workflow A Place Solid Sample on ATR Crystal B Apply Pressure A->B D Acquire Sample Spectrum B->D C Acquire Background Spectrum (Clean Crystal) F Background Subtraction C->F E Fourier Transform D->E E->F G Final IR Spectrum F->G

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted and Comparative IR Spectral Data for this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands arising from its various functional groups. The table below presents the predicted vibrational frequencies, supported by experimental data from analogous compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Comparative Experimental Data (cm⁻¹) from Analogues Citation
O-H (pyrimidinol)Stretching (broad)3200-35003386 (O-H) in a derivative of 2-amino-4-hydroxy-6-methyl pyrimidine.[1]
N-H (amino)Asymmetric & Symmetric Stretching3300-34503480 & 3264 (N-H) in 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine.[2]
C=O (keto tautomer)Stretching~1650-16801712 (C=O) in a derivative of 2-amino-4-hydroxy-6-methyl pyrimidine.[1]
C=N, C=C (ring)Stretching1550-16401651 (C=N), 1582 (C=C) in 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine.[2]
N-H (amino)Bending~1600-16501637 (N-H bend) in 2-amino-4,6-diphenylnicotinonitrile.[3]
C-ClStretching700-800~700 (C-Cl) reported for pyrimidine derivatives.[4]

Interpretation:

  • The presence of a broad band in the 3200-3500 cm⁻¹ region would be indicative of the O-H stretching vibration of the pyrimidinol group, likely broadened due to hydrogen bonding.

  • Two distinct peaks in the 3300-3450 cm⁻¹ range are anticipated for the asymmetric and symmetric N-H stretching of the primary amino group.

  • Due to keto-enol tautomerism, a C=O stretching band around 1650-1680 cm⁻¹ is expected. The exact position will depend on the predominant tautomeric form in the solid state.

  • The pyrimidine ring itself will produce a series of characteristic C=N and C=C stretching vibrations in the 1550-1640 cm⁻¹ region.

  • A band in the 700-800 cm⁻¹ range would be consistent with the C-Cl stretching vibration.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many polar organic compounds) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard parameters for acquisition, such as pulse sequence, acquisition time, and relaxation delay, are set.

  • Data Acquisition: The sample is placed in the spectrometer's magnetic field, and the NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Diagram of the NMR Experimental Workflow:

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Tune Spectrometer (¹H & ¹³C) B->C D Acquire FID C->D E Fourier Transform & Processing D->E F Final NMR Spectrum E->F

Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.

Predicted and Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with signals corresponding to the amino protons, the hydroxyl proton, and the proton on the pyrimidine ring.

Proton(s) Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Comparative Experimental Data (δ, ppm) from Analogues Citation
-NH₂~6.5 - 7.5Broad Singlet6.48 (s, 2H, NH₂) in 6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine.[5]
-OH~10.0 - 12.0Broad SingletN/A (hydroxyl proton often exchanges or is very broad)
H-5~5.8 - 6.2Singlet5.65 (s, 1H, H-5) in 6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine.[5]

Interpretation:

  • The amino protons (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The hydroxyl proton (-OH) of the pyrimidinol is also expected to be a broad singlet and may exchange with trace water in the solvent, sometimes leading to its disappearance. Its chemical shift can be highly variable.

  • The single proton on the pyrimidine ring (H-5) is anticipated to be a singlet, as it has no adjacent protons to couple with. Its upfield shift compared to benzene is due to the electronic effects of the surrounding heteroatoms and substituents.

Predicted and Comparative ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the four unique carbon atoms in the pyrimidine ring.

Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Comparative Experimental Data (δ, ppm) from Analogues Citation
C-2 (-NH₂)~160-163162.78 in 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine.[6]
C-4 (-OH)~165-170N/A
C-6 (-Cl)~158-162N/A
C-5~95-10593.52 in 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine.[6]

Interpretation:

  • The carbon atoms attached to the electronegative nitrogen, oxygen, and chlorine atoms (C-2, C-4, and C-6) are expected to be significantly deshielded and appear at lower field (higher ppm values).

  • The C-5 carbon, bonded only to a hydrogen and other carbons, is expected to be the most shielded of the ring carbons and appear at a higher field (lower ppm value).

III. Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the ESI-MS Experimental Workflow:

MS_Workflow A Prepare Dilute Solution B Infuse into ESI Source A->B C High Voltage & Nebulization B->C D Ion Formation ([M+H]⁺) C->D E Mass Analysis D->E F Detection E->F G Mass Spectrum F->G

Caption: Workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrum of this compound

The key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in a characteristic M+2 peak.

Ion Predicted m/z Expected Relative Intensity Notes
[M]⁺ (with ³⁵Cl)145.0100%Molecular ion
[M+2]⁺ (with ³⁷Cl)147.0~32%Isotopic peak due to ³⁷Cl
[M+H]⁺ (with ³⁵Cl)146.0100% (in ESI positive mode)Protonated molecular ion
[M+H+2]⁺ (with ³⁷Cl)148.0~32%Protonated isotopic peak

Interpretation:

  • The molecular weight of this compound is 145.55 g/mol .

  • In the mass spectrum, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) will appear as a pair of peaks separated by two mass units.

  • The peak corresponding to the molecule containing the ³⁵Cl isotope will be the base peak (relative intensity of 100%), and the peak for the ³⁷Cl-containing molecule will have a relative intensity of approximately one-third of the base peak. This 3:1 isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

  • Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, or HCl, providing further structural information.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis outlined in this guide, though predictive for this compound, is firmly grounded in the established principles of spectroscopy and supported by experimental data from closely related pyrimidine derivatives. The combination of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation of this important pharmaceutical intermediate.

  • IR spectroscopy will confirm the presence of the key functional groups: -OH, -NH₂, C=O (from the tautomer), and C-Cl.

  • ¹H and ¹³C NMR spectroscopy will reveal the precise connectivity of the atoms in the molecular skeleton.

  • Mass spectrometry will unequivocally determine the molecular weight and confirm the presence of a single chlorine atom through its characteristic isotopic signature.

By following the detailed protocols and comparative data presented herein, researchers can confidently approach the synthesis and characterization of this compound and other related heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the Efficacy of 2-Amino-6-chloro-4-pyrimidinol Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics, particularly in oncology.[1][2] Its structural similarity to the purine bases of DNA and RNA allows for a diverse range of biological activities.[3] This guide provides an in-depth, objective comparison of a specific class—2-amino-6-chloro-4-pyrimidinol derivatives—evaluating their anti-proliferative efficacy, elucidating their likely mechanisms of action, and providing the detailed methodologies required for their preclinical assessment.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer drugs.[2][4] Its versatility allows for strategic modifications that can yield potent and selective inhibitors of key cellular processes that are dysregulated in cancer.[5] Many aminopyrimidine derivatives function as protein kinase inhibitors, acting as ATP-competitive antagonists due to their structural resemblance to the adenine scaffold of ATP.[1][2] This guide focuses on a series of seven novel 2-amino-4-chloro-pyrimidine derivatives, synthesized via microwave assistance, and evaluates their performance against established cancer cell lines and a standard-of-care chemotherapeutic agent.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of seven 2-amino-4-chloro-pyrimidine derivatives was evaluated against human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines using a standard MTT cell viability assay. The results are compared with Doxorubicin, a widely used chemotherapeutic agent.

The data clearly indicate that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences cytotoxic activity.

Table 1: Comparative Cytotoxicity (EC₅₀ µM) of 2-Amino-4-chloro-pyrimidine Derivatives

DerivativeSubstituent Moiety at Position 4HCT116 (Colon Cancer) EC₅₀ [µM]MCF7 (Breast Cancer) EC₅₀ [µM]
1 4-Methyl Piperazine209.17 ± 1.23221.91 ± 1.37
2 4-Nitrophenyl Piperazine> 300> 300
3 4-Formyl Piperazine> 300> 300
4 Morpholine> 300> 300
5 4-Hydroxypiperidine> 300> 300
6 4-(4-Bromophenyl) Piperazine 89.24 ± 1.36 89.37 ± 1.17
7 4-Benzylpiperidine> 300> 300
Doxorubicin (Positive Control)2.00.98

Data synthesized from Qureshi, F., et al. (2022).[6][7][8]

Key Insights:

  • Derivative 6 Emerges as the Lead Compound: Derivative 6, featuring a 4-(4-bromophenyl) piperazine moiety, exhibited the highest anticancer activity among the synthesized compounds against both HCT116 and MCF7 cell lines.[6][8]

  • Structure-Activity Relationship (SAR): The presence of the bromophenyl piperazine group in derivative 6 is critical for its efficacy. The second most active compound, derivative 1, with a simple methyl piperazine moiety, was significantly less potent.[6] Other modifications, including nitrophenyl, formyl, morpholine, and piperidine groups, resulted in a near-complete loss of activity (>300 µM).

  • Comparison with Doxorubicin: While derivative 6 shows promising activity, its potency is substantially lower than the standard chemotherapeutic agent, Doxorubicin. This is a critical benchmark; however, novel compounds may offer advantages in terms of selectivity, toxicity profiles, or overcoming resistance mechanisms, which warrants further investigation.

Plausible Mechanisms of Action: Kinase Inhibition, Cell Cycle Arrest, and Apoptosis

While the precise molecular target for this specific series has not been fully elucidated in the primary literature, the broader family of aminopyrimidine derivatives is well-documented to exert anticancer effects by inhibiting protein kinases that are critical for cell cycle progression.[1][4][9] This inhibition typically leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary mechanism for many pyrimidine-based anticancer agents is the inhibition of Cyclin-Dependent Kinases (CDKs).[10][11] CDKs are serine/threonine kinases that act as the engine of the cell cycle, driving cells through the G1, S, G2, and M phases.[11][12] By competitively binding to the ATP-binding pocket of CDKs, these inhibitors prevent the phosphorylation of key substrates, leading to a halt in cell cycle progression.[13]

Caption: CDK4/6 Inhibition Pathway leading to G1 cell cycle arrest.

Induction of Apoptosis

Cell cycle arrest often precedes apoptosis. Pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins in the mitochondrial (intrinsic) pathway.[14][15] This involves upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the loss of mitochondrial membrane potential and activation of executioner caspases.[14][15]

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Bax Bax (Pro-apoptotic) Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pyrimidine 2-Aminopyrimidine Derivative Pyrimidine->Bax Upregulation Pyrimidine->Bcl2 Downregulation

Caption: Intrinsic apoptosis pathway induced by pyrimidine derivatives.

Experimental Protocols for Compound Evaluation

To ensure reproducibility and standardization, the following detailed protocols are provided for the key assays used to characterize the efficacy of anticancer compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[16]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ (or IC₅₀) value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[19]

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the test compound (at its EC₅₀ concentration) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL solution) to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay (steps 1 & 2).

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).[3][20]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[20]

  • RNAse Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to eliminate RNA, which PI also stains.[3][20]

  • PI Staining: Add 400 µL of Propidium Iodide solution (50 µg/mL) directly to the cell suspension.[3][20]

  • Incubation: Incubate for 5-10 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use gating strategies to exclude doublets and debris. The DNA content will reveal peaks corresponding to the G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_workflow Anticancer Compound Evaluation Workflow Start Cancer Cell Lines (e.g., HCT116, MCF7) Treatment Treat with Pyrimidine Derivatives (Serial Dilutions, 48-72h) Start->Treatment MTT Primary Screen: MTT Assay Treatment->MTT EC50 Determine EC₅₀ Values MTT->EC50 Mechanism Secondary Assays (at EC₅₀ concentration) EC50->Mechanism Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data

Caption: A typical workflow for evaluating novel anticancer compounds.

Conclusion and Future Directions

The this compound scaffold holds clear potential for the development of novel anticancer agents. The comparative data presented here highlight derivative 6 , with its 4-(4-bromophenyl) piperazine substituent, as a promising lead candidate, albeit with a potency that requires significant optimization to compete with standards like Doxorubicin.[6][8]

The likely mechanism of action involves the inhibition of cell cycle-regulating kinases, leading to cell cycle arrest and subsequent apoptosis.[10][13][14] Future research should focus on:

  • Target Identification: Elucidating the specific kinase(s) inhibited by derivative 6.

  • Lead Optimization: Synthesizing further analogues to improve potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and toxicity of optimized compounds in preclinical animal models.

By leveraging the established protocols and mechanistic understanding outlined in this guide, researchers can systematically advance the development of this and other pyrimidine-based derivatives into viable clinical candidates.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-chloro-4-pyrimidinol Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-Amino-6-chloro-4-pyrimidinol core, with a particular focus on their potential as anticancer agents. We will explore the synthetic rationale, compare the biological performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for the development of novel therapeutics.

The this compound Scaffold: A Versatile Starting Point

The this compound molecule, which exists in tautomeric equilibrium with its 2-amino-6-chloro-pyrimidin-4(3H)-one form, presents a versatile platform for chemical modification. The key structural features—the 2-amino group, the electron-withdrawing chloro group at position 6, and the hydroxyl/oxo group at position 4—provide multiple points for derivatization to modulate potency, selectivity, and pharmacokinetic properties. The 2-amino group, in particular, is a well-established pharmacophore in kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1]

Synthesis Strategies: From Precursors to Diverse Analogs

The synthesis of this compound and its analogs often begins with commercially available precursors such as 2-amino-4,6-dichloropyrimidine or involves the construction of the pyrimidine ring followed by functional group interconversions.

Experimental Protocol: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

A common route to 4-hydroxypyrimidine derivatives involves the condensation of monosubstituted malonic acid diesters with guanidine.[2] This method provides the 2-amino-4,6-dihydroxypyrimidine core, which can be subsequently chlorinated.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction with Malonic Ester: To the cooled sodium ethoxide solution, add the desired monosubstituted malonic acid diester and stir.

  • Addition of Guanidine: In a separate flask, prepare a solution of guanidine by reacting guanidine hydrochloride with sodium ethoxide and filtering off the resulting sodium chloride.

  • Condensation: Add the guanidine solution to the malonic ester mixture.

  • Reflux: Heat the reaction mixture under reflux for several hours to drive the cyclization and formation of the pyrimidine ring.

  • Work-up and Isolation: After cooling, the reaction mixture is typically concentrated, dissolved in water, and acidified (e.g., with acetic acid) to precipitate the 5-substituted 2-amino-4,6-dihydroxypyrimidine product, which can then be collected by filtration.[2]

Caption: Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.
Experimental Protocol: Chlorination and Further Derivatization

The dihydroxy pyrimidines can be converted to their corresponding dichloro derivatives, which are versatile intermediates for introducing further diversity through nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Chlorination: Treat the 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃), often at elevated temperatures, to replace the hydroxyl groups with chlorine atoms.[3]

  • Nucleophilic Substitution: The resulting 2-amino-4,6-dichloropyrimidine can then be selectively reacted with various nucleophiles (e.g., amines) to displace one of the chlorine atoms, typically the more reactive one at the 4-position. The reaction is often carried out in a suitable solvent in the presence of a base like triethylamine.[4]

Structure-Activity Relationship (SAR) Analysis

The Critical Role of Substituents at Positions 4 and 6

A key insight into the SAR of this scaffold comes from comparing the biological activity of the dihydroxy and dichloro analogs. In a study investigating the inhibition of immune-activated nitric oxide (NO) production, 5-substituted 2-amino-4,6-dichloropyrimidines showed significant inhibitory activity, whereas their 2-amino-4,6-dihydroxypyrimidine counterparts were completely inactive.[2] This strongly suggests that the chloro groups at positions 4 and 6 are crucial for this particular biological activity, likely due to their electron-withdrawing nature and their ability to serve as leaving groups in interactions with biological targets.

Impact of Modifications at the 4-Position on Anticancer Activity

While direct SAR studies on a series of 2-amino-6-chloro-4-hydroxypyrimidine analogs are limited, valuable insights can be gained by examining derivatives where the chloro group at the 4-position of 2-amino-4,6-dichloropyrimidine has been substituted. A study on the anticancer activity of such derivatives against human colon (HCT116) and breast (MCF7) cancer cell lines provides a useful comparison.

Compound ID4-Position SubstituentHCT116 EC₅₀ (µM)[4]MCF7 EC₅₀ (µM)[4]
1 4-methylpiperazin-1-yl209.17 ± 1.23221.91 ± 1.37
2 4-methylpiperidin-1-yl>300>300
3 4-(pyrimidin-2-yl)piperazin-1-yl>300>300
4 4-(4-fluorophenyl)piperazin-1-yl>300>300
5 4-(2-fluorophenyl)piperazin-1-yl>300>300
6 4-(4-bromophenyl)piperazin-1-yl89.24 ± 1.3689.37 ± 1.17
7 4-(4-chlorophenyl)piperazin-1-yl>300>300
Doxorubicin (Positive Control)2.00.98

From this data, several SAR trends emerge:

  • Piperazine Ring: The presence of a piperazine ring at the 4-position appears to be a favorable feature.

  • Substitution on the Phenylpiperazine Moiety: The nature of the substituent on the phenyl ring of the phenylpiperazine moiety is critical. An unsubstituted phenylpiperazine (not shown) had moderate activity, while the introduction of a bromine atom at the para-position (compound 6 ) significantly enhanced the anticancer activity, making it the most potent compound in the series.[4] In contrast, fluoro (compounds 4 and 5 ) and chloro (compound 7 ) substitutions at the para-position of the phenyl ring led to a loss of activity.

  • Alkyl vs. Aryl Piperazine: The 4-methylpiperazine derivative (compound 1 ) showed moderate activity, suggesting that while alkyl substitution is tolerated, the electronic and steric properties of an appropriately substituted aryl group are more favorable for potent anticancer effects in this series.

Biological Evaluation: Standardized Protocols for Reliable Comparison

To ensure the trustworthiness and reproducibility of findings, standardized biological assays are essential. The following are detailed protocols for assessing the anticancer activity of this compound analogs.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ values.

Caption: Workflow of the MTT assay for cytotoxicity assessment.
Experimental Protocol: Kinase Inhibition Assay (General)

Given that many 2-aminopyrimidine derivatives function as kinase inhibitors, a direct assessment of their enzymatic inhibitory activity is crucial.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Proposed Mechanism of Action: Kinase Inhibition

The anticancer activity of many 2-aminopyrimidine derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation. The 2-amino group is adept at forming hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. Dysregulation of kinase signaling pathways is a hallmark of cancer, making them attractive therapeutic targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->RAF Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Proposed mechanism via inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery of novel anticancer agents. The structure-activity relationships discussed herein underscore the critical importance of the substituents at the 4-, 5-, and 6-positions of the pyrimidine ring. While the 4-hydroxy group itself may not be optimal for certain biological activities, its conversion to a 4-chloro group provides a key intermediate for the synthesis of potent analogs. The significant enhancement of anticancer activity by introducing a 4-(4-bromophenyl)piperazin-1-yl moiety at the 4-position highlights a clear direction for future optimization efforts. This guide provides a foundational framework, including robust synthetic and biological evaluation protocols, to aid researchers in the rational design and development of the next generation of pyrimidine-based therapeutics.

References

A Researcher's Guide to Navigating Cross-Reactivity of 2-Amino-6-chloro-4-pyrimidinol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it a privileged structure. However, this same feature contributes to the significant challenge of achieving target selectivity across the highly conserved human kinome. This guide provides an in-depth comparison of cross-reactivity profiles for inhibitors based on the 2-amino-6-chloro-4-pyrimidinol core. We will dissect the causality behind experimental choices for selectivity profiling, provide actionable, step-by-step protocols for key validation assays, and offer insights into interpreting the resulting data to distinguish between beneficial polypharmacology and detrimental off-target effects.

The Aminopyrimidine Scaffold: A Double-Edged Sword

The utility of the aminopyrimidine motif is rooted in its structural mimicry of the adenine base of ATP, allowing it to act as a competitive inhibitor for a vast number of kinases.[1] This broad applicability is both a strength and a weakness. While it provides a robust starting point for inhibitor design, the high degree of conservation in the ATP binding site across the kinome means that inhibitors based on this scaffold can often interact with dozens, or even hundreds, of unintended kinases.[1]

Understanding an inhibitor's "cross-reactivity"—its capacity to bind and inhibit these off-target proteins—is critical. Unforeseen off-target effects can lead to cellular toxicity or confound experimental results, making it difficult to attribute a biological outcome to the inhibition of the intended target.[2][3] Conversely, a well-characterized cross-reactivity profile can reveal opportunities for "polypharmacology," where inhibiting a small, specific set of kinases can yield a synergistic therapeutic effect.

This guide focuses on providing the strategic framework and tactical protocols necessary to comprehensively map and interpret the cross-reactivity of novel inhibitors built around the this compound core.

Comparative Selectivity Analysis: Case Studies

While specific data for a broad range of "this compound" inhibitors is dispersed across proprietary and public domains, we can analyze representative data from the broader class of aminopyrimidine inhibitors to illustrate key principles. For instance, a study on 2-aminopyrimidine derivatives identified compounds with potent, nanomolar activity against the Flt3 kinase but also demonstrated the critical need for counter-screening against structurally similar kinases like c-KIT to ensure selectivity.[4]

Let's consider a hypothetical scenario based on typical kinase inhibitor development. An inhibitor, "Compound A," is designed to target Aurora Kinase A (AURKA). An initial screen reveals potent on-target activity but also significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Target Kinase Compound A IC50 (nM)Compound B IC50 (nM)Rationale for Comparison
AURKA (On-Target) 1525Primary therapeutic target involved in mitosis.
VEGFR2 (Off-Target) 85>10,000Key off-target; inhibition can lead to anti-angiogenic effects but also toxicity.
ABL1 (Off-Target) >10,000>10,000Common off-target for ATP-competitive inhibitors; used as a negative control.
SRC (Off-Target) 1,200>10,000Another common off-target from a different kinase family.

In this comparison, Compound A is a potent AURKA inhibitor but shows cross-reactivity with VEGFR2. This could be beneficial in an oncology context but requires careful characterization. Compound B, a result of subsequent medicinal chemistry efforts, retains good potency against AURKA while eliminating VEGFR2 activity, making it a more selective tool compound for studying the specific role of AURKA.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of inhibitor selectivity is a tiered process, moving from broad, high-throughput methods to more focused, biologically relevant assays. Each step provides a different layer of validation.

3.1 Tier 1: Broad Kinome Profiling

The most efficient first step is to screen the inhibitor against a large panel of recombinant kinases at a single, high concentration (e.g., 1 µM).[2] This experiment aims to quickly identify the most likely off-targets.

Causality: Why start here? A broad kinome scan provides a comprehensive, unbiased view of a compound's interaction space. It is more efficient and cost-effective to first identify potential off-targets in a biochemical format before investing in more complex and expensive cell-based assays.[2] Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer panels of over 400 human kinases.

Workflow Diagram: Kinase Inhibitor Selectivity Profiling

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Cellular Confirmation A Synthesize & Purify Inhibitor Compound B Primary Screen (e.g., 1µM single concentration) A->B C Broad Kinase Panel (>300 kinases) B->C D Identify 'Hits' (% Inhibition > 70%) C->D E IC50 Determination (10-point dose-response) D->E For primary target & all hits F Orthogonal Assay (e.g., Binding vs. Activity) E->F G Data Analysis (Selectivity Score Calculation) F->G H Cellular Target Engagement (e.g., NanoBRET, CETSA) G->H Confirm cell permeability & target binding I Phospho-Protein Western Blot (Target & Off-Target Pathways) H->I J Phenotypic Assay (e.g., Proliferation, Apoptosis) I->J

Caption: A tiered workflow for kinase inhibitor cross-reactivity assessment.

3.2 Tier 2: IC50 Determination and Orthogonal Validation

For the primary target and any significant "hits" from the initial screen, the next step is to determine the precise potency (IC50 or Ki) through a 10-point dose-response curve.[2]

Causality: Why is this necessary? An IC50 value quantifies the concentration of inhibitor required to reduce enzyme activity by 50%, providing a robust metric for comparing potency against different kinases. It is crucial to then validate these findings with an orthogonal assay —a method that measures inhibition through a different physical principle. For example, if the primary screen was a radiometric assay measuring catalytic activity[5], a binding assay like Differential Scanning Fluorimetry (DSF)[6] or a competition binding assay[7] should be used to confirm the interaction. This ensures the observed effect is not an artifact of the initial assay format.

Protocol: Differential Scanning Fluorimetry (DSF) for Binding Validation

  • Preparation: In a 96-well PCR plate, prepare a master mix containing the purified kinase domain (final concentration 2 µM) and a fluorescent dye (e.g., SYPRO Orange, final concentration 5x) in a suitable assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Add the inhibitor compound from a stock solution to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only well as a negative control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The temperature at which the protein unfolds (the melting temperature, or Tm) will increase upon ligand binding. Plot the negative first derivative of the fluorescence curve versus temperature to determine the Tm for each concentration. A significant shift in Tm (ΔTm) in the presence of the inhibitor confirms a direct binding interaction.

3.3 Tier 3: Cellular Target Engagement and Pathway Analysis

A compound that binds a kinase in a test tube may not necessarily engage it in the complex environment of a living cell. Cellular assays are required to confirm target engagement and assess the functional consequences of off-target inhibition.

Causality: Why move into cells? Cellular assays account for factors like membrane permeability, intracellular ATP concentration (which is much higher than in most biochemical assays), and protein scaffolding.[7] Confirming that an inhibitor engages an off-target kinase in a cell and modulates its downstream signaling is the definitive test of biologically relevant cross-reactivity.

Protocol: Western Blot for Off-Target Pathway Modulation

This protocol assumes an off-target kinase "X" is known to phosphorylate a substrate "p-SubstrateY."

  • Cell Treatment: Plate cells (e.g., HCT116, MCF7)[8] and allow them to adhere overnight. Treat the cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4 °C with a primary antibody specific for p-SubstrateY. Also, probe a separate blot or strip and re-probe the same blot for total SubstrateY and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Interpretation: A dose-dependent decrease in the p-SubstrateY signal, without a change in total SubstrateY, indicates that the inhibitor is engaging and inhibiting kinase X in the cell, thus validating the off-target activity.

Signaling Pathway Diagram: On-Target vs. Off-Target Effects

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway AURKA AURKA PLK1 PLK1 AURKA->PLK1 Mitosis Mitotic Progression PLK1->Mitosis VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Aminopyrimidine Inhibitor Inhibitor->AURKA Inhibition (On-Target) Inhibitor->VEGFR2 Inhibition (Off-Target)

Caption: On-target inhibition of AURKA vs. off-target inhibition of VEGFR2.

Conclusion and Future Directions

The this compound scaffold and its relatives will continue to be a valuable starting point for the design of potent kinase inhibitors.[1][9] However, a disciplined, multi-tiered approach to selectivity profiling is non-negotiable for the successful development of these molecules. By combining broad biochemical screens with orthogonal and cell-based validation methods, researchers can build a comprehensive cross-reactivity profile. This detailed understanding is the key to rationally designing more selective inhibitors, interpreting biological data with confidence, and ultimately translating potent molecules into effective and safe therapeutic agents or high-fidelity chemical probes.

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of 2-Amino-6-chloro-4-pyrimidinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A frequent and critical hurdle is the often-observed disparity between a compound's performance in vitro (in a controlled laboratory setting) and its efficacy in vivo (within a living organism). This guide provides an in-depth comparison of these two evaluation modalities, using the versatile 2-amino-6-chloro-4-pyrimidinol scaffold as a central case study. Our objective is to illuminate the causality behind experimental choices and to provide a logical framework for navigating the complexities of preclinical drug development.

The Promise of the Pyrimidinol Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the basic structure of DNA and RNA.[1] Its derivatives, such as the this compound family, are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3][4] The initial exploration of these compounds almost invariably begins with in vitro screening, a rapid and cost-effective method to identify preliminary "hits."

The In Vitro Landscape: High-Throughput Screening and Mechanistic Insights

In vitro studies are indispensable for the initial characterization of a compound library. They offer a controlled environment to dissect specific molecular or cellular mechanisms with high precision and reproducibility.[5]

Causality in Experimental Design: Why We Start In Vitro

The primary motivation for starting in vitro is efficiency. We can screen hundreds of compounds against specific cell lines or enzymes simultaneously, a task that would be logistically and ethically impossible in vivo.[5][6] For pyrimidine derivatives often investigated as anticancer agents, the logical first step is to assess their cytotoxicity against relevant cancer cell lines.

A 2022 study on novel 2-amino-4-chloro-pyrimidine derivatives provides an excellent example.[7][8][9][10] Researchers synthesized a series of compounds and evaluated their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.

Data Presentation: In Vitro Anticancer Activity

The results from such studies are typically quantified by the EC₅₀ value—the concentration of a compound that elicits 50% of the maximal response. A lower EC₅₀ indicates higher potency.

Table 1: In Vitro Cytotoxicity of 2-Amino-4-chloro-pyrimidine Derivatives [7][10]

Compound DerivativeEC₅₀ against HCT116 (µM)EC₅₀ against MCF7 (µM)
1 209.17 ± 1.23221.91 ± 1.37
6 89.24 ± 1.3689.37 ± 1.17
Doxorubicin (Control) 2.000.98

From this data, derivative 6 emerged as the most potent candidate from the synthesized series, though still significantly less potent than the standard chemotherapy drug, Doxorubicin.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its trustworthiness lies in its basis on a fundamental process of living cells: the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC₅₀ value for each compound.

Visualization: In Vitro Screening Workflow

G cluster_0 Compound Synthesis & Library Creation cluster_1 In Vitro Assay cluster_2 Outcome Compound_Synthesis Synthesize Pyrimidine Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., HCT116) Compound_Synthesis->Cell_Culture Treatment Treat Cells with Compound Dilutions Cell_Culture->Treatment MTT_Assay Perform MTT Assay (Assess Viability) Treatment->MTT_Assay Data_Analysis Calculate EC50 Values MTT_Assay->Data_Analysis Hit_ID Identify 'Hit' Compounds (e.g., Compound 6) Data_Analysis->Hit_ID SAR Establish Structure- Activity Relationship (SAR) Hit_ID->SAR

Caption: Workflow for in vitro screening of pyrimidine compounds.

The In Vivo Challenge: From the Bench to the Organism

A potent in vitro result is only the first step. The transition to an in vivo model introduces immense complexity. The living organism is not a sterile, controlled environment; it is a dynamic system of absorption, distribution, metabolism, and excretion (ADME)—all of which determine a drug's bioavailability and efficacy.[5][6][11]

Causality in Experimental Design: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

Many compounds that excel in vitro fail in vivo for reasons that cellular assays cannot predict.[6][12] A compound might be:

  • Poorly Absorbed: It may not be able to cross the gastrointestinal lining to enter the bloodstream.

  • Rapidly Metabolized: The liver may break it down before it can reach its target.

  • Improperly Distributed: It might not penetrate the tumor tissue effectively.

  • Toxic: It could cause unforeseen side effects in other organ systems.

To bridge this gap, modern drug discovery incorporates in silico (computational) predictions for ADME and toxicity properties early in the development process. The same 2022 study performed these predictions for their pyrimidine derivatives.[8][9]

Data Presentation: Predicted In Silico ADME & Toxicity Properties

Table 2: Predicted In Silico Properties for Promising Pyrimidine Derivatives [8][9]

Compound DerivativeHigh GI AbsorptionBBB PermeantBioavailability ScoreAMES Toxicity
1 YesNo0.55No
3 YesNo0.55No
6 YesYes0.55No
7 YesYes0.55No

GI: Gastrointestinal; BBB: Blood-Brain Barrier

This predictive data adds a crucial layer of insight. For instance, compound 6 , the most potent in vitro, is also predicted to have high gastrointestinal absorption and to be capable of crossing the blood-brain barrier, which could be advantageous for treating brain tumors.[8][9] Importantly, it was predicted to be non-mutagenic (no AMES toxicity).[8][9]

Experimental Protocol: Mouse Xenograft Model for Anticancer Activity

Once a compound shows promising in vitro activity and favorable in silico predictions, the next logical step is a proof-of-concept in vivo study, often using a tumor xenograft model.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID) in a sterile environment for at least one week to acclimate.

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the this compound compound in a suitable vehicle (e.g., DMSO/saline). Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives only the vehicle.

  • Efficacy Measurement: Measure tumor volume with calipers twice weekly. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially perform histological or biomarker analysis.

  • Data Evaluation: Compare the tumor growth rate and final tumor weight between the treated and control groups to determine in vivo efficacy.

Visualization: The In Vitro to In Vivo Translation Gap

G cluster_0 Pharmacokinetic Barriers (ADME) cluster_1 Pharmacodynamic & Safety Barriers InVitro Potent In Vitro Activity (e.g., Low EC50) Absorption Poor GI Absorption InVitro->Absorption Distribution Low Tissue Penetration InVitro->Distribution Metabolism Rapid Liver Metabolism InVitro->Metabolism Excretion Fast Renal Clearance InVitro->Excretion Target_Engagement Insufficient Target Engagement In Vivo InVitro->Target_Engagement Off_Target Off-Target Effects InVitro->Off_Target Toxicity Systemic Toxicity InVitro->Toxicity InVivo Successful In Vivo Efficacy (e.g., Tumor Regression) Absorption->InVivo Distribution->InVivo Metabolism->InVivo Excretion->InVivo Target_Engagement->InVivo Off_Target->InVivo Toxicity->InVivo

Caption: Factors creating the gap between in vitro and in vivo results.

Case Study Synthesis & Mechanistic Hypothesis

Let's synthesize our findings for the 2-amino-4-chloro-pyrimidine scaffold.

  • In Vitro: Derivative 6 is the most active against HCT116 and MCF7 cell lines, demonstrating clear cytotoxic potential in a simplified system.[7]

  • In Silico: The predictions for derivative 6 are favorable, suggesting good absorption and a lack of mutagenicity, which strengthens its candidacy for in vivo testing.[8][9]

The critical comparison lies here: while the in vitro data points to potency, the in silico data provides a preliminary assessment of "drug-likeness." A compound with excellent in vitro potency but poor predicted absorption would be deprioritized. Conversely, compound 6 represents a promising profile where both metrics align positively.

Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases, which are crucial enzymes in cell signaling pathways that regulate growth and proliferation.[3][4] A plausible hypothesis is that these compounds act as ATP-competitive kinase inhibitors, blocking downstream signaling required for cancer cell survival.

Visualization: Hypothetical Kinase Inhibition Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., MSK1, CDK) Receptor->Kinase Activates Pyrimidine 2-Amino-6-chloro- 4-pyrimidinol Cmpd. Pyrimidine->Kinase Inhibits TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothesized mechanism of action via kinase inhibition.

Conclusion and Future Directions

The comparison of in vitro and in vivo activity is not a simple one-to-one correlation but a complex, multi-stage evaluation.

  • In vitro studies are essential for initial, high-throughput screening to identify biologically active compounds and establish structure-activity relationships.

  • *In silico predictions provide a crucial bridge , helping to filter out compounds with unfavorable pharmacokinetic properties before committing to expensive and time-consuming in vivo experiments.

  • *In vivo studies are the ultimate test of therapeutic potential , revealing how a compound behaves within the complexity of a whole organism.

For the this compound scaffold, the published data provides a strong rationale for advancing the most promising compounds, like derivative 6 , into in vivo xenograft models. Future work should focus on confirming the predicted ADME properties through pharmacokinetic studies and validating the in vivo anticancer efficacy. This integrated approach—combining in vitro potency, in silico profiling, and strategic in vivo validation—is the bedrock of modern, efficient drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, procedural framework for the safe disposal of 2-amino-6-chloro-4-pyrimidinol, a halogenated pyrimidine derivative. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended to be a critical operational resource, grounded in established safety principles and best practices for chemical waste management.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its potential hazards is crucial. Based on data from structurally similar compounds, this compound is anticipated to present the following risks[1][2]:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[3]

Upon combustion, halogenated organic compounds can release hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[4].

Table 1: Hazard Classification and Precautionary Statements

Hazard ClassGHS CategoryPrecautionary Statements
Skin IrritationCategory 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]
Serious Eye IrritationCategory 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[5]
Personal Protective Equipment (PPE) and Safe Handling

The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risks of skin and eye irritation, as well as inhalation, the following PPE is mandatory when handling this compound:

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are required.[4]

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[4]

  • Lab Coat: A standard laboratory coat must be worn to protect against skin exposure.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a chemical fume hood.[6] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection: A Self-Validating System

Proper segregation is a cornerstone of safe chemical waste management, preventing potentially dangerous reactions between incompatible substances.[7] The protocol for segregating this compound waste is as follows:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste.[6][8] The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[9]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[6][8]

  • Segregation: It is critical to collect halogenated organic waste separately from non-halogenated waste.[6][7] This is because many disposal facilities use different processes for these two streams; for instance, non-halogenated solvents may be suitable for fuel blending, while halogenated compounds require incineration at specific temperatures to prevent the formation of dioxins and other toxic byproducts.[7]

  • Incompatible Materials: Do not mix this compound waste with strong oxidizing agents or strong acids.[4]

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound from the point of generation to final disposal.

Step 1: Collection at the Source

  • At the point of generation, such as in a fume hood, carefully transfer residual amounts of this compound and any contaminated materials (e.g., pipette tips, weighing paper) into the designated halogenated waste container.[7]

  • For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste in the same container.[6]

Step 2: Container Management

  • Keep the waste container securely closed except when adding waste.[7][8]

  • Do not overfill the container; a general rule is to fill it to no more than 75-80% of its capacity to allow for expansion of vapors and prevent spills.[10]

  • Each time waste is added to the container, ensure the contents are compatible.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4]

  • The storage area should be a satellite accumulation area (SAA) at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Final Disposal

  • The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][11]

  • Never dispose of this compound down the drain or in the regular trash.[9] This is illegal and can lead to significant environmental contamination.[9]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.[4]

Empty Container Disposal

  • A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.

  • If the chemical is classified as an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and managed as hazardous waste.[12]

  • For non-acutely hazardous waste, empty the container as much as possible, and then it may be disposed of as regular trash after defacing the label.[12] Always consult your institution's specific guidelines for empty container disposal.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated, Labeled Halogenated Waste Container ppe->collect segregate Is the waste mixed with incompatible materials (e.g., strong acids, oxidizers)? collect->segregate separate Segregate and use a separate container segregate->separate Yes store Store container in a secure, ventilated Satellite Accumulation Area segregate->store No separate->store contact_ehs Contact Institutional EHS for Waste Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.